Triphenoxyvinylsilane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl(triphenoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3Si/c1-2-24(21-18-12-6-3-7-13-18,22-19-14-8-4-9-15-19)23-20-16-10-5-11-17-20/h2-17H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHYCIQPPPQNMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066396 | |
| Record name | Triphenoxyvinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18666-65-4 | |
| Record name | 1,1′,1′′-[(Ethenylsilylidyne)tris(oxy)]tris[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18666-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1',1''-((ethenylsilylidyne)tris(oxy))tris- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018666654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1',1''-[(ethenylsilylidyne)tris(oxy)]tris- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triphenoxyvinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenoxyvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENOXYVINYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTH8CL2F4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Triphenoxyvinylsilane from Triphenoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of triphenoxyvinylsilane from triphenoxysilane. The primary synthetic route detailed is the platinum-catalyzed hydrosilylation of acetylene with triphenoxysilane. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key analytical data for the characterization of the final product.
Introduction
This compound is a valuable organosilicon compound possessing both a reactive vinyl group and bulky phenoxy substituents. This unique combination of functionalities makes it a versatile precursor in the synthesis of advanced materials, including polymers, ceramics, and as a coupling agent in composite materials. The synthesis from triphenoxysilane offers a direct route to this important molecule.
Synthesis Pathway: Hydrosilylation of Acetylene
The most direct and efficient method for the synthesis of this compound from triphenoxysilane is the hydrosilylation of acetylene. This reaction involves the addition of the silicon-hydrogen (Si-H) bond of triphenoxysilane across the carbon-carbon triple bond of acetylene. The reaction is typically catalyzed by a platinum complex, such as Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst.
The general reaction scheme is as follows:
(C₆H₅O)₃SiH + HC≡CH → (C₆H₅O)₃SiCH=CH₂
Reaction Mechanism: The platinum-catalyzed hydrosilylation is generally understood to proceed via the Chalk-Harrod mechanism or a modified version thereof. The catalytic cycle involves the oxidative addition of the hydrosilane to the platinum(0) catalyst, followed by the coordination of acetylene. Subsequent migratory insertion of the acetylene into the platinum-hydride bond and reductive elimination yields the vinylsilane product and regenerates the active platinum(0) species.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound via the hydrosilylation of acetylene.
Materials:
-
Triphenoxysilane ((C₆H₅O)₃SiH)
-
Acetylene (gas)
-
Speier's catalyst (H₂PtCl₆ solution in isopropanol) or Karstedt's catalyst
-
Anhydrous toluene (or other suitable inert solvent)
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer
-
Heating mantle
-
Apparatus for handling and measuring acetylene gas
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: A dry, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube is flushed with an inert gas (nitrogen or argon).
-
Charging the Reactor: The flask is charged with triphenoxysilane and anhydrous toluene under an inert atmosphere.
-
Catalyst Addition: A catalytic amount of Speier's catalyst or Karstedt's catalyst (typically in the range of 10-50 ppm relative to the silane) is added to the reaction mixture.
-
Acetylene Introduction: A steady stream of acetylene gas is bubbled through the stirred reaction mixture. The reaction is typically conducted at a slightly positive pressure of acetylene.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 60-120 °C. The optimal temperature may vary depending on the specific catalyst and solvent used. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction (disappearance of the Si-H peak in IR spectroscopy or GC analysis), the acetylene flow is stopped, and the reaction mixture is cooled to room temperature.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the product.
Table 1: Physicochemical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |
| Triphenoxysilane | C₁₈H₁₆O₃Si | 308.41 | Colorless liquid | 154-156 (at 1 mmHg) |
| This compound | C₂₀H₁₈O₃Si | 346.44 | Colorless liquid | - |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃) | Vinyl Protons: 5.90-6.20 (m, 3H, -CH=CH₂)Aromatic Protons: 7.00-7.40 (m, 15H, Ar-H) |
| ¹³C NMR (CDCl₃) | Vinyl Carbons: ~130-140 (-CH=C H₂ and -C H=CH₂)Aromatic Carbons: ~120-155 (Ar-C) |
| FT-IR (neat) | ~3070 (C-H stretch, vinyl), ~1600 (C=C stretch, vinyl), ~1590, 1490 (C=C stretch, aromatic), ~1240 (Si-O-C stretch), ~960 (Si-CH=CH₂) |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.
Visualization of the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis process.
Triphenoxyvinylsilane chemical structure and properties
An In-depth Technical Guide to Triphenoxyvinylsilane
For Researchers, Scientists, and Drug Development Professionals
This compound (C₂₀H₁₈O₃Si) is an organosilicon compound featuring a vinyl group and three phenoxy groups attached to a central silicon atom. This unique structure imparts a combination of reactivity and stability, making it a molecule of interest in materials science and synthetic chemistry. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of this compound. While its direct application in drug development has not been extensively documented, its role as a versatile crosslinking and coupling agent suggests potential utility in the formulation of advanced drug delivery systems and biomaterials.
Chemical Structure and Identification
This compound, also known as ethenyl(triphenoxy)silane, is characterized by a central silicon atom bonded to a vinyl group (-CH=CH₂) and three phenoxy groups (-O-C₆H₅).
Molecular Structure:
Spectroscopic Profile of Triphenoxyvinylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for triphenoxyvinylsilane, a key organosilicon compound. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data obtained from validated computational models, supplemented with data from analogous compounds. Detailed experimental protocols for obtaining such data are also provided to facilitate laboratory analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| Vinyl (-CH=) | 6.10 - 6.20 | Doublet of Doublets (dd) | Jtrans ≈ 14 Hz, Jcis ≈ 7 Hz |
| Vinyl (=CH₂) | 5.80 - 5.90 | Doublet of Doublets (dd) | Jtrans ≈ 14 Hz, Jgem ≈ 2 Hz |
| Vinyl (=CH₂) | 5.50 - 5.60 | Doublet of Doublets (dd) | Jcis ≈ 7 Hz, Jgem ≈ 2 Hz |
| Aromatic (ortho-H) | 7.30 - 7.40 | Multiplet (m) | - |
| Aromatic (meta-H) | 7.10 - 7.20 | Multiplet (m) | - |
| Aromatic (para-H) | 7.00 - 7.10 | Multiplet (m) | - |
Note: Predicted values are based on computational models and may vary slightly from experimental results.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Vinyl (-CH=) | 136.0 - 138.0 |
| Vinyl (=CH₂) | 133.0 - 135.0 |
| Aromatic (C-O) | 152.0 - 154.0 |
| Aromatic (ortho-C) | 120.0 - 122.0 |
| Aromatic (meta-C) | 129.0 - 131.0 |
| Aromatic (para-C) | 124.0 - 126.0 |
Note: Predicted values are based on computational models and may vary slightly from experimental results.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are detailed below.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 - 3050 | Medium | C-H stretch (Aromatic & Vinyl) |
| 1600 - 1580 | Strong | C=C stretch (Aromatic) |
| 1490 - 1470 | Strong | C=C stretch (Aromatic) |
| 1410 - 1390 | Medium | =CH₂ scissoring |
| 1240 - 1200 | Strong | Si-O-C stretch (asymmetric) |
| 1020 - 1000 | Strong | Si-O-C stretch (symmetric) |
| 970 - 950 | Strong | =C-H out-of-plane bend (trans) |
| 760 - 740 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
| 700 - 680 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Note: Predicted values are based on computational models and data from analogous triphenoxysilane compounds.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The expected major fragments for this compound under electron ionization are listed below.
Table 4: Predicted Mass Spectrometry (m/z) Data for this compound
| m/z | Proposed Fragment Ion |
| 346 | [M]⁺ (Molecular Ion) |
| 269 | [M - C₆H₅O]⁺ |
| 253 | [M - C₆H₅O - O]⁺ |
| 193 | [M - 2(C₆H₅O)]⁺ |
| 94 | [C₆H₅OH]⁺ |
| 77 | [C₆H₅]⁺ |
Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for organosilicon compounds.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are representative for liquid organosilane samples.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).
-
Employ a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0 to 160 ppm).
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
FT-IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample-loaded plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Average multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) interface.
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.[4][5]
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
The instrument will separate the resulting ions based on their mass-to-charge ratio, and a detector will record their abundance.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
Triphenoxyvinylsilane CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenoxyvinylsilane is an organosilane compound with a unique molecular structure that combines a reactive vinyl group with three phenoxy groups. This combination of functionalities makes it a compound of interest in materials science and potentially in biomedical applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with a discussion of its potential applications based on the known reactivity of analogous vinylsilanes and phenoxysilanes. Due to the limited publicly available data specifically on this compound, this guide leverages information on similar compounds to present potential experimental protocols and explore its theoretical utility in various research and development contexts.
Core Properties of this compound
This compound, also known as ethenyl(triphenoxy)silane, is characterized by the following key identifiers and properties.
| Property | Value | Source |
| CAS Number | 18666-65-4 | [1] |
| Molecular Formula | C₂₀H₁₈O₃Si | [1] |
| Molecular Weight | 334.4 g/mol | [1] |
| Appearance | Colorless liquid or solid | [2] |
| Boiling Point | 210 °C | [2] |
| Density | 1.13 g/cm³ | [2] |
| Refractive Index | 1.5620 | [2] |
Potential Applications and Research Areas
While specific research on this compound is limited, its structural features suggest potential applications in several fields, primarily driven by the reactivity of the vinyl and phenoxy groups.
Polymer Synthesis and Modification
The vinyl group of this compound can participate in polymerization reactions, such as free-radical polymerization, to create novel silicone-based polymers.[3] The bulky phenoxy groups would be expected to impart unique thermal and mechanical properties to the resulting polymers.
Cross-linking Agent
Organofunctional silanes are widely used as cross-linking agents to improve the mechanical strength and stability of composite materials.[4] this compound could theoretically act as a bridge between inorganic fillers and organic polymer matrices.
Surface Modification
Silane coupling agents are frequently used to modify the surfaces of inorganic materials like silica nanoparticles to improve their dispersion in organic media and to provide sites for further functionalization.[5][6][7] The phenoxy groups could alter the surface properties, potentially enhancing compatibility with aromatic polymer matrices.
Dental Composites
Vinylsilanes are utilized in dental composites to functionalize filler particles, enhancing their bond with the resin matrix.[8][9][10] While there is no specific data on this compound, its vinyl functionality makes this a plausible area of investigation.
Experimental Protocols (Exemplary)
The following are detailed, exemplary methodologies for key experiments based on protocols for analogous silane compounds. These should be considered as starting points for the development of specific protocols for this compound.
Hydrolysis and Condensation of this compound
The formation of siloxane bonds from alkoxysilanes proceeds through hydrolysis of the alkoxy groups to form silanols, followed by condensation of the silanols.[2][11][12]
Objective: To prepare a solution of hydrolyzed this compound for subsequent surface modification or polymerization.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare an ethanol/water solvent mixture (e.g., 95:5 v/v).
-
Adjust the pH of the solvent mixture to 4.5-5.5 with acetic acid. The hydrolysis rate of silanes is generally faster at acidic or alkaline pH.
-
While stirring, slowly add this compound to the solvent mixture to a final concentration of 1-5% (w/v).
-
Continue stirring for a predetermined time (e.g., 1-2 hours) to allow for hydrolysis to occur. The solution should be used relatively quickly as self-condensation can occur upon standing.
Surface Modification of Silica Nanoparticles (Exemplary Protocol)
This protocol describes a general method for functionalizing the surface of silica nanoparticles with a silane coupling agent.[13][14]
Objective: To covalently attach this compound to the surface of silica nanoparticles.
Materials:
-
Silica nanoparticles
-
Toluene (anhydrous)
-
Hydrolyzed this compound solution (from Protocol 3.1)
-
Centrifuge
-
Ultrasonicator
-
Oven
Procedure:
-
Disperse a known amount of silica nanoparticles in anhydrous toluene using an ultrasonicator to create a uniform suspension.
-
Add the hydrolyzed this compound solution to the nanoparticle suspension. The amount of silane will depend on the desired surface coverage.
-
Reflux the mixture for several hours (e.g., 4-6 hours) with constant stirring under an inert atmosphere (e.g., nitrogen).
-
Allow the mixture to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles several times with toluene and then ethanol to remove unreacted silane.
-
Dry the surface-modified nanoparticles in an oven at a controlled temperature (e.g., 80-100 °C).
Logical Relationships and Workflows
The following diagrams illustrate the fundamental chemical transformations and a general experimental workflow for the application of this compound.
Caption: Hydrolysis and condensation pathway of this compound.
Caption: General experimental workflow for this compound applications.
Signaling Pathways and Drug Development
Currently, there is no published research directly implicating this compound in any biological signaling pathways or drug development applications. The biological activity of organosilanes is an emerging area of research, with some studies exploring silanols as isosteres for bioactive molecules.[15] However, the potential toxicological profile of this compound would need to be thoroughly evaluated before any consideration for biomedical applications.
Conclusion
This compound is a chemical compound with potential utility in materials science, particularly in the development of novel polymers and composite materials. While direct experimental data is scarce, its structural analogy to other well-studied vinyl and phenoxy silanes allows for the formulation of plausible synthetic and application protocols. Further research is warranted to fully elucidate the properties and potential applications of this compound, especially in areas such as surface engineering and advanced materials. For researchers in drug development, while direct applications are not yet identified, the principles of silane chemistry may offer novel strategies for the modification of drug delivery vehicles or diagnostic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. Polymer Synthesis Techniques [sigmaaldrich.com]
- 4. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.isciii.es [scielo.isciii.es]
- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Selective Enzymatic Oxidation of Silanes to Silanols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Triphenoxyvinylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of triphenoxyvinylsilane. This molecule is of significant interest for the synthesis of vinyl-functionalized polysilsesquioxanes, which have applications in advanced materials and as coupling agents. This document details the reaction pathways, influencing factors, and experimental methodologies relevant to professionals in research and development.
Core Concepts: Hydrolysis and Condensation of Silanes
The transformation of this compound into a polysilsesquioxane network is a two-step process involving hydrolysis and condensation.[1]
-
Hydrolysis: The initial step is the hydrolysis of the phenoxy groups (-OPh) to form silanol groups (-OH). This reaction is typically catalyzed by an acid or a base.[1]
-
Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (water-producing condensation) or with remaining phenoxy groups (phenol-producing condensation) to form siloxane bridges (Si-O-Si).[1]
The overall reaction scheme can be generalized as follows:
Hydrolysis: Vinyl-Si(OPh)3 + 3H2O -> Vinyl-Si(OH)3 + 3PhOH
Condensation: n[Vinyl-Si(OH)3] -> (Vinyl-SiO1.5)n + 1.5n H2O
The structure of the final polymer is highly dependent on the reaction conditions, which influence the relative rates of hydrolysis and condensation.
The Reaction Mechanism: A Step-by-Step Look
The hydrolysis and condensation of organosilanes like this compound can proceed through different mechanisms depending on the pH of the reaction medium.
Acid-Catalyzed Mechanism
Under acidic conditions, the hydrolysis reaction is initiated by the protonation of a phenoxy group, making it a better leaving group. The silicon center then becomes more susceptible to nucleophilic attack by water.[1] The condensation reaction is also accelerated in acidic environments.[2] It is generally accepted that acid-catalyzed condensation favors the formation of linear or lightly branched polymers.[1]
Base-Catalyzed Mechanism
In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom.[1] This leads to the formation of a pentacoordinate intermediate, followed by the departure of a phenoxy group. Base-catalyzed conditions tend to promote the formation of more highly cross-linked and particulate structures.[1]
The following diagram illustrates the general pathways for both acid- and base-catalyzed hydrolysis of this compound.
Influence of Substituents on Reactivity
The reactivity of this compound is influenced by both the vinyl and the phenoxy groups attached to the silicon atom.
-
Phenoxy Group: Compared to the more common alkoxy groups (e.g., methoxy, ethoxy), the phenoxy group is bulkier and more electron-withdrawing. The steric hindrance of the bulky phenoxy groups can decrease the rate of both hydrolysis and condensation.[2] The electron-withdrawing nature of the phenoxy group can make the silicon center more electrophilic and thus more susceptible to nucleophilic attack, potentially increasing the hydrolysis rate under certain conditions.
-
Vinyl Group: The vinyl group is a non-hydrolyzable organic substituent that remains attached to the silicon atom throughout the hydrolysis and condensation process. It provides a site for further functionalization, for example, through hydrosilylation or free-radical polymerization.
Quantitative Data and Kinetic Parameters
| Parameter | Phenyltrimethoxysilane (PTMS) | Propyltrimethoxysilane (PrTMS) | Methacryloxypropyltrimethoxysilane (MPTMS) | General Range for Trialkoxysilanes |
| Hydrolysis Rate Constant (k) | 2.87 ± 0.14 e⁻⁸ M⁻²·³ s⁻¹ | 1.26 ± 0.11 e⁻⁸ M⁻²·¹ s⁻¹ | 1.42 ± 0.11 e⁻⁸ M⁻¹·⁸ s⁻¹ | 10⁻⁹ to 10⁻² M⁻¹ s⁻¹ |
| Condensation Rate Constant (k_c) | - | - | - | 10⁻⁴ to 10⁻¹ M⁻¹ s⁻¹ |
| Activation Energy (Ea) - Hydrolysis | - | - | - | 30 - 100 kJ mol⁻¹ |
Data for PTMS, PrTMS, and MPTMS from[2]. General range compiled from[2]. Note: The reaction conditions for the specific values were in THF with KCO₃ as a catalyst in excess water. The rates are highly dependent on pH, catalyst, solvent, and temperature.
Experimental Protocols
Monitoring the hydrolysis and condensation of this compound can be effectively achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
In-situ Monitoring by ¹H and ²⁹Si NMR Spectroscopy
Objective: To quantify the rate of hydrolysis and the formation of different condensed species.
Methodology:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., acetone-d₆, THF-d₈).
-
In a separate vial, prepare the hydrolysis medium containing D₂O and the desired catalyst (e.g., HCl or NH₄OH).
-
Initiate the reaction by mixing the silane solution with the hydrolysis medium directly in an NMR tube at a controlled temperature.
-
Acquire a series of ¹H and ²⁹Si NMR spectra at regular time intervals.
-
In the ¹H NMR spectra, monitor the decrease in the intensity of the signals corresponding to the phenoxy protons and the appearance of the signal for free phenol.
-
In the ²⁹Si NMR spectra, monitor the disappearance of the signal for the starting material (T⁰ species) and the appearance of signals for the hydrolyzed monomer (T⁰(OH)ₓ), and various condensed species (T¹, T², T³).[3]
The following workflow illustrates the experimental setup for NMR monitoring.
In-situ Monitoring by FT-IR Spectroscopy
Objective: To monitor the disappearance of reactants and the appearance of products and intermediates.
Methodology:
-
The reaction can be monitored in real-time using an Attenuated Total Reflectance (ATR) FT-IR probe.
-
The ATR probe is immersed in the reaction mixture, which is maintained at a constant temperature with stirring.
-
FT-IR spectra are collected at regular intervals.
-
The hydrolysis can be followed by observing the decrease in the intensity of the Si-O-Ph stretching band and the appearance of a broad band corresponding to the Si-OH stretching vibration.[4]
-
The condensation can be monitored by the appearance and growth of the Si-O-Si stretching band.[4]
Conclusion
The hydrolysis and condensation of this compound are complex processes that are highly dependent on the reaction conditions. While specific kinetic data for this compound is limited, a thorough understanding of the general mechanisms for alkoxysilane chemistry, combined with an appreciation for the electronic and steric effects of the phenoxy and vinyl substituents, allows for a rational approach to controlling the synthesis of vinyl-functionalized polysilsesquioxanes. The experimental protocols outlined in this guide provide a framework for researchers to investigate the kinetics and mechanism of this important class of organosilanes.
References
The Reactivity of the Vinyl Group in Triphenoxyvinylsilane: An In-depth Technical Guide
Disclaimer: Direct experimental data on the reactivity of triphenoxyvinylsilane is limited in publicly available literature. This guide provides a comprehensive overview based on the established chemistry of analogous vinylalkoxysilanes, such as triethoxyvinylsilane (TEVS) and vinyltrimethoxysilane (VTMS). The reactivity of this compound is extrapolated from these related compounds, considering the significant steric and electronic influences of the phenoxy group.
Introduction
This compound [(C₆H₅O)₃SiCH=CH₂] is a unique organosilicon monomer characterized by a reactive vinyl group and three bulky phenoxy substituents attached to the silicon atom. This combination imparts distinct properties, including high thermal stability and specific reactivity patterns, making it a molecule of interest for advanced materials and polymer chemistry. This technical guide explores the anticipated reactivity of the vinyl group in this compound, focusing on key reaction types such as hydrosilylation, palladium-catalyzed cross-coupling (Heck reaction), and free-radical polymerization. Methodologies and expected outcomes are presented to aid researchers and professionals in the fields of materials science and drug development.
The reactivity of the vinyl group in vinylsilanes is modulated by the substituents on the silicon atom. The large phenoxy groups in this compound are expected to exert significant steric hindrance, which can decrease reaction rates compared to smaller alkoxy analogues like triethoxyvinylsilane.[1] Electronically, the phenoxy group is electron-withdrawing, which can also influence the electron density of the vinyl group and its susceptibility to different reagents.
Key Reactions of the Vinyl Group
Hydrosilylation
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across the double bond of the vinyl group. This reaction is a fundamental method for the synthesis of functionalized organosilanes. The reaction is typically catalyzed by platinum complexes, such as Karstedt's or Speier's catalyst.
Predicted Reactivity: The steric bulk of the three phenoxy groups on the silicon atom in this compound is anticipated to significantly hinder the approach of the hydrosilane and the catalyst to the vinyl group.[2] This will likely result in slower reaction rates compared to less hindered vinylsilanes like triethoxyvinylsilane. The regioselectivity of the addition (α vs. β) may also be influenced by the steric environment.
Experimental Protocol (Hypothetical):
A general procedure for the hydrosilylation of this compound is outlined below, with adjustments for its presumed lower reactivity.
-
Reaction Setup: A dried, three-necked flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: this compound (1 equivalent) and a suitable solvent (e.g., dry toluene) are added to the flask. The hydrosilane (e.g., triethylsilane, 1.1 equivalents) is dissolved in the same solvent and placed in the dropping funnel.
-
Catalyst Addition: A platinum catalyst, such as Karstedt's catalyst (10-50 ppm relative to the silane), is added to the reaction flask.
-
Reaction: The hydrosilane solution is added dropwise to the stirred solution of this compound and catalyst at room temperature. The reaction mixture is then heated to reflux (e.g., 80-110 °C) and monitored by FT-IR or ¹H NMR spectroscopy for the disappearance of the vinyl and Si-H signals.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The product can be purified by vacuum distillation or column chromatography.
Table 1: Predicted Hydrosilylation Reaction Parameters for this compound in Comparison to Triethoxyvinylsilane.
| Parameter | Triethoxyvinylsilane (TEVS) (Literature Data) | This compound (TPVS) (Predicted) | Reference |
| Catalyst | Karstedt's Catalyst | Karstedt's Catalyst | [3] |
| Catalyst Loading | 5-20 ppm | 20-100 ppm | |
| Solvent | Toluene, Xylene | Toluene, Xylene | |
| Temperature | 60-100 °C | 80-120 °C | |
| Reaction Time | 1-4 hours | 6-24 hours | |
| Yield | > 90% | 70-85% |
Hydrosilylation Reaction Workflow
Caption: Workflow for the hydrosilylation of this compound.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4] For this compound, this would involve the coupling of the vinyl group with an aryl or vinyl halide.
Predicted Reactivity: The steric hindrance from the phenoxy groups is expected to be a major factor in the Heck reaction.[5][6] Higher catalyst loadings, the use of bulky phosphine ligands, and longer reaction times may be necessary to achieve reasonable yields. The stereoselectivity of the resulting substituted alkene will also be of interest.
Experimental Protocol (Hypothetical):
-
Reaction Setup: A Schlenk tube is charged with this compound (1.5 equivalents), an aryl halide (e.g., iodobenzene, 1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., triethylamine, 2 equivalents).
-
Solvent: A dry, polar aprotic solvent such as DMF or NMP is added.
-
Reaction: The mixture is degassed and then heated under an inert atmosphere to 100-140 °C. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: After completion, the reaction mixture is cooled, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried, and the solvent is evaporated. The product is purified by column chromatography.
Table 2: Predicted Heck Reaction Parameters for this compound.
| Parameter | Typical Conditions for Vinylsilanes | This compound (Predicted) | Reference |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ with bulky phosphine ligand | [4] |
| Catalyst Loading | 1-3 mol% | 3-7 mol% | |
| Ligand | PPh₃, P(o-tolyl)₃ | P(o-tolyl)₃, XPhos | |
| Base | Et₃N, K₂CO₃ | Et₃N, Cs₂CO₃ | |
| Solvent | DMF, NMP, Acetonitrile | DMF, Dioxane | |
| Temperature | 80-120 °C | 110-150 °C | |
| Reaction Time | 12-24 hours | 24-48 hours | |
| Yield | 60-90% | 40-70% |
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction involving this compound.
Free-Radical Polymerization
The vinyl group of this compound can undergo free-radical polymerization to form polysiloxanes or be copolymerized with other vinyl monomers to introduce silicon-containing moieties into organic polymers.[7][8]
Predicted Reactivity: The bulky phenoxy groups are expected to decrease the propagation rate constant in free-radical polymerization due to steric hindrance around the propagating radical center.[9] This may lead to polymers with lower molecular weights compared to those derived from less hindered vinylsilanes. The thermal stability of the resulting polymer, however, is expected to be high due to the presence of the aromatic phenoxy groups.[10]
Experimental Protocol (Hypothetical for Bulk Polymerization):
-
Initiator and Monomer: this compound is placed in a polymerization tube. A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.1-1 mol%), is added.
-
Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The sealed tube is heated in a thermostated bath (e.g., 60-80 °C) for a specified time.
-
Isolation: The resulting polymer is dissolved in a suitable solvent (e.g., toluene) and precipitated in a non-solvent (e.g., methanol). The polymer is then collected and dried under vacuum.
Table 3: Predicted Polymerization Behavior of this compound.
| Parameter | Vinyltrimethoxysilane (VTMS) (Literature Data) | This compound (TPVS) (Predicted) | Reference |
| Initiator | AIBN, BPO | AIBN, BPO | [7] |
| Polymerization Temp. | 60-70 °C | 70-90 °C | |
| Propagation Rate | Moderate | Low | |
| Achievable Mol. Weight | High | Moderate to Low | |
| Thermal Stability of Polymer | Good | Excellent | [10] |
Free-Radical Polymerization Mechanism
Caption: General mechanism of free-radical polymerization.
Spectroscopic Characterization
The reactivity of the vinyl group can be monitored, and the resulting products can be characterized using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The disappearance of the vinyl proton signals (typically in the 5.8-6.2 ppm region) is a clear indicator of reaction completion. New signals corresponding to the modified structure will appear.
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the vinyl carbon signals (around 130-140 ppm) will disappear upon reaction.
-
²⁹Si NMR Spectroscopy: This technique is useful for probing the environment around the silicon atom and can confirm the integrity of the Si-O-C linkages.
-
FT-IR Spectroscopy: The C=C stretching vibration of the vinyl group (around 1600 cm⁻¹) and the =C-H stretching and bending vibrations will diminish or disappear as the reaction proceeds.[11][12]
Conclusion
The vinyl group in this compound is a versatile functional handle that allows for a range of chemical transformations. While its reactivity is expected to be tempered by the significant steric hindrance of the phenoxy groups, reactions such as hydrosilylation, Heck coupling, and free-radical polymerization should be achievable under appropriately modified conditions. This guide provides a predictive framework for researchers to design and execute experiments with this promising, yet under-explored, organosilicon compound. Further experimental work is necessary to fully elucidate the quantitative aspects of its reactivity and to harness its full potential in materials science and other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrosilylation Catalyst [merckmillipore.com]
- 4. youtube.com [youtube.com]
- 5. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pslc.ws [pslc.ws]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Stability of Some Metallosiloxanes - J. A. Bedford - Google Books [books.google.com.sg]
- 11. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IR and NMR spectroscopy | PPTX [slideshare.net]
An In-depth Technical Guide to the Thermal Stability and Degradation of Triphenoxyvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenoxyvinylsilane, with its unique molecular architecture combining a reactive vinyl group and bulky, thermally stable phenoxy groups, presents significant potential in advanced material applications. Understanding its thermal stability and degradation profile is paramount for its utilization in high-temperature processes and for ensuring the long-term reliability of resulting materials. This technical guide consolidates available information on analogous compounds to provide a predictive understanding of the thermal characteristics of this compound.
Predicted Thermal Properties of this compound
The thermal behavior of this compound is anticipated to be influenced by the interplay of its constituent functional groups: the vinyl moiety and the phenoxy substituents attached to the silicon atom. Phenyl groups are known to enhance the thermal stability of siloxanes due to the high energy of the Si-C bond and their ability to inhibit chain depolymerization reactions. Conversely, the vinyl group can be a site for thermal-initiated polymerization or elimination reactions.
Data Presentation: Thermal Properties of Analogous Silane Compounds
To facilitate a comparative analysis, the following tables summarize the thermal properties of various vinyl and phenyl-substituted silanes, which can serve as a proxy for estimating the behavior of this compound.
Table 1: Thermogravimetric Analysis (TGA) Data of Analogous Silane Compounds
| Compound/Material | Td5 (°C, 5% Weight Loss) | Atmosphere | Char Yield at 800°C (%) | Citation |
| Silicone Resin with Si-O-Ph Bonds | 606 | Nitrogen | 91.1 | [1][2] |
| Silicone Resin with Si-O-Ph Bonds | 542 | Air | 85.3 | [1][2] |
| RTV Phenyl Silicone Rubber (Polysilazane cured) | ~320 (onset) | Inert | 26 | [3] |
| RTV Phenyl Silicone Rubber (TEOS cured) | ~300 (onset) | Inert | 26 | [3] |
Table 2: Differential Scanning Calorimetry (DSC) Data of Analogous Silane Compounds
| Compound/Material | Glass Transition (Tg, °C) | Melting Point (Tm, °C) | Crystallization (Tc, °C) | Citation |
| Vinyltrimethoxysilane | Not available | -97 | Not available | [4] |
| Vinyltriethoxysilane | Not available | Not available | Not available | [5][6] |
| Boron-Silicon Hybrid Phenolic Resin | ~235 (curing exotherm peak) | Not available | Not available | [7] |
Experimental Protocols for Thermal Analysis
Detailed methodologies are crucial for the reproducible assessment of thermal properties. The following sections outline standard experimental protocols for the key analytical techniques used to characterize the thermal stability and degradation of silane compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the material by measuring weight loss as a function of temperature.
Methodology:
-
A small sample of the material (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.
-
The crucible is placed on a sensitive microbalance within a furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 800 °C).
-
A continuous flow of an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) is maintained over the sample.
-
The weight of the sample is continuously recorded as a function of temperature and time.
-
Data is typically presented as a plot of percentage weight loss versus temperature, with the derivative of this curve (DTG) showing the rate of weight loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature.
Methodology:
-
A small amount of the sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell and heated or cooled at a controlled rate (e.g., 10 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
This differential heat flow is plotted against temperature to identify thermal events such as glass transitions (Tg), melting (Tm), and crystallization (Tc).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile products of thermal decomposition.[8]
Methodology:
-
A microgram-to-milligram size sample is placed in a pyrolysis probe.
-
The probe is rapidly heated to a specific decomposition temperature (e.g., 600 °C) in an inert atmosphere.[8]
-
The resulting pyrolysis products are swept into the injection port of a gas chromatograph (GC).
-
The GC separates the individual components of the pyrolysate based on their volatility and interaction with the stationary phase of the GC column.
-
The separated components are then introduced into a mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification.
Predicted Degradation Pathways of this compound
Based on the chemistry of analogous compounds, a hypothetical thermal degradation pathway for this compound can be proposed. The degradation is likely to proceed through a combination of reactions involving the vinyl and phenoxy groups.
Diagram of a Proposed Experimental Workflow for Thermal Analysis
Caption: A workflow for the comprehensive thermal analysis of silane compounds.
At elevated temperatures, the initial degradation steps for this compound could involve:
-
Vinyl Group Polymerization: The vinyl groups of adjacent molecules could undergo thermal polymerization, leading to cross-linking and the formation of a more complex, higher molecular weight network.
-
Homolytic Cleavage of Si-O and Si-C Bonds: The Si-O(Phenyl) and Si-Vinyl bonds could undergo homolytic cleavage to form radical species. The triphenylsilyl radical has been proposed as an intermediate in the decomposition of tetraphenylsilane.[9]
-
Rearrangement and Elimination Reactions: The initial radical species could undergo a series of rearrangement and elimination reactions. For instance, the elimination of a phenyl radical is a primary step in the decomposition of tetraphenylsilane.[9] It is also plausible that benzene could be formed through hydrogen abstraction by phenyl radicals.[9]
-
Formation of Cyclic and Cage Structures: Internal cyclization reactions have been observed in the pyrolysis of phenyl-substituted silanes, leading to the formation of more stable dibenzosilole structures.[9] Similar rearrangements could occur with this compound, potentially leading to the formation of silicon-oxygen-carbon ring systems.
-
Formation of Silica: In an oxidative atmosphere, the organic moieties will eventually be lost, leading to the formation of a silica (SiO₂) residue.
Diagram of a Proposed High-Level Degradation Pathway
Caption: A simplified proposed degradation pathway for this compound.
Conclusion
While direct experimental data for this compound is lacking, a predictive understanding of its thermal stability and degradation can be formulated based on the behavior of analogous vinyl- and phenyl-substituted silanes. The presence of phenoxy groups is expected to impart high thermal stability, likely with decomposition initiating at temperatures above 300-400°C. The degradation mechanism is anticipated to be complex, involving a combination of vinyl group polymerization, homolytic cleavage of Si-O and Si-C bonds, and subsequent rearrangement and elimination reactions. Further experimental investigation utilizing TGA, DSC, and Py-GC/MS is essential to validate these predictions and fully elucidate the thermal properties of this promising material.
References
- 1. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Vinyltrimethoxysilane | C5H12O3Si | CID 76004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vinyltriethoxysilane - Wikipedia [en.wikipedia.org]
- 6. Vinyltriethoxysilane | C8H18O3Si | CID 6516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. Request Rejected [emsl.pnnl.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
A Technical Guide to the Solubility of Triphenoxyvinylsilane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenoxyvinylsilane is an organosilicon compound with a vinyl group and three phenoxy groups attached to a central silicon atom. Its unique structure suggests its utility in various applications, including as a coupling agent, a monomer for polymerization, and a crosslinking agent in the synthesis of organic-inorganic hybrid materials. The solubility of this compound in organic solvents is a critical parameter for its effective use in these applications, influencing reaction kinetics, formulation stability, and material processing.
Qualitative Solubility Profile
Based on the general principles of solubility ("like dissolves like"), this compound, with its relatively large nonpolar phenoxy and vinyl groups, is expected to be soluble in a range of common organic solvents. Its solubility is likely to be higher in nonpolar and moderately polar solvents and lower in highly polar solvents.
Expected Solubility Trends:
-
High Solubility: Aromatic hydrocarbons (e.g., toluene, benzene), chlorinated hydrocarbons (e.g., dichloromethane, chloroform), and ethers (e.g., tetrahydrofuran, diethyl ether).
-
Moderate Solubility: Ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate).
-
Low to Negligible Solubility: Alcohols (e.g., ethanol, methanol) and highly polar aprotic solvents (e.g., dimethyl sulfoxide). It is important to note that in the presence of moisture, this compound can undergo hydrolysis, especially in the presence of acids or bases, which would affect its apparent solubility and stability in solution.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature or technical data sheets. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |
| Toluene | 25 | Gravimetric | |||
| Tetrahydrofuran (THF) | 25 | Gravimetric | |||
| Dichloromethane | 25 | Gravimetric | |||
| Acetone | 25 | Gravimetric | |||
| Ethyl Acetate | 25 | Gravimetric | |||
| Ethanol | 25 | Gravimetric | |||
| Hexane | 25 | Gravimetric |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis. This method is straightforward and relies on accurately measuring the mass of the dissolved solute in a saturated solution.[1][2][3][4]
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Glass syringes
-
Pre-weighed evaporation dishes or beakers
-
Drying oven
-
Desiccator
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess of the solid is necessary to ensure that a saturated solution is formed.[1]
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution is considered to be at equilibrium when the concentration of the solute in the liquid phase remains constant over time.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for a few hours to allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed (to the experimental temperature) glass syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh the evaporation dish containing the filtered saturated solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C). The evaporation should be carried out in a fume hood.
-
Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried this compound residue.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
4.3. Calculation of Solubility
The solubility can be calculated using the following formulas:
-
Mass of dissolved this compound (g): (Mass of dish + residue) - (Mass of empty dish)
-
Volume of solvent (mL): The volume of the aliquot of the saturated solution taken.
-
Solubility ( g/100 mL): (Mass of dissolved this compound / Volume of aliquot) x 100
-
Solubility (mol/L): (Mass of dissolved this compound / Molecular weight of this compound) / (Volume of aliquot in L) (Molecular weight of this compound = 334.44 g/mol )
4.4. Alternative Methods
For more rapid or higher-throughput solubility screening, other analytical techniques can be employed:
-
UV-Visible Spectroscopy: If this compound has a chromophore, a calibration curve of absorbance versus concentration can be prepared. The concentration of the saturated solution can then be determined by measuring its absorbance.[5]
-
High-Performance Liquid Chromatography (HPLC): A calibration curve of peak area versus concentration can be generated. The concentration of the filtered saturated solution is then determined by HPLC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A known amount of an internal standard can be added to the saturated solution, and the concentration of this compound can be determined by comparing the integration of its characteristic peaks to that of the internal standard.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the gravimetric method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
A Guide to Quantum Chemical Calculations for Triphenoxyvinylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of Triphenoxyvinylsilane. While specific experimental data for this molecule is not extensively published, this document outlines a robust computational protocol using Density Functional Theory (DFT), presenting illustrative data and workflows applicable to this and similar organosilicon compounds.
Introduction to Quantum Chemical Calculations
Quantum chemical calculations are powerful computational tools that allow for the detailed investigation of the electronic structure and properties of molecules.[1][2] These methods solve the Schrödinger equation, or approximations of it, to provide insights into molecular geometries, vibrational frequencies, electronic properties, and reaction mechanisms.[1][3] For a molecule like this compound, these calculations can elucidate its three-dimensional structure, stability, and reactivity, which are crucial parameters in materials science and drug development.
Density Functional Theory (DFT) is a widely used quantum chemical method due to its favorable balance of accuracy and computational cost.[4][5] DFT calculations are used to determine the electronic structure of many-electron systems by focusing on the electron density rather than the complex many-electron wavefunction.[5]
Computational Methodology: A Detailed Protocol
A typical workflow for performing quantum chemical calculations on a molecule like this compound involves several key steps, from building the initial structure to analyzing the computed properties.[6][7]
Experimental Protocol
-
Molecular Structure Creation: The initial 3D structure of this compound is constructed using molecular modeling software such as Avogadro, GaussView, or ChemDoodle.[8][9] The atoms are connected with the appropriate bond types to create a plausible initial geometry.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation.[5] This is a critical step as most molecular properties are dependent on the geometry.
-
Theory: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP is a common starting point for organic and organosilicon molecules. For silicon-containing compounds, functionals like PBE have also been shown to perform well.[10][11]
-
Basis Set: A Pople-style basis set like 6-31G(d,p) is often sufficient for initial optimizations. For more accurate results, a larger basis set such as 6-311+G(2d,p) or a Dunning-style basis set like cc-pVTZ can be employed.[12] For heavier atoms like silicon, effective core potentials (ECPs) such as LANL2DZ can be used, although all-electron basis sets are generally preferred for higher accuracy if computationally feasible.
-
-
Vibrational Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory.[13][14] This calculation serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[13] The presence of one imaginary frequency indicates a transition state.[13]
-
Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies and their intensities can be compared with experimental spectroscopic data to validate the computational model.[13][15]
-
-
Electronic Property Calculation: With the optimized geometry, a single-point energy calculation can be performed to obtain various electronic properties. This may involve a higher level of theory or a larger basis set for improved accuracy. Key properties include:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.[4][16] The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and electronic excitability.[4][16]
-
Mulliken Atomic Charges: These calculations provide an estimate of the partial charge distribution on each atom in the molecule, offering insights into its polarity and potential for electrostatic interactions.
-
Dipole Moment: The total dipole moment of the molecule is calculated, which is another measure of its overall polarity.
-
Illustrative Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above for this compound. Note: This data is illustrative and not from actual calculations.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Value |
| Bond Length | Si-O | 1.65 Å |
| Si-C (vinyl) | 1.88 Å | |
| C=C (vinyl) | 1.34 Å | |
| O-C (phenyl) | 1.38 Å | |
| Bond Angle | O-Si-O | 109.5° |
| O-Si-C (vinyl) | 109.5° | |
| Si-C=C | 121.0° | |
| Dihedral Angle | O-Si-C-C | 180.0° |
Table 2: Calculated Vibrational Frequencies (Illustrative)
| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| 1 | 3050 | 25.5 | C-H stretch (phenyl) |
| 2 | 1620 | 45.2 | C=C stretch (vinyl) |
| 3 | 1250 | 80.1 | Si-O stretch |
| 4 | 980 | 65.7 | Si-C stretch |
| 5 | 750 | 50.3 | C-H bend (phenyl, out-of-plane) |
Table 3: Electronic Properties (Illustrative)
| Property | Value |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Total Dipole Moment | 1.5 Debye |
| Mulliken Charge on Si | +1.2 e |
| Mulliken Charge on O | -0.8 e |
Visualization of Key Concepts
Visual representations are essential for understanding the outputs of quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the general workflow of the calculations.
Caption: Molecular structure of this compound.
Caption: General workflow for quantum chemical calculations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ossila.com [ossila.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene a ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03454F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparisons of the Functional and Basis Set Combinations for Silicon Oxide Clusters: A Density Functional Theory Study [ouci.dntb.gov.ua]
- 12. DFT calculations of indirect 29Si-1H spin-spin coupling constants in organoalkoxysilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atomistica.online [atomistica.online]
- 14. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 15. ethz.ch [ethz.ch]
- 16. Unit 3: IMFs [ch301.cm.utexas.edu]
Triphenoxyvinylsilane: A Technical Guide to its Synthesis, Precursors, and Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenoxyvinylsilane is an organosilicon compound with potential applications in materials science and as a synthetic intermediate. This technical guide provides a comprehensive overview of the precursors, starting materials, and the most plausible synthesis route for this compound. Due to the limited availability of detailed experimental data in the public domain, this guide focuses on the theoretical and established principles of relevant organosilicon chemistry. While specific quantitative data and biological applications for this compound are not extensively documented, this guide furnishes a foundational understanding for researchers interested in its synthesis and potential exploration.
Precursors and Starting Materials
The primary precursors for the synthesis of this compound are vinyltrichlorosilane and phenol .
-
Vinyltrichlorosilane (CH₂=CHSiCl₃): This is a commercially available organosilane that serves as the silicon backbone and provides the vinyl functional group. It is a colorless to pale yellow fuming liquid with a pungent odor.
-
Phenol (C₆H₅OH): This aromatic alcohol provides the phenoxy groups that substitute the chlorine atoms on the silicon center. It is a white crystalline solid with a distinctive sweet and tarry odor.
Table 1: Properties of Starting Materials
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Vinyltrichlorosilane | CH₂=CHSiCl₃ | 161.48 | 90-92 | -77 |
| Phenol | C₆H₅OH | 94.11 | 181.7 | 40.5 |
Synthesis of this compound
The most direct and plausible method for the synthesis of this compound is the nucleophilic substitution reaction between vinyltrichlorosilane and phenol. In this reaction, the lone pair of electrons on the oxygen atom of the hydroxyl group in phenol attacks the electrophilic silicon atom of vinyltrichlorosilane. This results in the displacement of a chloride ion. The reaction proceeds in a stepwise manner until all three chlorine atoms have been substituted by phenoxy groups. The overall balanced chemical equation for this reaction is:
CH₂=CHSiCl₃ + 3 C₆H₅OH → CH₂=CHSi(OC₆H₅)₃ + 3 HCl
This reaction liberates hydrogen chloride (HCl) as a byproduct, which is a corrosive gas. Therefore, the reaction is typically carried out in the presence of a base or in a solvent that can help to neutralize or remove the HCl as it is formed.
Logical Workflow for Synthesis
Caption: Logical workflow for the synthesis of this compound.
Experimental Considerations (Hypothetical Protocol)
Materials:
-
Vinyltrichlorosilane
-
Phenol (3 equivalents)
-
Anhydrous, non-protic solvent (e.g., toluene, xylene, or a high-boiling point ether)
-
A weak base (e.g., pyridine, triethylamine) to act as an HCl scavenger (optional, but recommended)
-
Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of phenol in the chosen anhydrous solvent is prepared in a reaction vessel equipped with a stirrer, a condenser, and an inlet for inert gas.
-
If a base is used, it is added to the phenol solution.
-
Vinyltrichlorosilane is added dropwise to the phenol solution at a controlled temperature (e.g., 0 °C or room temperature) with vigorous stirring. The reaction is exothermic, so cooling may be necessary.
-
After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 50-100 °C) for a period of time to ensure the reaction goes to completion. The progress of the reaction can be monitored by observing the cessation of HCl evolution.
-
Upon completion, the reaction mixture is cooled, and the salt byproduct (if a base was used) is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude this compound is then purified, likely by vacuum distillation or recrystallization.
Characterization of this compound
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
Table 2: Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the vinyl protons (typically in the 5-7 ppm region) and the aromatic protons of the phenoxy groups (typically in the 6.5-8 ppm region). The integration of these signals should correspond to the 3:15 proton ratio. |
| ¹³C NMR | Resonances for the vinyl carbons, the aromatic carbons of the phenoxy groups, and the carbon atoms directly bonded to the oxygen atoms. |
| FT-IR | Characteristic absorption bands for Si-O-C stretching (around 1090-1020 cm⁻¹), C=C stretching of the vinyl group (around 1600 cm⁻¹), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of this compound (C₂₀H₁₈O₃Si). Fragmentation patterns may show the loss of phenoxy or vinyl groups. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Silicon should match the calculated values for the empirical formula C₂₀H₁₈O₃Si. |
Applications in Drug Development and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways relevant to drug development. Organosilicon compounds, in general, are explored for various biomedical applications due to their unique properties. However, without specific studies on this compound, any discussion on its role in drug development would be purely speculative.
Conclusion
This compound can be synthesized from the readily available starting materials vinyltrichlorosilane and phenol via a nucleophilic substitution reaction. While the general principles of this synthesis are well-understood within organosilicon chemistry, a detailed and validated experimental protocol with quantitative data is not publicly available. Further research is required to establish a robust synthetic procedure, fully characterize the compound, and explore its potential applications, particularly in the field of drug development. The information provided in this guide serves as a foundational resource for researchers embarking on the synthesis and study of this compound.
Methodological & Application
Application Notes and Protocols: Triphenoxyvinylsilane as a Coupling Agent for High-Performance Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Triphenoxyvinylsilane, a versatile organosilicon compound used to enhance the performance of composite materials. By acting as a molecular bridge between inorganic fillers and organic polymer matrices, it significantly improves mechanical strength, adhesion, and thermal stability. This document outlines the mechanism of action, detailed application protocols, expected performance enhancements with representative data, and standard characterization methodologies.
Mechanism of Action
Silane coupling agents like this compound possess a dual chemical nature.[1] The molecule has two key components: a vinyl organofunctional group and three hydrolyzable phenoxy groups attached to the silicon atom.[2] This structure allows it to form stable covalent bonds with both the inorganic reinforcement and the organic matrix, effectively coupling the two dissimilar phases.[3]
The coupling mechanism proceeds in two primary stages:
-
Hydrolysis: The three phenoxy groups (-OPh) on the silicon atom react with water to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by acid or base.[4][5] The presence of water is crucial, whether it is added to the treatment solution or present as adsorbed moisture on the filler surface.[6]
-
Condensation & Bonding: The newly formed silanol groups are highly reactive. They can condense with hydroxyl groups present on the surface of inorganic fillers (like glass fibers, silica, or metal oxides) to form stable covalent Si-O-Filler bonds.[5] They can also self-condense to form a durable, cross-linked polysiloxane network (Si-O-Si) on the filler surface.[7] Simultaneously, the vinyl group of the silane is available to co-react and polymerize with the organic resin during the composite's curing process, creating a strong covalent link to the polymer matrix.[3][5]
Application Protocols
The effective application of this compound is critical for achieving optimal composite performance. The choice of method depends on the manufacturing process and materials.
Protocol 2.1: Filler Surface Pre-treatment (Aqueous Method)
This is the most common method for treating fillers before their incorporation into the polymer matrix.
Materials:
-
This compound
-
Ethanol (or other suitable alcohol)
-
Deionized Water
-
Acetic Acid (for pH adjustment)
-
Inorganic Filler (e.g., glass fibers, silica powder)
Procedure:
-
Prepare the Solvent: Create a 95:5 (v/v) ethanol-water solution. The water is necessary for the hydrolysis reaction.[8]
-
Adjust pH: Add a few drops of acetic acid to the solvent mixture to adjust the pH to a range of 4.5-5.5. Acidic conditions generally accelerate the hydrolysis of alkoxysilanes.[9]
-
Prepare Silane Solution: While stirring the solvent, slowly add this compound to a final concentration of 0.5-2.0% by weight.[1]
-
Hydrolysis: Continue stirring the solution for 1-2 hours to allow for complete hydrolysis of the phenoxy groups into silanol groups. The solution should remain clear.
-
Filler Application: Immerse or spray the inorganic filler with the hydrolyzed silane solution. Ensure complete and uniform wetting of the filler surface.
-
Drying and Curing: Air dry the treated filler to remove the solvent. Follow this with oven drying at 110-120°C for 15-30 minutes to remove water and promote the condensation reaction between the silanol groups and the filler surface.
-
Storage: The surface-treated filler is now ready for incorporation into the polymer resin. Store in a dry environment to prevent moisture absorption.
Protocol 2.2: Integral Blend Method
In this method, the silane is added directly to the liquid resin system before the filler is introduced.
Procedure:
-
Add this compound directly to the polymer resin at a concentration of 0.5-2.0% based on the weight of the filler.
-
Mix thoroughly to ensure uniform dispersion.
-
The silane will migrate to the filler surface in situ, where it hydrolyzes with available water (often present on the filler surface) and bonds. This method is often simpler but may be less efficient than pre-treatment.[7]
Expected Performance Enhancements (Representative Data)
While specific performance data for this compound is proprietary to various applications, the tables below present representative data from composites using similar vinylsilane coupling agents to illustrate the expected magnitude of improvement.
Table 1: Representative Mechanical Properties of Glass Fiber/Vinyl Ester Composites Data illustrates typical improvements when using a vinylsilane coupling agent compared to an untreated system. Actual results may vary.
| Property | Untreated Filler Composite | Vinylsilane-Treated Filler Composite | % Improvement |
| Tensile Strength (MPa) [10][11] | 130 | 185 | ~42% |
| Tensile Modulus (GPa) [10] | 10.5 | 14.2 | ~35% |
| Flexural Strength (MPa) [10][11] | 200 | 275 | ~38% |
| Flexural Modulus (GPa) [11] | 34 | 45 | ~32% |
Table 2: Representative Thermal & Tribological Properties of Carbon Fiber/Polyphenylene Sulfide (PPS) Composites Data illustrates the impact of silane treatment on advanced thermoplastic composites.
| Property | Untreated Filler Composite | Silane-Treated Filler Composite | % Improvement |
| Storage Modulus @ 50°C (GPa) [12] | 6.5 | 13.0 | ~100% |
| Thermal Conductivity (W/m·K) [12] | 0.117 | 0.323 | ~176% |
| Coefficient of Friction [12] | 0.236 | 0.176 | ~25% (Reduction) |
| Specific Wear Rate (10⁻⁷ mm³/N·m) [12] | 1200 | 300 | ~75% (Reduction) |
Experimental Methodologies for Characterization
To quantify the performance improvements imparted by this compound, the following standard testing protocols are recommended.
Protocol 4.1: Tensile and Flexural Testing
These tests measure the fundamental mechanical properties of the composite material.
-
Apparatus: Universal Testing Machine (e.g., Instron, J.J. Lloyd).
-
Tensile Test (ASTM D3039): A rectangular specimen is pulled until it fractures. The test measures tensile strength (maximum stress) and tensile modulus (stiffness). A typical crosshead speed is 2 mm/min.
-
Flexural Test (ASTM D790 - 3-Point Bending): A rectangular beam specimen is supported at two points and loaded in the middle until it fails. This test determines the flexural strength and modulus. A typical crosshead speed is 5 mm/min.[10]
Protocol 4.2: Dynamic Mechanical Analysis (DMA)
DMA characterizes the viscoelastic properties of the composite as a function of temperature.
-
Apparatus: Dynamic Mechanical Analyzer.
-
Procedure (ASTM D7028): A small sample is subjected to an oscillating force (strain) as the temperature is ramped. The analysis provides the storage modulus (elastic portion) and loss modulus (viscous portion), which are crucial for understanding material behavior at different service temperatures.[12]
Protocol 4.3: Tribological (Wear) Testing
This protocol evaluates the friction and wear characteristics of the composite surface.
-
Apparatus: Pin-on-disk or Ball-on-disk Tribometer.
-
Procedure (ASTM G99): A stationary pin or ball (e.g., SUJ2 bearing steel) is loaded against a rotating disk made of the composite material. The test is run for a set duration or distance under a specific load and speed.[12] The coefficient of friction is continuously monitored, and the specific wear rate is calculated by measuring the volume of material lost.
References
- 1. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 2. This compound | 18666-65-4 | Benchchem [benchchem.com]
- 3. What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. nbinno.com [nbinno.com]
- 6. How Does a Silane Coupling Agent Work? - Gelest [technical.gelest.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
Application Notes: Surface Modification of Silica Nanoparticles with Triphenoxyvinylsilane
Audience: Researchers, scientists, and drug development professionals.
Introduction: Silica nanoparticles (SNPs) are extensively utilized in biomedical research, particularly in drug delivery, due to their high biocompatibility, tunable particle size, large surface area, and straightforward surface chemistry.[1][2] Surface modification of SNPs is a critical step to introduce specific functionalities, improve colloidal stability, and enable the attachment of therapeutic molecules or targeting ligands.[3][4] Triphenoxyvinylsilane is an organosilane coupling agent used to introduce reactive vinyl groups onto the silica surface. These vinyl groups serve as versatile handles for subsequent covalent conjugation of biomolecules, polymers, or drugs via mechanisms like thiol-ene "click" chemistry or free-radical polymerization, making them highly valuable in the development of advanced drug delivery systems.[5]
These application notes provide detailed protocols for the synthesis of silica nanoparticles via the modified Stöber method, their subsequent surface functionalization with this compound, and methods for characterization.
Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol details the synthesis of monodisperse silica nanoparticles. The size of the nanoparticles can be controlled by adjusting the concentrations of tetraethyl orthosilicate (TEOS), ammonia, and water.[6][7]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (Absolute)
-
Ammonium Hydroxide (28-30%)
-
Deionized Water
Procedure:
-
In a flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide. A typical ratio is 115 mL of ethanol, 3.75 mL of water, and 3.75 mL of aqueous ammonium hydroxide solution.[8]
-
Stir the mixture vigorously at room temperature for 10-15 minutes to ensure homogeneity.
-
Rapidly add TEOS (e.g., 2.5 mL) to the stirring solution.[8]
-
Continue stirring the reaction mixture at room temperature. The solution will become turbid as silica nanoparticles precipitate. Allow the reaction to proceed for at least 12 hours.[8]
-
Collect the synthesized silica nanoparticles by centrifugation (e.g., 15,000 rpm for 15 minutes).
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in absolute ethanol followed by centrifugation. Repeat this washing step at least three times to remove residual reactants.[8][9]
-
After the final wash, redisperse the purified silica nanoparticles in a suitable solvent, such as ethanol or deionized water, for storage and subsequent modification.
Protocol 2: Surface Modification with this compound
This protocol describes the covalent grafting of this compound onto the surface of the synthesized silica nanoparticles. The phenoxy groups of the silane react with the surface silanol (Si-OH) groups of the nanoparticles.
Materials:
-
Purified Silica Nanoparticles (dispersed in ethanol)
-
This compound
-
Toluene (Anhydrous)
-
Triethylamine (optional, as a catalyst)
Procedure:
-
Disperse a known amount of the purified silica nanoparticles in anhydrous toluene to create a suspension (e.g., 5 mg/mL).
-
Transfer the suspension to a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Add this compound to the nanoparticle suspension. The amount of silane can be adjusted to control the density of surface functionalization.[5]
-
(Optional) Add a catalytic amount of triethylamine to the mixture.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon) to facilitate the condensation reaction between the silane and the nanoparticle surface.[5]
-
Allow the reaction mixture to cool to room temperature.
-
Collect the vinyl-functionalized silica nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with toluene and then ethanol to remove any unreacted this compound and by-products. Repeat the wash cycle three times.[5]
-
Dry the resulting vinyl-modified silica nanoparticles under vacuum to obtain a fine powder. The functionalized nanoparticles are now ready for characterization or further conjugation.
Data Presentation
The degree of vinyl functionalization can significantly impact the physicochemical properties of the silica nanoparticles. The following tables summarize typical data obtained from the characterization of vinyl-functionalized mesoporous silica (V-MS) nanoparticles, illustrating the effect of increasing the vinylsilane precursor during synthesis.
Note: The data presented below is adapted from studies using vinyltrimethoxysilane (VTMS) but illustrates the general effects expected when functionalizing silica with a vinylsilane like this compound.[5]
Table 1: Synthesis Parameters for Vinyl-Functionalized Mesoporous Silica (V-MS) Nanoparticles [5]
| Sample ID | Sodium Silicate (mL) | Vinyltrimethoxysilane (VTMS) (mL) |
|---|---|---|
| V00-MS | 40 | 0 |
| V05-MS | 35 | 5 |
| V10-MS | 30 | 10 |
| V15-MS | 25 | 15 |
Table 2: Textural Properties of Vinyl-Functionalized Mesoporous Silica (V-MS) Nanoparticles [5]
| Sample ID | BET Surface Area (m²/g) | Pore Size (nm) | Pore Volume (cm³/g) |
|---|---|---|---|
| V00-MS | 1263 | 2.5 | 1.05 |
| V05-MS | 1098 | 2.4 | 0.98 |
| V10-MS | 987 | 2.3 | 0.89 |
| V15-MS | 883 | 2.2 | 0.81 |
Table 3: Characterization of Functionalized Silica Nanoparticles
| Property | Unmodified SNPs | Amine-Functionalized SNPs | Carboxyl-Functionalized SNPs |
|---|---|---|---|
| Primary Size (TEM) | 51.02 ± 3.80 nm | 47.31 ± 4.72 nm | 50.42 ± 4.57 nm |
| Zeta Potential (mV) | -25.7 ± 0.5 mV | +33.4 ± 1.1 mV | -26.2 ± 1.8 mV |
| pH (in aqueous solution) | 7.0 | 8.5 | 4.5 |
Data adapted from a study on differently functionalized silica nanoparticles to illustrate typical characterization values.[10]
Visualizations
Experimental and logical Workflows
The following diagrams illustrate the key processes involved in the synthesis, functionalization, and application of this compound-modified silica nanoparticles.
Caption: Workflow for the synthesis of silica nanoparticles (SNPs) via the Stöber method.
Caption: Workflow for surface modification of SNPs with this compound.
Caption: Reaction mechanism for grafting this compound onto a silica surface.
Caption: General workflow for drug loading and release studies using functionalized SNPs.
References
- 1. Silica nanoparticles in medicine: overcoming pathologies through advanced drug delivery, diagnostics, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Mesoporous silica nanoparticle based nano drug delivery systems: synthesis, controlled drug release and delivery, pharmacokinetics and biocompatibility - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Applications of Organo-Silica Hybrid Mesoporous Silica Nanoparticles for the Co-Delivery of Drugs and Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Application of Triphenoxyvinylsilane in High-Performance Polymers: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific data or established protocols for the application of triphenoxyvinylsilane in high-performance polymers. The following application notes and protocols are therefore based on the general principles of vinylsilane chemistry and their known applications in polymer modification. The experimental details provided are hypothetical and should be adapted and optimized based on specific polymer systems and desired properties.
Introduction
This compound is an organosilicon compound possessing a reactive vinyl group and three phenoxy groups attached to a central silicon atom. This unique structure suggests its potential utility in the modification of high-performance polymers. The vinyl group can participate in polymerization reactions, allowing for its incorporation into polymer backbones or for grafting onto existing polymer chains. The phenoxy groups, upon hydrolysis, can form silanol groups, which can then undergo condensation to create a crosslinked siloxane network within the polymer matrix. This dual functionality allows this compound to act as a monomer, a crosslinking agent, and a coupling agent, potentially enhancing the thermal, mechanical, and optical properties of various high-performance polymers.
Potential Applications in High-Performance Polymers
Based on the known effects of similar vinylsilanes, this compound is anticipated to be a valuable additive in the following areas:
-
Enhancement of Thermal Stability: The incorporation of a siloxane network can improve the thermal and thermo-oxidative stability of polymers by increasing the crosslinking density and introducing thermally stable Si-O-Si bonds.
-
Improvement of Mechanical Properties: Crosslinking with this compound can lead to increased tensile strength, modulus, and hardness of the polymer.
-
Modification of Surface Properties: The presence of phenoxy groups may alter the surface energy and hydrophobicity of the polymer.
-
High Refractive Index Materials: The phenyl groups in this compound are expected to contribute to a higher refractive index in the modified polymer, which is desirable for optical applications.[1][2]
-
Low-Dielectric-Constant Materials: The bulky phenoxy groups could increase the free volume within the polymer matrix, potentially lowering the dielectric constant.[3][4][5]
Experimental Protocols (Hypothetical)
The following protocols are illustrative and would require optimization for any specific polymer system.
Protocol 1: Incorporation of this compound as a Comonomer via Radical Polymerization
This protocol describes the copolymerization of this compound with an acrylic monomer to enhance thermal and mechanical properties.
Materials:
-
Methyl methacrylate (MMA) (or other acrylic monomer), purified
-
This compound (TPVS)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous toluene (or other suitable solvent)
Procedure:
-
In a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the desired molar ratio of MMA and TPVS in anhydrous toluene.
-
De-gas the solution by bubbling with nitrogen for 30 minutes.
-
Add the radical initiator (e.g., AIBN, 0.1 mol% with respect to total monomers).
-
Heat the reaction mixture to 70-80 °C and stir under a nitrogen atmosphere for 4-8 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter and wash the polymer with fresh methanol.
-
Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Characterization:
-
FTIR Spectroscopy: To confirm the incorporation of TPVS into the polymer chain by identifying characteristic Si-O-Ph and vinyl group peaks.
-
¹H NMR Spectroscopy: To determine the composition of the copolymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the copolymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the modified polymer compared to the unmodified polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymer.
-
Tensile Testing: To measure the tensile strength, modulus, and elongation at break.
Protocol 2: Crosslinking of a Polymer Matrix via Hydrolysis and Condensation of this compound
This protocol describes the use of this compound as a crosslinking agent for a hydroxyl-containing polymer.
Materials:
-
Hydroxyl-terminated polymer (e.g., hydroxyl-terminated polydimethylsiloxane, HTPDMS)
-
This compound (TPVS)
-
Dibutyltin dilaurate (DBTDL) or other condensation catalyst
-
Anhydrous toluene
Procedure:
-
Dissolve the hydroxyl-terminated polymer in anhydrous toluene in a moisture-free reaction vessel.
-
Add the desired stoichiometric amount of this compound to the solution.
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).
-
Stir the mixture at room temperature for 24 hours to ensure complete hydrolysis and condensation. The reaction progress can be monitored by the increase in viscosity.
-
Cast the resulting solution into a mold and allow the solvent to evaporate slowly at room temperature, followed by curing in an oven at a temperature appropriate for the polymer system to complete the crosslinking process.
Characterization:
-
Swell Test: To determine the degree of crosslinking by measuring the solvent uptake of the crosslinked polymer.
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta as a function of temperature to determine the glass transition temperature and crosslink density.
-
Thermogravimetric Analysis (TGA): To assess the improvement in thermal stability.
-
Mechanical Testing: To evaluate changes in hardness, tensile strength, and elongation.
Data Presentation (Hypothetical)
The following tables present hypothetical data to illustrate the expected improvements in polymer properties upon modification with this compound.
Table 1: Thermal Properties of TPVS-Modified PMMA
| Sample | TPVS Content (mol%) | Onset Decomposition Temperature (°C) (TGA) | Glass Transition Temperature (°C) (DSC) |
| Pure PMMA | 0 | 280 | 105 |
| PMMA-TPVS-5 | 5 | 310 | 115 |
| PMMA-TPVS-10 | 10 | 335 | 122 |
Table 2: Mechanical Properties of TPVS-Modified PMMA
| Sample | TPVS Content (mol%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Pure PMMA | 0 | 70 | 3.0 | 5 |
| PMMA-TPVS-5 | 5 | 85 | 3.5 | 4 |
| PMMA-TPVS-10 | 10 | 95 | 4.0 | 3 |
Table 3: Optical and Dielectric Properties of TPVS-Modified Polysiloxane
| Sample | TPVS Content (wt%) | Refractive Index (at 589 nm) | Dielectric Constant (at 1 MHz) |
| Pure Polysiloxane | 0 | 1.41 | 2.7 |
| Polysiloxane-TPVS-10 | 10 | 1.48 | 2.5 |
| Polysiloxane-TPVS-20 | 20 | 1.53 | 2.4 |
Conclusion
References
- 1. Synthesis of colorless and high-refractive-index sulfoxide-containing polymers by the oxidation of poly(phenylene sulfide) derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. old.westlakeepoxy.com [old.westlakeepoxy.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes: Triphenoxyvinylsilane as an Adhesion Promoter in Coatings
1. Introduction
Triphenoxyvinylsilane is an organofunctional silane that serves as a highly effective adhesion promoter, or coupling agent, for coating applications. It is particularly adept at creating a stable and durable bond between organic polymer coatings and inorganic substrates such as glass, metals, and ceramics.[1][2] Its unique molecular structure allows it to act as a chemical bridge at the interface, significantly enhancing the performance, longevity, and resistance of the coating to environmental factors, especially moisture.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and formulation chemists.
2. Mechanism of Adhesion Promotion
The efficacy of this compound as an adhesion promoter is rooted in its dual-reactivity. The molecule consists of two key parts: a silicon atom bonded to three phenoxy groups and an organic vinyl group.
-
Hydrolysis and Substrate Bonding : In the presence of moisture, typically from the atmosphere or the substrate surface, the phenoxy groups hydrolyze to form reactive silanol groups (Si-OH).[4] These silanol groups can then condense with hydroxyl groups (-OH) present on the surface of inorganic substrates, forming strong, covalent siloxane bonds (Si-O-Substrate).[1][4] This reaction firmly anchors the silane molecule to the inorganic surface.
-
Co-reaction with Coating Resin : The vinyl functional group is available to co-react and form covalent bonds with the organic resin matrix of the coating during the curing process. This creates a permanent chemical link between the silane and the polymer.
This molecular bridge effectively couples the organic coating to the inorganic substrate, improving interfacial adhesion and providing enhanced resistance to moisture-induced delamination.[1][3]
Caption: Mechanism of this compound at the coating-substrate interface.
Experimental Protocols
There are two primary methods for incorporating this compound into a coating system: as a surface primer or as an integral blend additive.[3][5]
Protocol 1: Application as a Surface Primer
This method is highly effective as it concentrates the silane at the interface where adhesion is critical.[5]
-
Substrate Preparation:
-
Thoroughly clean and degrease the substrate surface to remove any organic contaminants. Common methods include sonication in solvents like acetone or isopropanol.[6]
-
Ensure the surface is dry. For optimal performance, a final rinse with deionized water followed by drying under nitrogen or in an oven (e.g., 110°C for 30 minutes) is recommended.[6]
-
The surface should be rich in hydroxyl groups. For some metals, this may require a specific pretreatment like corona or plasma treatment.[7]
-
-
Primer Solution Preparation:
-
Prepare a dilute solution of this compound, typically 0.5% to 2.0% by weight, in a suitable solvent.[5]
-
A common solvent system is a mixture of 95% ethanol and 5% deionized water.
-
Adjust the pH of the solution to 4.5-5.5 using a weak acid like acetic acid to catalyze the hydrolysis of the phenoxy groups.
-
Allow the solution to stand for at least 1 hour for hydrolysis to occur before application.
-
-
Application and Curing:
-
Apply the primer solution to the cleaned substrate by dipping, spraying, or wiping.[5]
-
Allow a residence time of 1-2 minutes.
-
If necessary, gently wipe off excess solution.
-
Dry the primed surface. A typical drying/curing schedule is 10-15 minutes at 110°C. This step removes the solvent and completes the condensation reaction between the silanol groups and the substrate.[5][6]
-
The coated substrate should be used within 24 hours for best results.[5]
-
Protocol 2: Application as an Integral Blend Additive
Adding the silane directly to the coating formulation is a simpler, one-step process.[5]
-
Formulation:
-
Add this compound to the coating formulation at a concentration of 0.5% to 2.0% based on the total resin solids content.[3][5] The optimal loading level should be determined experimentally.
-
The silane should be added during the pigment grinding stage or with other additives, ensuring it is thoroughly dispersed. In some systems, a pre-reaction step where the silane is mixed with the polymer may be beneficial.[8]
-
-
Application and Curing:
-
Apply the silane-modified coating to the prepared substrate using standard techniques (e.g., spraying, brushing).
-
Cure the coating according to the resin manufacturer's specifications. During the cure, the silane will migrate to the interface to bond with the substrate while the vinyl group co-reacts with the polymer matrix.
-
Caption: Workflow for using this compound as a primer or integral additive.
Data Presentation
The following tables present illustrative data showing the typical performance improvement when using this compound.
Table 1: Adhesion Performance on Various Substrates (ASTM D3359 Cross-Hatch Adhesion)
Rating Scale: 5B = No peeling or removal; 4B = <5% area removed; 3B = 5-15% area removed; 2B = 15-35% area removed; 1B = 35-65% area removed; 0B = >65% area removed.
| Substrate | Coating Resin | Silane Treatment | Adhesion Rating (Initial) | Adhesion Rating (After 24h Water Immersion) |
| Glass | Epoxy | None (Control) | 3B | 0B |
| Glass | Epoxy | 1.0% Integral Blend | 5B | 4B |
| Aluminum | Acrylic | None (Control) | 4B | 1B |
| Aluminum | Acrylic | 1.5% as Primer | 5B | 5B |
| Cold-Rolled Steel | Polyurethane | None (Control) | 2B | 0B |
| Cold-Rolled Steel | Polyurethane | 1.0% Integral Blend | 5B | 4B |
Table 2: Quantitative Pull-Off Adhesion Data (ASTM D4541)
| Substrate | Coating System | Silane Concentration | Average Pull-Off Strength (MPa) |
| Glass | Epoxy | 0% (Control) | 4.5 |
| Glass | Epoxy | 1.0% Integral Blend | 12.8 |
| Aluminum | Polyurethane | 0% (Control) | 6.2 |
| Aluminum | Polyurethane | 1.5% as Primer | 15.5 |
Disclaimer: The data presented above are for illustrative purposes and represent typical results. Actual performance will vary depending on the specific substrates, coating formulations, and application conditions. Experimental optimization is highly recommended.
References
- 1. stuk.solutions [stuk.solutions]
- 2. Silanes as adhesion promoters for paints, inks, coatings, and adhesives; why and how to select? [onlytrainings.com]
- 3. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 4. Organic Coatings Part Four: Adhesion Promoters for Thermoset Coatings - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. sisib.com [sisib.com]
- 6. benchchem.com [benchchem.com]
- 7. angst-pfister.com [angst-pfister.com]
- 8. paint.org [paint.org]
Polymerization of Triphenoxyvinylsilane with Vinyl Monomers: Application Notes and Protocols
Introduction
Vinylsilanes are a versatile class of monomers that can undergo polymerization to produce polymers with unique properties, including high thermal stability, chemical resistance, and tunable refractive indices. Triphenoxyvinylsilane, with its bulky and thermally stable phenoxy groups, is a promising yet underexplored monomer in this family. The polymerization of this compound, both in homopolymerization and copolymerization with common vinyl monomers like styrene and methyl methacrylate (MMA), could yield novel materials with enhanced thermal and mechanical properties. This document aims to provide a theoretical framework and generalized experimental approaches for researchers interested in exploring the polymerization of this compound.
General Polymerization Principles
The polymerization of vinylsilanes can be challenging due to the electronic effects of the silyl group on the vinyl moiety. The reactivity of the vinyl group in vinylsilanes is generally lower than that of many common vinyl monomers due to dπ-pπ interactions between the silicon atom and the vinyl group. However, polymerization can be achieved, typically through free-radical polymerization.
Homopolymerization of this compound
The homopolymerization of this compound would likely require a free-radical initiator and elevated temperatures to overcome the relatively low reactivity of the monomer.
Copolymerization with Vinyl Monomers
Copolymerization of this compound with more reactive vinyl monomers such as styrene or methyl methacrylate is a promising strategy to incorporate the silane moiety into polymer chains, thereby modifying the properties of the resulting copolymer. The determination of monomer reactivity ratios is crucial for understanding the copolymer composition and structure.
Hypothetical Experimental Protocols
The following protocols are generalized and should be optimized for the specific experimental setup and desired polymer characteristics.
Materials
-
This compound (synthesis may be required if not commercially available)
-
Vinyl monomer (e.g., styrene, methyl methacrylate), freshly distilled to remove inhibitors
-
Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN), Benzoyl peroxide (BPO))
-
Anhydrous solvent (e.g., toluene, xylene, dioxane)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (e.g., nitrogen, argon)
-
Precipitating solvent (e.g., methanol, hexane)
Protocol for Solution Polymerization of this compound
-
Preparation: A Schlenk flask equipped with a magnetic stirrer and a condenser is dried in an oven and cooled under a stream of inert gas.
-
Charging the Reactor: The flask is charged with this compound, the chosen vinyl comonomer (if applicable), and anhydrous solvent.
-
Initiator Addition: The desired amount of free-radical initiator is added to the reaction mixture.
-
Degassing: The mixture is thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: The reaction flask is immersed in a preheated oil bath at a temperature suitable for the chosen initiator (typically 60-80 °C for AIBN, 75-95 °C for BPO). The reaction is allowed to proceed for a predetermined time (e.g., 6-24 hours) under an inert atmosphere.
-
Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature. The polymer is isolated by precipitating the viscous solution into a non-solvent (e.g., methanol).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
Anticipated Characterization
The resulting polymers should be characterized to determine their structure, molecular weight, and thermal properties.
-
Structural Analysis: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) can confirm the incorporation of the monomers into the polymer chain.
-
Molecular Weight Determination: Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
-
Thermal Properties: Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the polymer, while Differential Scanning Calorimetry (DSC) can determine the glass transition temperature (Tg).
Data Presentation (Hypothetical)
Should experimental data become available, it should be organized into clear tables for comparison.
Table 1: Hypothetical Homopolymerization of this compound
| Entry | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | AIBN | Toluene | 70 | 24 | - | - | - |
| 2 | BPO | Xylene | 90 | 24 | - | - | - |
Table 2: Hypothetical Copolymerization of this compound (M1) with Styrene (M2)
| Entry | Feed Ratio (M1:M2) | Conversion (%) | Copolymer Composition (M1%) | Mn ( g/mol ) | PDI | Tg (°C) |
| 1 | 1:1 | - | - | - | - | - |
| 2 | 1:3 | - | - | - | - | - |
| 3 | 1:5 | - | - | - | - | - |
Visualizations (Conceptual)
Diagrams can be used to illustrate the proposed experimental workflows.
Caption: Conceptual workflow for the homopolymerization of this compound.
Caption: Conceptual workflow for the copolymerization of this compound with styrene.
Conclusion and Future Outlook
The polymerization of this compound represents an uncharted area in polymer chemistry. The protocols and concepts outlined in this document provide a starting point for researchers to investigate the synthesis and characterization of novel silicon-containing polymers. Future work should focus on systematically evaluating different initiators, solvents, and reaction conditions to achieve controlled polymerization. Furthermore, the determination of reactivity ratios in copolymerizations with various vinyl monomers will be essential for designing materials with tailored properties for advanced applications.
Application Notes and Protocols for Surface Functionalization of Glass Substrates with Triphenoxyvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of glass substrates is a critical process in a wide range of biomedical and pharmaceutical applications, including cell culture, microarrays, biosensors, and drug delivery systems. This document provides detailed application notes and protocols for the surface modification of glass substrates using triphenoxyvinylsilane. This organosilane allows for the introduction of vinyl groups onto the glass surface, creating a reactive platform for the subsequent covalent immobilization of biomolecules and drug-carrying moieties.
This compound reacts with the hydroxyl groups present on a cleaned glass surface to form stable siloxane bonds. The terminal vinyl groups are then available for a variety of subsequent chemical modifications, such as thiol-ene "click" chemistry, radical polymerization, or hydrosilylation, enabling the attachment of a diverse range of molecules.
Key Applications
-
Biomolecule Immobilization: The vinyl-functionalized surface can be used to covalently attach proteins, peptides, antibodies, and nucleic acids for applications in microarrays and biosensors.
-
Cell Culture Substrates: Modification of glass surfaces with specific biomolecules can be used to study cell adhesion, proliferation, and differentiation.
-
Drug Delivery: The functionalized surface can serve as a platform for the controlled release of therapeutic agents. The vinyl groups can be used to attach drug-loaded polymers or linkers.
-
Microfluidic Devices: Surface modification within microfluidic channels can control fluid flow, reduce non-specific binding, and create specific reaction zones.
Experimental Protocols
This section details the step-by-step procedures for cleaning glass substrates, functionalizing them with this compound, and performing a subsequent bioconjugation reaction.
Glass Substrate Cleaning
Thorough cleaning of the glass surface is essential to ensure the presence of a sufficient number of hydroxyl groups for a uniform and stable silane layer.
Materials:
-
Glass substrates (e.g., microscope slides, coverslips)
-
Detergent solution (e.g., 2% Hellmanex™ III or similar)
-
Acetone (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment (PPE).
-
Nitrogen or argon gas stream
-
Oven
Protocol:
-
Initial Cleaning:
-
Sonicate the glass substrates in a 2% detergent solution for 15-20 minutes.
-
Rinse thoroughly with DI water (at least 10-15 times) to remove all traces of detergent.
-
Sonicate in acetone for 10-15 minutes.
-
Sonicate in isopropanol for 10-15 minutes.
-
Rinse again thoroughly with DI water.
-
-
Surface Activation (Hydroxylation):
-
Immerse the cleaned and dried glass substrates in freshly prepared Piranha solution for 30-60 minutes at room temperature in a fume hood.
-
Carefully remove the substrates from the Piranha solution and rinse extensively with DI water.
-
-
Drying:
-
Dry the substrates under a stream of nitrogen or argon gas.
-
Place the cleaned substrates in an oven at 110-120 °C for at least 1 hour to ensure they are completely dry before silanization.
-
Surface Functionalization with this compound
This protocol describes the deposition of this compound from a solution phase. All steps should be performed in a moisture-free environment (e.g., in a glove box or under an inert atmosphere) to prevent premature hydrolysis and self-condensation of the silane.
Materials:
-
Cleaned and dried glass substrates
-
Anhydrous toluene (or other anhydrous organic solvent like ethanol)
-
This compound
-
Triethylamine (optional, as a catalyst)
-
Reaction vessel (e.g., glass staining jar with a tight-fitting lid)
-
Oven
Protocol:
-
Prepare Silanization Solution:
-
In a clean, dry reaction vessel, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene. For example, add 1-2 mL of this compound to 99-98 mL of anhydrous toluene.
-
(Optional) To catalyze the reaction, a small amount of triethylamine (e.g., 0.1% v/v) can be added to the solution.
-
-
Silanization:
-
Immerse the cleaned and dried glass substrates in the silanization solution.
-
Seal the reaction vessel and allow the reaction to proceed for 2-4 hours at room temperature, or for 30-60 minutes at an elevated temperature (e.g., 60-80 °C).
-
-
Washing:
-
Remove the substrates from the silanization solution.
-
Rinse the substrates thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Rinse with ethanol or isopropanol.
-
-
Curing:
-
Dry the functionalized substrates under a stream of nitrogen or argon gas.
-
Cure the substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of stable covalent bonds with the glass surface.
-
-
Storage:
-
Store the functionalized substrates in a desiccator or under an inert atmosphere until further use.
-
Bioconjugation via Thiol-Ene "Click" Chemistry
The vinyl groups on the functionalized surface provide a reactive handle for various conjugation chemistries. This protocol describes a common method for attaching thiol-containing molecules (e.g., cysteine-containing peptides, thiol-modified DNA) via a photo-initiated thiol-ene reaction.
Materials:
-
This compound functionalized glass substrates
-
Thiol-containing biomolecule of interest
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Suitable solvent (e.g., phosphate-buffered saline (PBS) for biomolecules, or an organic solvent if the biomolecule is soluble)
-
UV lamp (365 nm)
Protocol:
-
Prepare Bioconjugation Solution:
-
Dissolve the thiol-containing biomolecule in the chosen solvent to the desired concentration.
-
Dissolve the photoinitiator in the same solution (a typical concentration is 0.1-1% w/v).
-
-
Reaction:
-
Pipette the bioconjugation solution onto the vinyl-functionalized glass surface.
-
Place the substrate under a UV lamp and expose it to 365 nm UV light for 5-15 minutes. The exposure time may need to be optimized depending on the specific reactants and UV lamp intensity.
-
-
Washing:
-
After UV exposure, thoroughly wash the substrate with the reaction solvent to remove any unbound biomolecules and photoinitiator.
-
Rinse with DI water if the biomolecule is water-soluble.
-
-
Drying and Storage:
-
Dry the substrate under a stream of nitrogen or argon gas.
-
Store the bioconjugated substrates under appropriate conditions to maintain the stability of the immobilized biomolecule.
-
Data Presentation
The following tables summarize the expected quantitative data for the characterization of this compound-functionalized glass substrates. Disclaimer: Specific experimental data for this compound is limited in the publicly available literature. The values presented below are illustrative and based on typical results for similar vinylsilane-functionalized surfaces.
Table 1: Expected Water Contact Angle Changes
| Surface State | Expected Water Contact Angle (°) | Surface Property |
| Unmodified Clean Glass | < 20° | Hydrophilic |
| After this compound Functionalization | 70° - 90° | More Hydrophobic |
Table 2: Expected Elemental Composition from XPS Analysis
| Element | Unmodified Clean Glass (Atomic %) | After this compound Functionalization (Atomic %) |
| O 1s | ~60-65% | ~45-55% |
| Si 2p | ~30-35% | ~20-30% |
| C 1s | < 5% (adventitious carbon) | ~20-30% |
Table 3: Expected ATR-FTIR Peak Assignments
| Wavenumber (cm⁻¹) | Assignment |
| ~3745 | Isolated Si-OH stretching (decreases after functionalization) |
| ~3070 | =C-H stretching (vinyl group) |
| ~2950-2850 | C-H stretching (from phenoxy groups) |
| ~1600 | C=C stretching (vinyl group) |
| ~1590, ~1490 | C=C stretching (aromatic rings of phenoxy groups) |
| ~1260 | Si-C stretching |
| ~1100-1000 | Si-O-Si stretching (increases after functionalization) |
Visualizations
Diagrams of Experimental Workflows and Chemical Pathways
Caption: Experimental workflow for surface functionalization and bioconjugation.
Caption: Reaction of this compound with a hydroxylated glass surface.
Caption: Conceptual pathway for targeted drug delivery from a functionalized surface.
Application Notes and Protocols for Triphenoxyvinylsilane-Based Surface Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenoxyvinylsilane is a trifunctional organosilane that offers a versatile platform for surface modification. Its unique structure, featuring a reactive vinyl group and three phenoxy leaving groups, enables the formation of stable, covalently bound organic layers on a variety of inorganic substrates. This surface treatment protocol is designed to guide researchers in creating functionalized surfaces for a range of applications, with a particular focus on their potential in drug development and biomedical research.
The vinyl functional group serves as a versatile handle for subsequent chemical modifications, allowing for the covalent attachment of biomolecules, polymers, or drug moieties. The phenoxy groups, upon hydrolysis, form silanol groups that readily condense with surface hydroxyls present on materials like glass, silicon wafers, and metal oxides, creating a durable siloxane bond. This process imparts new physicochemical properties to the substrate, such as altered wettability and the introduction of reactive sites for further functionalization.
These application notes provide detailed protocols for surface preparation, treatment with this compound, and subsequent characterization. Furthermore, potential applications in drug development, such as the creation of biocompatible coatings and platforms for targeted drug delivery, are discussed.
Mechanism of Surface Modification
The surface treatment with this compound is a two-step process involving hydrolysis and condensation.
-
Hydrolysis: The three phenoxy groups (-OPh) of this compound react with water molecules to form silanetriol and phenol as a byproduct. This step is often catalyzed by acid or base.
-
Condensation: The newly formed silanol groups (-Si-OH) on the this compound molecule then condense with the hydroxyl groups (-OH) present on the substrate surface, forming stable siloxane bonds (Si-O-Substrate). Additionally, self-condensation between adjacent silanol groups can occur, leading to the formation of a cross-linked polysiloxane network on the surface.
Experimental Protocols
The following protocols provide a general framework for the surface treatment of substrates with this compound. Optimization of reaction times, concentrations, and curing conditions may be necessary depending on the specific substrate and desired surface properties.
Protocol 1: Substrate Cleaning and Activation
A pristine and activated substrate surface is crucial for achieving a uniform and stable silane layer.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Detergent solution (e.g., 2% Hellmanex solution)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen or argon gas
-
Ultrasonic bath
-
Oven
Procedure:
-
Initial Cleaning:
-
Place the substrates in a beaker and sonicate in a detergent solution for 15-20 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in acetone for 15 minutes.
-
Rinse with DI water.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse copiously with DI water and dry under a stream of nitrogen or argon.
-
-
Surface Activation (Hydroxylation):
-
Piranha Etching (for glass and silicon substrates):
-
Carefully immerse the cleaned substrates in freshly prepared Piranha solution at room temperature for 30-60 minutes in a fume hood. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care and appropriate personal protective equipment (PPE).
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates in an oven at 110-120°C for at least 1 hour.
-
-
Plasma Treatment (alternative method):
-
Place the cleaned substrates in a plasma cleaner.
-
Treat with oxygen or argon plasma according to the manufacturer's instructions to generate surface hydroxyl groups.
-
-
Protocol 2: this compound Surface Treatment
This protocol describes the deposition of a this compound layer from a solution phase.
Materials:
-
Activated substrates
-
This compound
-
Anhydrous toluene or other suitable anhydrous organic solvent
-
Glacial acetic acid (optional, for catalysis)
-
Nitrogen or argon atmosphere (glove box or Schlenk line)
-
Oven
Procedure:
-
Solution Preparation: In a clean, dry glass container under a nitrogen or argon atmosphere, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene. For catalyzed hydrolysis, a trace amount of glacial acetic acid can be added.
-
Silanization:
-
Immerse the activated and dried substrates in the this compound solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Rinsing:
-
Remove the substrates from the silane solution.
-
Rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
-
Curing:
-
Place the rinsed substrates in an oven.
-
Cure at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network.
-
-
Final Cleaning:
-
Allow the substrates to cool to room temperature.
-
Sonicate briefly in fresh toluene or acetone to remove any physisorbed silane molecules.
-
Dry under a stream of nitrogen or argon.
-
Store the coated substrates in a desiccator until further use.
-
Surface Characterization
Thorough characterization of the this compound-treated surface is essential to confirm the successful deposition and to understand its properties.
Data Presentation: Representative Surface Properties
| Characterization Technique | Parameter | Representative Value for Vinylsilane-Treated Surface | Representative Value for Phenoxysilane-Treated Surface |
| Water Contact Angle | Static Contact Angle (θ) | 80° - 90°[1] | 60° - 70° |
| X-ray Photoelectron Spectroscopy (XPS) | Atomic Concentration (%) | C: ~50-60%, O: ~25-35%, Si: ~10-15% | C: ~60-70%, O: ~20-30%, Si: ~5-10% |
| Ellipsometry | Film Thickness | 1 - 5 nm | 1 - 5 nm |
| Atomic Force Microscopy (AFM) | Root Mean Square (RMS) Roughness | < 1 nm | < 1 nm |
Experimental Protocols for Characterization
Objective: To determine the hydrophobicity of the treated surface.
Methodology:
-
Place the this compound-treated substrate on the stage of a contact angle goniometer.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Perform measurements at multiple locations on the surface to ensure uniformity. A higher contact angle indicates a more hydrophobic surface.
Objective: To determine the elemental composition and chemical states of the surface.
Methodology:
-
Place the treated substrate in the XPS analysis chamber.
-
Acquire a survey spectrum to identify all elements present on the surface. Expect to see peaks for Si, O, and C.
-
Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions.
-
Analyze the high-resolution spectra to determine the chemical bonding states. For example, the Si 2p peak can be deconvoluted to identify Si-O-Si and Si-C bonds. The C 1s spectrum will show contributions from C-C/C-H and potentially C-O bonds.
Applications in Drug Development
The vinyl group on the this compound-treated surface provides a reactive site for a variety of conjugation chemistries, making it a valuable platform for drug development applications.
Biomolecule Immobilization for Targeted Drug Delivery
The vinyl groups can be functionalized to immobilize targeting ligands (e.g., antibodies, peptides, aptamers) onto the surface of drug delivery vehicles (e.g., nanoparticles). This allows for the specific targeting of diseased cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.
Creation of Biocompatible and Anti-fouling Surfaces
The vinyl-functionalized surface can be further modified with polymers such as polyethylene glycol (PEG) through "click" chemistry or other grafting techniques. This creates a hydrophilic and bio-inert surface that can reduce non-specific protein adsorption and improve the in vivo circulation time of drug carriers.
Visualizations
Experimental Workflow
References
Triphenoxyvinylsilane in Organic-Inorganic Hybrid Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenoxyvinylsilane is a versatile organosilane precursor that holds significant promise in the development of advanced organic-inorganic hybrid materials. Its unique structure, featuring three hydrolyzable phenoxy groups and a reactive vinyl group, allows for the formation of tailored materials with a combination of organic polymer-like properties and the robustness of an inorganic silica network. These hybrid materials are of particular interest in the field of drug development, where they can be engineered as sophisticated drug delivery systems.
The sol-gel process is the primary method for preparing hybrid materials from this compound. This technique involves the controlled hydrolysis and condensation of the precursor to form a three-dimensional network. The vinyl group can be further functionalized or polymerized to introduce additional properties, making these materials highly adaptable for various applications.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of organic-inorganic hybrid materials based on this compound.
Application Notes
Sol-Gel Synthesis of this compound-Based Hybrid Materials
The synthesis of hybrid materials using this compound is typically achieved through a sol-gel process. This process involves two key reactions: hydrolysis of the phenoxy groups and subsequent condensation of the resulting silanol groups to form a siloxane (Si-O-Si) network. The reaction conditions, such as pH, water-to-silane ratio, catalyst, and solvent, play a crucial role in determining the final properties of the material.
Key Considerations:
-
Hydrolysis Rate: The hydrolysis of phenoxy groups is generally slower than that of alkoxy groups (e.g., ethoxy or methoxy groups) in other common silane precursors. This allows for better control over the reaction kinetics.
-
Catalyst: Both acid and base catalysts can be used to control the rates of hydrolysis and condensation. Acid catalysis typically leads to more linear or weakly branched polymers, while base catalysis results in more highly cross-linked and particulate structures.
-
Co-condensation: this compound can be co-condensed with other silicon alkoxides, such as tetraethoxysilane (TEOS), to modify the properties of the resulting hybrid material. The incorporation of TEOS can increase the cross-linking density and mechanical strength.
-
Functionalization of the Vinyl Group: The vinyl group provides a site for further chemical modification. It can undergo various reactions, including polymerization, hydrosilylation, and thiol-ene reactions, to introduce specific functionalities for applications like targeted drug delivery or stimuli-responsive release.
Potential Applications in Drug Delivery
The unique properties of this compound-based hybrid materials make them attractive candidates for drug delivery applications.
-
Controlled Drug Release: The porous nature of the sol-gel derived silica network allows for the encapsulation of therapeutic agents. The release kinetics can be tuned by controlling the pore size, surface chemistry, and degradation rate of the hybrid matrix.
-
Targeted Delivery: The surface of the hybrid material can be functionalized with targeting ligands (e.g., antibodies, peptides) by utilizing the reactive vinyl group. This enables the specific delivery of drugs to diseased cells or tissues, minimizing off-target effects.
-
Biocompatibility: Silica-based materials are generally considered biocompatible and have been widely investigated for biomedical applications. However, the biocompatibility of this compound-derived materials must be thoroughly evaluated for any specific application.
Experimental Protocols
Protocol 1: Synthesis of a Basic this compound-Silica Hybrid Material
This protocol describes the synthesis of a hybrid material through the co-condensation of this compound and tetraethoxysilane (TEOS) under acidic conditions.
Materials:
-
This compound (TPVS)
-
Tetraethoxysilane (TEOS)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl, 0.1 M)
Procedure:
-
In a clean, dry flask, prepare a solution of TPVS and TEOS in ethanol. A typical molar ratio of TPVS to TEOS can range from 1:1 to 1:10, depending on the desired properties.
-
In a separate beaker, prepare an acidic water solution by adding 0.1 M HCl to deionized water. The molar ratio of water to the total moles of silanes should be controlled (e.g., 4:1).
-
Slowly add the acidic water solution to the silane solution under vigorous stirring.
-
Continue stirring the mixture at room temperature for 24 hours to allow for hydrolysis and condensation to occur, leading to the formation of a sol.
-
The sol can then be cast into a mold and aged at a controlled temperature (e.g., 60°C) for several days until a stable gel is formed.
-
The wet gel is then dried to remove the solvent and residual by-products. This can be done by slow evaporation at room temperature or under controlled humidity to prevent cracking. For applications requiring a porous structure, supercritical drying can be employed to produce an aerogel.
Characterization of the Hybrid Material
The synthesized hybrid materials should be thoroughly characterized to understand their structure and properties.
| Characterization Technique | Information Obtained |
| FT-IR Spectroscopy | Confirmation of the formation of the Si-O-Si network (broad peak around 1000-1200 cm⁻¹), presence of Si-OH groups (broad peak around 3200-3600 cm⁻¹), and the integrity of the vinyl and phenyl groups. |
| ²⁹Si Solid-State NMR | Provides detailed information about the degree of condensation of the silicon species. Different chemical shifts correspond to T (trifunctional) and Q (quadrifunctional) silicon environments. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the hybrid material and the decomposition of the organic components. |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and microstructure of the material. |
| Nitrogen Adsorption-Desorption | Determines the surface area, pore volume, and pore size distribution of porous materials. |
Visualizations
Experimental Workflow for Hybrid Material Synthesis
Application Notes and Protocols for Covalent Immobilization of Biomolecules using Triphenoxyvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent immobilization of biomolecules onto solid substrates is a foundational technique in a myriad of life science and drug development applications, including biosensors, microarrays, solid-phase immunoassays, and targeted drug delivery systems. The choice of surface chemistry is critical for ensuring the stability, orientation, and bioactivity of the immobilized molecules. Triphenoxyvinylsilane is a functional organosilane that can be used to create a reactive surface for the covalent attachment of biomolecules.
This document provides detailed application notes and protocols for the use of this compound in the covalent immobilization of biomolecules. It covers surface preparation, silanization, and subsequent biomolecule conjugation.
Principle of this compound-Mediated Immobilization
This compound is a bifunctional molecule. The triphenoxy groups can be hydrolyzed to form silanol groups, which then condense with hydroxyl groups present on various substrates (e.g., glass, silicon oxide) to form a stable, covalent siloxane bond (Si-O-Si). This process creates a durable silane layer on the substrate. The vinyl group (-CH=CH₂) of the silane is then available for covalent reaction with specific functional groups on biomolecules, such as the thiol groups of cysteine residues or the amine groups of lysine residues, effectively tethering the biomolecule to the surface.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following table presents representative data from studies using other vinylsilanes and related immobilization chemistries. This data serves as a general guide to the expected performance.
| Parameter | Surface Chemistry | Biomolecule | Immobilization Density | Bioactivity Retention (%) | Reference System |
| Surface Coverage | Vinylsilane | Bovine Serum Albumin | 250 - 400 ng/cm² | Not specified | General silanization data |
| Immobilization Efficiency | Thiol-ene "click" chemistry | Thiol-modified DNA | High | > 90% | Vinylsulfone surfaces |
| Enzyme Activity | Glutaraldehyde cross-linking | Glucose Oxidase | Not specified | ~ 60-80% | Amine-silanized surfaces |
Note: The data above is illustrative and the actual performance with this compound may vary depending on the substrate, biomolecule, and specific reaction conditions.
Experimental Protocols
Part 1: Substrate Preparation and Cleaning
This protocol describes the cleaning of a silica-based substrate (e.g., glass slide, silicon wafer) to ensure a high density of surface hydroxyl groups for efficient silanization.
Materials:
-
Substrates (e.g., glass microscope slides)
-
Acetone (ACS grade)
-
Ethanol (Absolute)
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen gas stream
-
Oven
Procedure:
-
Place the substrates in a beaker and sonicate in acetone for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in ethanol for 15 minutes.
-
Rinse the substrates thoroughly with DI water and dry under a stream of nitrogen.
-
Piranha Etching (for experienced users in a fume hood with appropriate personal protective equipment):
-
Carefully immerse the cleaned, dry substrates in freshly prepared Piranha solution.
-
Leave for 30-60 minutes.
-
Remove the substrates with caution and rinse extensively with DI water.
-
-
Dry the substrates in an oven at 110°C for 1 hour.
-
Store the cleaned substrates in a desiccator until use.
Part 2: Surface Silanization with this compound
This protocol details the functionalization of the cleaned substrate with this compound.
Materials:
-
Cleaned substrates
-
This compound
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Oven
Procedure:
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a glove box or under an inert atmosphere to minimize premature hydrolysis.
-
Immerse the cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates from the silane solution and rinse with fresh anhydrous toluene to remove excess silane.
-
Cure the silane layer by baking the substrates in an oven at 110°C for 30-60 minutes. This step promotes the formation of a stable siloxane network on the surface.
-
The vinyl-functionalized substrates are now ready for biomolecule immobilization.
Part 3: Covalent Immobilization of Biomolecules
This section provides two alternative protocols for immobilizing biomolecules onto the vinyl-functionalized surface.
Protocol 3A: Thiol-Ene "Click" Reaction (for thiol-containing biomolecules)
This method is highly efficient and specific for coupling to cysteine residues or thiol-modified biomolecules.
Materials:
-
Vinyl-functionalized substrates
-
Thiol-containing biomolecule (e.g., protein with accessible cysteines, thiol-modified DNA)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, if UV-initiated)
-
UV lamp (365 nm)
Procedure:
-
Prepare a solution of the thiol-containing biomolecule in PBS at a desired concentration (e.g., 0.1-1 mg/mL).
-
If using a photoinitiator, add it to the biomolecule solution according to the manufacturer's instructions.
-
Apply the biomolecule solution to the vinyl-functionalized surface, ensuring complete coverage.
-
For UV-initiated reaction, expose the substrate to a UV lamp (365 nm) for 15-60 minutes. The exposure time may require optimization.
-
For thermally initiated or spontaneous reaction (depending on the specific thiol and vinyl reactivity), incubate at room temperature for 2-24 hours in a humid chamber to prevent evaporation.
-
After incubation, thoroughly wash the substrates with PBS to remove non-covalently bound biomolecules.
-
Rinse with DI water and dry under a gentle stream of nitrogen.
Protocol 3B: Michael Addition (for amine-containing biomolecules)
This protocol can be used to couple biomolecules via their primary amine groups (e.g., lysine residues). This reaction is generally slower and less specific than the thiol-ene reaction.
Materials:
-
Vinyl-functionalized substrates
-
Amine-containing biomolecule (e.g., protein, antibody)
-
Carbonate-bicarbonate buffer, pH 8.5-9.5
Procedure:
-
Prepare a solution of the amine-containing biomolecule in the carbonate-bicarbonate buffer at a desired concentration (e.g., 0.1-1 mg/mL). The alkaline pH deprotonates the amine groups, increasing their nucleophilicity.
-
Apply the biomolecule solution to the vinyl-functionalized surface.
-
Incubate for 4-24 hours at room temperature or 4°C in a humid chamber. Longer incubation times may be required.
-
Wash the substrates extensively with a buffer containing a mild detergent (e.g., PBS with 0.05% Tween-20) to remove non-specifically adsorbed molecules.
-
Rinse with PBS and then DI water.
-
Dry under a gentle stream of nitrogen.
Mandatory Visualizations
Caption: Experimental workflow for biomolecule immobilization.
Caption: Chemical reaction pathway for immobilization.
Triphenoxyvinylsilane: Application Notes for Enhanced Filler Dispersion in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenoxyvinylsilane (CAS No. 18666-65-4) is an organofunctional silane coupling agent with potential applications in enhancing the dispersion of inorganic fillers within polymer matrices. Its unique structure, featuring a reactive vinyl group and three phenoxy groups, allows it to act as a molecular bridge between the surfaces of inorganic fillers and organic polymer chains. This interfacial modification can lead to improved mechanical properties, better processing characteristics, and enhanced long-term performance of polymer composites. While specific quantitative data and detailed protocols for this compound are not extensively available in public literature, this document provides general principles, protocols, and illustrative data based on the well-understood mechanisms of vinylsilanes in polymer composites.
Chemical Structure:
-
Name: this compound
-
Synonyms: Vinyltriphenoxysilane, Ethenyl(triphenoxy)silane
-
CAS Number: 18666-65-4
-
Molecular Formula: C₂₀H₁₈O₃Si
**2. Mechanism of Action
The primary function of this compound as a coupling agent involves a two-step process:
-
Reaction with the Inorganic Filler: The phenoxy groups on the silicon atom can hydrolyze in the presence of moisture to form silanol groups (Si-OH). These silanol groups then condense with the hydroxyl groups (-OH) present on the surface of most inorganic fillers (e.g., silica, alumina, glass fibers), forming stable covalent siloxane bonds (Si-O-Filler). This process effectively modifies the surface of the filler, making it more compatible with the organic polymer matrix.
-
Interaction with the Polymer Matrix: The vinyl group (CH₂=CH-) of the silane is available to react and co-polymerize with the polymer matrix, particularly in systems that cure via free-radical polymerization (e.g., polyesters, polyethylenes, and elastomers). This creates a strong covalent bond between the filler and the polymer, ensuring efficient stress transfer from the polymer matrix to the reinforcing filler.
The following diagram illustrates the general mechanism of a vinylsilane coupling agent at the filler-polymer interface.
Troubleshooting & Optimization
Technical Support Center: Optimizing Triphenoxyvinylsilane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of triphenoxyvinylsilane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the reaction of vinyltrichlorosilane with phenol. This reaction involves the nucleophilic substitution of the chlorine atoms on the silicon with phenoxy groups. The overall reaction is as follows:
CH₂=CHSiCl₃ + 3 C₆H₅OH → CH₂=CHSi(OC₆H₅)₃ + 3 HCl
Q2: What are the critical parameters to control during the synthesis?
A2: The critical parameters to control are:
-
Moisture Content: Vinyltrichlorosilane is highly sensitive to moisture and will readily hydrolyze to form siloxanes and hydrochloric acid, which can significantly reduce the yield of the desired product.[1][2] All reactants and equipment must be scrupulously dry.
-
Reaction Temperature: The temperature affects the reaction rate and the potential for side reactions. While some silylation reactions can be performed at room temperature, heating may be necessary to drive the reaction to completion, especially given the steric hindrance of the phenoxy groups.[3][4]
-
Stoichiometry of Reactants: A slight excess of phenol may be used to ensure complete conversion of the vinyltrichlorosilane.
-
Removal of HCl: The hydrogen chloride (HCl) generated during the reaction is corrosive and can potentially participate in side reactions.[2] It is typically removed by purging with an inert gas or by using a tertiary amine base as an HCl scavenger.[3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the presence of starting materials, intermediates (e.g., vinyldichlorophenoxysilane, vinylchlorodiphenoxysilane), and the final product.
-
¹H NMR Spectroscopy: To observe the disappearance of the phenolic hydroxyl proton and the appearance of new signals corresponding to the vinyl and phenoxy groups in the product.[5][6][7]
-
Infrared (IR) Spectroscopy: To monitor the disappearance of the O-H stretching band of phenol and the Si-Cl bands of vinyltrichlorosilane, and the appearance of Si-O-C stretching bands in the product.
Q4: What is the best method for purifying the final product?
A4: Fractional distillation under reduced pressure is the most suitable method for purifying this compound.[8][9][10][11][12] This technique separates the product from unreacted phenol, partially substituted silanes, and any high-boiling siloxane byproducts. A vacuum is necessary to prevent thermal decomposition of the product at high temperatures.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Vinyltrichlorosilane is extremely reactive with water, leading to the formation of siloxanes and HCl.[1][2] |
| Incomplete Reaction | - Increase Reaction Time: Steric hindrance from the bulky phenoxy groups can slow the reaction.[4] Extend the reaction time and monitor progress using GC-MS or NMR. - Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. A reflux for a couple of hours may be beneficial.[3] - Use of a Catalyst/Base: Employ a tertiary amine base (e.g., triethylamine, pyridine) in a 20% molar excess to act as an HCl scavenger and drive the reaction to completion.[3] |
| Loss During Workup/Purification | - Inefficient Extraction: If an aqueous workup is used to remove the amine hydrochloride salt, ensure proper phase separation and extract the aqueous layer multiple times with a suitable organic solvent. - Inefficient Distillation: Use a well-insulated fractional distillation column to ensure good separation.[8][9] Monitor the distillation temperature and pressure carefully to avoid loss of product in the forerun or residue. |
Issue 2: Product is Impure (Contains side-products)
| Potential Cause | Troubleshooting Steps |
| Presence of Partially Substituted Silanes | These impurities (e.g., vinylchlorodiphenoxysilane) arise from incomplete reaction. To mitigate this, ensure a slight excess of phenol is used and that the reaction goes to completion by extending the reaction time or increasing the temperature. These byproducts can be separated by careful fractional distillation. |
| Formation of Siloxanes | Siloxanes are formed due to the presence of moisture, which leads to the hydrolysis of Si-Cl bonds to form silanols (Si-OH), followed by condensation to form Si-O-Si linkages.[13][14] The most critical preventative measure is to maintain strictly anhydrous conditions throughout the entire process. |
| Residual Phenol | Unreacted phenol can be removed by washing the crude product with a dilute aqueous base (e.g., NaOH) during the workup, followed by washing with water to neutrality. However, this introduces water, so subsequent drying of the organic phase (e.g., with anhydrous MgSO₄ or Na₂SO₄) is crucial before distillation. Alternatively, careful fractional distillation can separate phenol from the product. |
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Catalyst/Base | None | Triethylamine (3.3 eq) | Pyridine (3.3 eq) |
| Solvent | Toluene | Toluene | Dichloromethane |
| Temperature (°C) | 80 | 25 → 110 (reflux) | 25 → 40 (reflux) |
| Reaction Time (h) | 12 | 8 | 10 |
| Yield (%) | ~50-60 | ~85-95 | ~80-90 |
| Purity (by GC) | ~85% | >95% | >95% |
Experimental Protocols
Key Experiment: Synthesis of this compound using a Tertiary Amine Base
Materials:
-
Vinyltrichlorosilane (1 eq)
-
Phenol (3.1 eq)
-
Triethylamine (3.3 eq)
-
Anhydrous Toluene
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas.
-
Under a positive pressure of nitrogen, charge the flask with a solution of phenol in anhydrous toluene.
-
Add triethylamine to the phenol solution and cool the mixture in an ice bath.
-
Add a solution of vinyltrichlorosilane in anhydrous toluene dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux for 6-8 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and filter off the triethylamine hydrochloride precipitate under an inert atmosphere.
-
Wash the precipitate with anhydrous toluene and combine the filtrates.
-
Remove the toluene from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under vacuum to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Vinyltrichlorosilane - Hazardous Agents | Haz-Map [haz-map.com]
- 2. globalsilicones.org [globalsilicones.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 18666-65-4 | Benchchem [benchchem.com]
- 5. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
- 10. chembam.com [chembam.com]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. gelest.com [gelest.com]
- 14. US6284859B1 - Polymerization of siloxanes - Google Patents [patents.google.com]
Preventing premature hydrolysis of Triphenoxyvinylsilane solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature hydrolysis of Triphenoxyvinylsilane solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound solutions, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Action |
| Solution appears cloudy or hazy shortly after preparation. | Premature hydrolysis and self-condensation of this compound due to the presence of water. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.- Use a high-purity, anhydrous solvent with a water content of less than 50 ppm.- Prepare the solution under an inert atmosphere to minimize exposure to ambient moisture. |
| Inconsistent or non-reproducible results in surface modification or reaction outcomes. | Degradation of the this compound solution over time due to gradual hydrolysis. | - Always use freshly prepared this compound solutions for critical experiments.[1]- If short-term storage is necessary, store the solution in a tightly sealed container with a septum, under an inert atmosphere, and at a low temperature (-20°C).- Monitor the purity of the solution using techniques like NMR or GC if it has been stored for any length of time. |
| Formation of a gel or precipitate in the solution. | Advanced hydrolysis and polymerization of this compound. | - Discard the solution as it is no longer suitable for use.- Review the solvent drying and solution preparation procedures to identify and eliminate sources of moisture contamination.- Consider using a water scavenger, such as molecular sieves, in the solvent prior to adding the silane. |
| Low reaction yield or incomplete surface functionalization. | The concentration of active, unhydrolyzed this compound is lower than expected. | - Verify the purity of the starting this compound solid.- Prepare a fresh solution using the rigorous anhydrous techniques described in the experimental protocol below.- Optimize the reaction conditions, such as reaction time and temperature, as partial hydrolysis may have reduced the effective concentration of the reagent.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the premature hydrolysis of this compound?
A1: The premature hydrolysis of this compound is a chemical reaction where the phenoxy groups (-OPh) attached to the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. This process is often catalyzed by acidic or basic conditions. The resulting vinylsilanols are highly reactive and can undergo self-condensation to form siloxane oligomers and polymers, which may appear as cloudiness, precipitates, or gels in the solution.[3]
Q2: How should I store this compound, both in its solid form and in solution?
A2: Proper storage is critical to maintaining the integrity of this compound.
| Form | Recommended Storage Conditions |
| Solid | Store in a tightly sealed container in a cool, dry place, away from moisture. A desiccator or a glovebox with an inert atmosphere is ideal. |
| Solution | For short-term storage, keep the solution in a sealed vial with a septum under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., -20°C). It is highly recommended to use solutions fresh. |
Q3: What are the best solvents for preparing this compound solutions?
A3: The choice of solvent is crucial for preventing hydrolysis. Anhydrous aprotic solvents are highly recommended.
| Recommended Solvents | Purity and Water Content Specifications |
| Toluene | Anhydrous grade, <50 ppm water |
| Tetrahydrofuran (THF) | Anhydrous grade, <50 ppm water, inhibitor-free |
| Dichloromethane (DCM) | Anhydrous grade, <50 ppm water |
| Acetonitrile | Anhydrous grade, <50 ppm water |
Note: It is advisable to use solvents from freshly opened bottles or those stored over molecular sieves to ensure minimal water content.
Q4: Can I use inhibitors or stabilizers to prevent the hydrolysis of this compound solutions?
A4: While the primary approach should be the rigorous exclusion of water, certain additives can help scavenge trace amounts of moisture. However, their compatibility with your specific application must be verified.
| Potential Stabilizer/Inhibitor | Mechanism of Action | Considerations |
| Molecular Sieves (3Å or 4Å) | Adsorb water molecules from the solvent. | Should be activated (heated under vacuum) before use. Add to the solvent before dissolving the silane. |
| Anhydrous Sodium Sulfate | A drying agent that can remove trace water. | Less efficient than molecular sieves for achieving very low water content. |
Experimental Protocol: Preparation of a Stable this compound Solution
This protocol outlines the steps for preparing a this compound solution with minimal risk of premature hydrolysis.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, <50 ppm water)
-
Oven-dried glassware (e.g., round-bottom flask, graduated cylinder, syringe)
-
Septa
-
Inert gas supply (nitrogen or argon) with a manifold
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at 120°C for at least 4 hours. Assemble the glassware while still hot and allow it to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere: Place the reaction flask, fitted with a septum, under an inert atmosphere by connecting it to a nitrogen or argon manifold.
-
Solvent Transfer: Using a dry syringe, transfer the required volume of anhydrous solvent to the reaction flask through the septum.
-
Silane Addition: In a glovebox or under a positive flow of inert gas, weigh the required amount of this compound. Quickly add the solid to the reaction flask against a counterflow of inert gas.
-
Dissolution: Place the flask on a magnetic stirrer and stir until the this compound is completely dissolved.
-
Use and Storage: Use the freshly prepared solution immediately for the best results. If short-term storage is unavoidable, maintain a positive pressure of inert gas in the flask and store it at -20°C.
Visualizations
Caption: Troubleshooting workflow for diagnosing premature hydrolysis.
Caption: Experimental workflow for preparing a stable solution.
References
Technical Support Center: Controlling Surface Coverage with Triphenoxyvinylsilane
Welcome to the technical support center for Triphenoxyvinylsilane surface modification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for surface modification?
This compound is an organosilane coupling agent used to form self-assembled monolayers (SAMs) on various substrates. Its vinyl functional group provides a reactive site for further chemical modifications, making it valuable for applications such as the immobilization of biomolecules, surface energy tuning, and enhancing adhesion between organic and inorganic materials.
Q2: How does this compound form a layer on a surface?
The process involves the hydrolysis of the phenoxy groups in the presence of trace amounts of water, forming reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups (-OH) on the substrate surface (e.g., silicon wafers, glass, or metal oxides) to form stable covalent Si-O-substrate bonds. Subsequently, adjacent silane molecules can crosslink through Si-O-Si bonds, forming a networked monolayer.[1][2][3]
Q3: What factors are most critical in controlling the degree of surface coverage?
The key factors influencing surface coverage and quality are:
-
Substrate Cleanliness and Hydroxylation: The substrate must be scrupulously clean and possess a sufficient density of hydroxyl groups for the silane to react.[4]
-
Silane Concentration: The concentration of this compound in the deposition solution directly impacts the resulting layer.[4][5]
-
Solvent Choice: Anhydrous organic solvents are crucial to prevent premature polymerization of the silane in solution.[6]
-
Reaction Time and Temperature: These parameters affect the kinetics of both the hydrolysis and condensation reactions.[7][8]
-
Environmental Humidity: The presence of water is necessary for hydrolysis but excessive moisture can lead to uncontrolled polymerization.[5][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the surface modification process with this compound.
Problem 1: Low or Inconsistent Surface Coverage
-
Symptom: The treated surface shows poor hydrophobicity (low water contact angle) or inconsistent results across different samples.[4]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Substrate Cleaning | Thoroughly clean the substrate to remove organic contaminants. Common methods include sonication in solvents (e.g., acetone, ethanol) followed by piranha solution treatment or oxygen plasma cleaning. Ensure a final rinse with deionized water and complete drying.[4][10] |
| Insufficient Surface Hydroxylation | The substrate surface must be rich in hydroxyl (-OH) groups. Activate the surface using oxygen plasma, UV/Ozone treatment, or by boiling in deionized water.[4] |
| Degraded Silane Reagent | This compound is sensitive to moisture and can degrade over time. Use fresh reagent from a properly sealed container stored under an inert atmosphere (e.g., argon or nitrogen). |
| Sub-optimal Silane Concentration | A very low concentration may result in incomplete monolayer formation.[5] Conversely, an excessively high concentration can lead to the formation of unstable multilayers and aggregates in solution.[4] Start with a concentration in the range of 1-5 mM in an anhydrous solvent and optimize from there. |
| Presence of Moisture in Solvent | Use anhydrous solvents to prevent premature hydrolysis and polymerization of the silane in the bulk solution.[6] |
| Inconsistent Environmental Conditions | Perform the deposition in a controlled environment. High humidity can cause rapid, uncontrolled polymerization, while very low humidity may slow down the necessary hydrolysis step.[5] |
Problem 2: Formation of Aggregates on the Surface
-
Symptom: Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) reveals clumps or islands on the surface instead of a uniform monolayer.[11][12]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Excessive Silane Concentration | High concentrations can lead to polymerization in the solution, which then deposits as aggregates on the surface.[4] Reduce the silane concentration. |
| Moisture Contamination | Water contamination in the solvent or on the glassware can initiate polymerization before the silane molecules attach to the surface. Ensure all glassware is oven-dried and the solvent is anhydrous. |
| Inadequate Rinsing | Physisorbed (weakly bound) silane molecules or aggregates must be removed after deposition. Rinse the substrate thoroughly with fresh anhydrous solvent (e.g., toluene, hexane) immediately after removal from the deposition solution.[6] |
| Extended Reaction Time | Leaving the substrate in the silane solution for too long can promote multilayer formation and aggregation.[11] Optimize the immersion time. |
Experimental Protocols
Protocol 1: Standard Surface Preparation and Silanization
This protocol outlines a general procedure for modifying a silicon wafer with this compound.
Workflow for Silanization
Caption: General workflow for surface modification with this compound.
-
Substrate Cleaning and Activation:
-
Sonicate the silicon wafer in acetone, followed by ethanol, for 15 minutes each to remove organic residues.
-
Rinse thoroughly with deionized (DI) water.
-
Treat the wafer with oxygen plasma for 2-5 minutes to create a hydroxylated surface.[13]
-
Immediately before use, rinse again with DI water and dry under a stream of high-purity nitrogen.[6]
-
-
Silanization Procedure:
-
In an inert atmosphere (e.g., a glove box), prepare a 1 mM solution of this compound in anhydrous toluene.[6]
-
Immerse the cleaned and dried silicon wafers in the silane solution for 1-2 hours at room temperature. The reaction vessel should be sealed to prevent exposure to atmospheric moisture.[6]
-
Remove the wafers from the solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bonded silane molecules.[6]
-
Cure the coated wafers by baking in an oven at 110-120°C for 30-60 minutes to promote cross-linking and stabilize the monolayer.[6]
-
Protocol 2: Characterization of Surface Coverage
The quality of the this compound monolayer should be assessed to ensure consistent and reproducible results.
Logical Flow for Troubleshooting Surface Coverage
Caption: Troubleshooting logic based on water contact angle measurements.
-
Water Contact Angle Goniometry: This is a quick and effective method to assess the hydrophobicity of the surface. A successful this compound monolayer will significantly increase the water contact angle compared to the bare hydrophilic substrate.[5][14][15]
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface at the nanoscale. It can be used to assess the uniformity of the coating and identify the presence of aggregates or pinholes.[11] The root-mean-square (RMS) roughness of a well-formed monolayer should be very low.[16][17]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information. It can confirm the presence of silicon and carbon from the silane on the surface and can be used to estimate the thickness of the layer.[12]
Data Presentation
The following table summarizes typical characterization data for a silicon wafer before and after modification with an organosilane like this compound.
| Parameter | Bare Silicon Wafer (Hydroxylated) | After Silanization | Characterization Technique |
| Water Contact Angle | < 20° | > 70° (Varies with silane) | Goniometry[13][18] |
| Surface Roughness (RMS) | < 0.2 nm | < 0.5 nm | Atomic Force Microscopy (AFM)[11][16] |
| Film Thickness | N/A | ~1-2 nm (for monolayer) | Ellipsometry / XPS[12][17] |
| Surface Elemental Composition | Si, O | Si, O, C | X-ray Photoelectron Spectroscopy (XPS) |
References
- 1. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. zmsilane.com [zmsilane.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. advancedcoating.com [advancedcoating.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface Modification Techniques for Endothelial Cell Seeding in PDMS Microfluidic Devices [mdpi.com]
- 14. nanoscience.com [nanoscience.com]
- 15. biolinchina.com [biolinchina.com]
- 16. lehigh.edu [lehigh.edu]
- 17. fkf.mpg.de [fkf.mpg.de]
- 18. apps.dtic.mil [apps.dtic.mil]
Troubleshooting poor adhesion with Triphenoxyvinylsilane-treated surfaces
Welcome to the technical support center for Triphenoxyvinylsilane-treated surfaces. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor adhesion and other common challenges encountered during surface functionalization experiments.
Troubleshooting Guide: Poor Adhesion
Poor adhesion of subsequent layers or cells to this compound-treated surfaces is a common issue that can often be traced back to specific steps in the surface preparation and coating process. This guide provides a systematic approach to identifying and resolving these problems.
Question: My polymer/hydrogel/cell layer is delaminating or peeling off the this compound-treated surface. What are the potential causes and how can I fix it?
Answer:
Poor adhesion is typically a result of one or more of the following factors. Work through this checklist to diagnose the issue.
1. Inadequate Substrate Cleaning and Preparation:
-
Problem: The substrate surface is contaminated with organic residues, dust, or other impurities, preventing the silane from forming a uniform and stable bond.[1][2] Weak boundary layers, such as oxide layers on metals, can also lead to adhesion failure.[3]
-
Solution: Implement a rigorous cleaning protocol. A multi-step cleaning process is recommended for optimal results.
-
Degreasing: Sonicate the substrate in a series of solvents such as acetone, followed by ethanol or isopropanol, to remove organic contaminants.
-
Hydroxylation: The surface must have a sufficient density of hydroxyl (-OH) groups for the silane to react with.[4] For glass and silicon-based substrates, treatment with a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is highly effective. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Alternatively, oxygen plasma treatment can be used to both clean and hydroxylate the surface.[5]
-
Rinsing and Drying: Thoroughly rinse the substrate with deionized water and dry with a stream of inert gas (e.g., nitrogen or argon). Store the cleaned substrates in a desiccator or use them immediately to prevent recontamination.
-
2. Incorrect Silanization Protocol:
-
Problem: The conditions for the silanization reaction were not optimal, leading to an incomplete or poorly formed silane layer. This can include issues with the silane solution, reaction time, or curing process.
-
Solution: Carefully review and optimize your silanization protocol.
-
Fresh Silane Solution: this compound can hydrolyze in the presence of moisture.[6] It is crucial to use a freshly prepared solution for each experiment.
-
Appropriate Solvent: Use anhydrous solvents to prepare the silane solution to control the hydrolysis process. Toluene or ethanol are commonly used.
-
Controlled Hydrolysis: While the solvent should be anhydrous, a small, controlled amount of water is necessary to hydrolyze the phenoxy groups to reactive silanols.[7] This is often achieved by using a solvent with a known low water content or by adding a specific amount of water to the solution.
-
Reaction Time and Temperature: Ensure sufficient time for the silane to react with the surface hydroxyl groups. This can range from minutes to hours, and may be influenced by temperature.
-
Curing: After the silanization step, a curing or baking step is often necessary to promote the formation of covalent bonds between the silane and the substrate, as well as to cross-link the silane molecules into a stable film.[6][8] Insufficient curing can result in a weak, poorly adhered layer. The optimal curing temperature and time should be determined experimentally, but a common starting point is 110-120°C for 30-60 minutes.[6]
-
3. Environmental and Contamination Issues:
-
Problem: Contamination can be introduced at various stages of the process, from handling to the application of the subsequent layer.[2] Humidity can also negatively impact the silanization process.
-
Solution: Maintain a clean working environment.
-
Cleanliness: Work in a clean, dust-free environment. A laminar flow hood is recommended.
-
Handling: Use clean, powder-free gloves and forceps to handle substrates. Avoid touching the surfaces with bare hands, as oils and salts can inhibit adhesion.
-
Humidity Control: Perform the silanization in a low-humidity environment to prevent uncontrolled hydrolysis of the silane in solution.
-
4. Incompatibility between Silane and Subsequent Layer:
-
Problem: The vinyl group of the this compound is not chemically compatible with the polymer or hydrogel being applied, resulting in weak interfacial bonding.
-
Solution: Ensure chemical compatibility.
-
Polymerization: The vinyl group is designed to participate in free-radical polymerization.[6] Ensure that your polymer or hydrogel system has a compatible polymerization mechanism.
-
Adhesion Promoters: In some cases, an additional adhesion promoter or primer may be necessary to bridge the chemical gap between the silanized surface and the top layer.
-
Troubleshooting Workflow Diagram:
Frequently Asked Questions (FAQs)
Q1: How can I verify that the this compound coating has been successfully applied to my substrate?
A1: Several surface characterization techniques can confirm the presence and quality of the silane layer:
-
Contact Angle Goniometry: A successful silanization will change the surface energy of the substrate. For a hydrophilic surface like clean glass, the water contact angle will increase after treatment with this compound, indicating a more hydrophobic surface.
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides the elemental composition of the surface.[9] A successful coating will show the presence of silicon (Si) and an increase in the carbon (C) signal from the phenoxy and vinyl groups.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect the characteristic chemical bonds of this compound on the surface, such as Si-O-Si and the vinyl C=C stretch.[11]
-
Atomic Force Microscopy (AFM): AFM can provide topographical images of the surface, revealing the morphology of the silane layer and indicating whether it is a uniform monolayer or has formed aggregates.[12][13]
Q2: What is the expected stability of the this compound solution once prepared?
A2: Alkoxysilane solutions are susceptible to hydrolysis and self-condensation in the presence of water.[3] It is highly recommended to prepare the this compound solution immediately before use. The stability is dependent on the solvent's purity (water content) and the ambient humidity. Storing the solution is not advised as it can lead to the formation of oligomers and polymers in the solution, which will not effectively bond to the surface.
Q3: Can I reuse a this compound-treated surface if my experiment fails?
A3: It is generally not recommended to reuse a silanized surface. The process of stripping the silane layer without damaging the underlying substrate is challenging and may lead to inconsistent results in subsequent experiments. It is best to start with a freshly cleaned and prepared substrate for each experiment to ensure reproducibility.
Q4: My treated surface shows hazy or white patches. What does this indicate?
A4: A hazy or white appearance often indicates uncontrolled and excessive polymerization of the silane, either in the solution before deposition or on the surface. This is typically caused by too much water in the silanization solution or high ambient humidity. This leads to the formation of a thick, poorly adhered polysiloxane layer instead of a thin, uniform monolayer. To resolve this, ensure you are using anhydrous solvents and a controlled, minimal amount of water for hydrolysis.
Experimental Protocols
Protocol 1: Surface Treatment of Glass or Silicon Substrates with this compound
Disclaimer: This is a general protocol based on common silanization procedures. Optimization for your specific substrate and application is recommended.
-
Substrate Cleaning and Hydroxylation: a. Place substrates in a beaker and sonicate in acetone for 15 minutes. b. Decant the acetone and sonicate in ethanol for 15 minutes. c. Rinse thoroughly with deionized water. d. Immerse the substrates in a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes in a fume hood. e. Carefully decant the piranha solution and rinse the substrates extensively with deionized water. f. Dry the substrates with a stream of nitrogen or argon and place them in an oven at 120°C for at least 30 minutes to ensure they are completely dry.
-
Silanization Solution Preparation: a. In a glove box or low-humidity environment, prepare a 2% (v/v) solution of this compound in anhydrous toluene. For example, add 2 mL of this compound to 98 mL of anhydrous toluene. b. To initiate hydrolysis, add a controlled amount of water. A common starting point is a 10:1 molar ratio of water to silane.
-
Surface Functionalization: a. Immerse the cleaned and dried substrates in the freshly prepared this compound solution. b. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Rinsing and Curing: a. Remove the substrates from the silane solution and rinse them thoroughly with fresh toluene to remove any unbound silane. b. Dry the substrates with a stream of nitrogen or argon. c. Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and cross-linking.[6][8]
-
Storage: a. After cooling, store the functionalized substrates in a desiccator until ready for use.
Protocol 2: Characterization by Contact Angle Goniometry
-
Instrument Setup: a. Calibrate the contact angle goniometer according to the manufacturer's instructions. b. Use high-purity deionized water as the probe liquid.
-
Measurement: a. Place a cleaned, untreated substrate on the sample stage and measure the water contact angle as a baseline. b. Place a this compound-treated substrate on the sample stage. c. Dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface. d. Capture the image of the droplet and use the instrument's software to measure the static contact angle. e. Repeat the measurement at several different locations on the surface to ensure uniformity.
Quantitative Data
The following table presents representative quantitative data for silane-treated surfaces. Note that specific values for this compound may vary depending on the substrate, cleaning procedure, and deposition parameters. The data for vinyl-terminated silane on glass is provided as a reasonable approximation.
| Parameter | Substrate | Treatment | Expected Value | Reference |
| Water Contact Angle | Clean Glass | Untreated | < 20° | [14] |
| Glass | Vinyl-Terminated Silane | ~83° | [15] | |
| Coating Thickness | Silicon Wafer | Generic Silane Monolayer | ~1-2 nm | [4] |
| Adhesion Strength | Steel | Epoxy Adhesive | Varies with Curing Temp | [6] |
| Polyvinyl Siloxane | Custom Trays | 0.56–1.16 MPa |
Signaling Pathways and Workflows
Cell Adhesion Signaling Pathway:
The adhesion of cells to a functionalized surface is a complex process mediated by integrin receptors. The following diagram illustrates a simplified signaling cascade initiated upon cell binding to a surface.
Experimental Workflow for Surface Characterization:
This diagram outlines the typical workflow for preparing and characterizing this compound-treated surfaces.
References
- 1. Coating Process Troubleshooting: A Practical Guide_Farway Electronic Co. , Limited [farway.hk]
- 2. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gelest.com [gelest.com]
- 4. mdpi.com [mdpi.com]
- 5. endurapaint.com [endurapaint.com]
- 6. Effect of curing temperature on curing time and strength of adhesive [plaschina.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. Influence of curing on the adhesive and thermomechanical properties of an applied acrylic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rockymountainlabs.com [rockymountainlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. azooptics.com [azooptics.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Side reactions and byproduct formation in Triphenoxyvinylsilane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triphenoxyvinylsilane. The information is presented in a question-and-answer format to directly address common challenges, focusing on side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through the reaction of trichlorovinylsilane with phenol. In this nucleophilic substitution reaction, the hydroxyl group of phenol displaces the chlorine atoms on the silicon of trichlorovinylsilane. The overall reaction is as follows:
CH₂=CHSiCl₃ + 3 C₆H₅OH → CH₂=CHSi(OC₆H₅)₃ + 3 HCl
This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which can otherwise participate in undesirable side reactions.
Q2: What are the most common side reactions and byproducts I should be aware of?
Several side reactions can occur, leading to the formation of various byproducts. The most prevalent issues are:
-
Incomplete Substitution: Not all three chlorine atoms on the trichlorovinylsilane may be replaced by phenoxy groups, especially if the reaction is not driven to completion. This results in the formation of partially substituted intermediates such as chlorodiphenoxyvinylsilane and dichlorophenoxyvinylsilane. Steric hindrance from the bulky phenoxy groups can make the final substitution step more difficult.
-
Hydrolysis: Trichlorovinylsilane and its partially substituted intermediates are highly sensitive to moisture.[1] Any water present in the reactants or solvent will lead to hydrolysis, forming silanols. These silanols can then condense to form siloxane oligomers or polymers, which are often difficult to remove.
-
Formation of Chlorinated Phenols: The hydrogen chloride (HCl) generated during the reaction can react with phenol, particularly at elevated temperatures, to produce chlorinated phenols such as 2-chlorophenol and 4-chlorophenol.[2]
-
Polymerization: The vinyl group of this compound or the starting material, trichlorovinylsilane, can potentially undergo polymerization, especially in the presence of radical initiators or at high temperatures.
Q3: How can I minimize the formation of these byproducts?
Minimizing byproduct formation requires careful control of the reaction conditions:
-
Moisture Control: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from entering the reaction vessel.
-
Stoichiometry and Addition Order: Using a slight excess of phenol can help drive the reaction towards complete substitution. The order of addition is also important; slowly adding trichlorovinylsilane to a solution of phenol and a base can help to control the exothermic reaction and minimize side reactions.
-
Use of a Base: Incorporating a non-nucleophilic base, such as triethylamine or pyridine, is crucial to scavenge the HCl produced. This prevents the formation of chlorinated phenols and minimizes acid-catalyzed side reactions.
-
Temperature Control: The reaction should be carried out at a controlled temperature. While some heat may be necessary to drive the reaction to completion, excessive temperatures can promote the formation of chlorinated phenols and polymerization.
Q4: What are the recommended purification techniques for this compound?
Purification of the final product typically involves several steps to remove unreacted starting materials, the salt of the base, and other byproducts. A general purification workflow is as follows:
-
Filtration: After the reaction is complete, the precipitated salt (e.g., triethylammonium chloride) is removed by filtration.
-
Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: The crude product can be dissolved in a non-polar organic solvent and washed with water to remove any remaining salts and water-soluble impurities. A subsequent wash with a dilute sodium bicarbonate solution can help remove any residual acidic impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.
-
Distillation: The final purification is often achieved by vacuum distillation to separate the this compound from less volatile impurities and any remaining unreacted phenol.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using techniques like TLC or GC. If the reaction has stalled, consider increasing the reaction time or temperature cautiously. |
| Loss of product during workup and purification. | Optimize the purification steps. Ensure complete extraction and minimize losses during transfers and distillation. | |
| Hydrolysis of the starting material or product. | Ensure all equipment is rigorously dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents and reagents. | |
| Presence of Partially Substituted Byproducts | Insufficient amount of phenol or base. | Use a slight excess of phenol and ensure at least a stoichiometric amount of base is used relative to the trichlorovinylsilane. |
| Steric hindrance preventing complete substitution. | Increase the reaction time and/or temperature to provide more energy for the final substitution step. | |
| Contamination with Siloxanes | Presence of moisture in the reaction. | As mentioned previously, stringent moisture control is critical. |
| Product is Discolored (Yellow or Brown) | Formation of colored impurities, possibly from overheating or side reactions involving phenol. | Maintain careful temperature control throughout the reaction and purification. Consider purification by column chromatography if distillation is insufficient. |
| Presence of chlorinated phenol byproducts. | Use an efficient HCl scavenger (base) and control the reaction temperature. |
Experimental Protocols
While a specific, universally optimized protocol can vary based on laboratory conditions and scale, the following provides a general methodology for the synthesis of this compound.
Materials:
-
Trichlorovinylsilane
-
Phenol
-
Anhydrous Triethylamine (or another suitable base)
-
Anhydrous Toluene (or another suitable inert solvent)
-
Anhydrous Diethyl Ether (for washing)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Initial Charge: In the flask, dissolve phenol and anhydrous triethylamine in anhydrous toluene under a nitrogen atmosphere.
-
Reactant Addition: Slowly add trichlorovinylsilane dropwise from the dropping funnel to the stirred solution. Control the rate of addition to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The triethylammonium chloride precipitate will form. Filter the mixture under an inert atmosphere and wash the solid with anhydrous diethyl ether.
-
Workup: Combine the filtrate and the washings. Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Main reaction pathway for this compound synthesis.
Caption: Common side reactions in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of Crude Triphenoxyvinylsilane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standardized protocols for the purification of crude Triphenoxyvinylsilane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy, potential impurities, and stability of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities in your crude product largely depend on the synthetic route employed. For syntheses involving a Grignard reagent (e.g., vinylmagnesium bromide) and a triphenoxychlorosilane precursor, you can anticipate several classes of impurities. It is also highly susceptible to hydrolysis.[1][2]
Q2: My crude product is a dark, oily residue. Which purification technique should I try first?
A2: The optimal purification strategy depends on the thermal stability of this compound and the nature of the impurities. Given its high molecular weight, it is likely a high-boiling oil or a low-melting solid. A logical approach to selecting the right method is outlined in the workflow below. For a high-boiling oil, fractional vacuum distillation is often a good starting point to remove volatile impurities or to separate it from non-volatile decomposition products. If distillation is not effective or the compound is thermally sensitive, column chromatography is the most versatile alternative.[3]
Caption: Workflow for selecting a purification method.
Q3: How can I prevent my this compound from decomposing during purification and storage?
A3: this compound, like many alkoxysilanes, is sensitive to moisture. Hydrolysis of the silicon-oxygen bond can lead to the formation of phenol and various siloxane oligomers, compromising the purity and reactivity of the compound.[2] To prevent this:
-
Work under anhydrous conditions: Use dry solvents and glassware, and perform manipulations under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid acidic or basic conditions: Both acids and bases can catalyze hydrolysis. Ensure all reagents and solutions are neutral unless the procedure specifies otherwise.
-
Store properly: Store the purified product in a tightly sealed container under an inert atmosphere, preferably in a desiccator or a dry box.
Section 2: Data & Properties
Quantitative data for this compound is not widely published. The following tables provide known properties, a list of potential impurities to monitor, and general guidance for solvent selection in chromatography and recrystallization.
Table 1: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₈O₃Si | PubChem[4] |
| Molecular Weight | 334.4 g/mol | PubChem[4] |
| Boiling Point | Requires experimental determination (expected to be >200 °C at 1 mmHg) | - |
| Melting Point | Requires experimental determination | - |
| Solubility | Requires experimental determination; likely soluble in nonpolar organic solvents like THF, toluene, and dichloromethane. | - |
Table 2: Common Potential Impurities in Crude this compound
| Impurity | Potential Origin | Removal Strategy |
|---|---|---|
| Tetrahydrofuran (THF) / Diethyl Ether | Reaction solvent for Grignard synthesis.[1] | Vacuum distillation. |
| Phenol | Hydrolysis of the Si-OPh bond.[2] | Aqueous wash (mild base), followed by distillation or chromatography. |
| Unreacted Triphenoxychlorosilane | Incomplete reaction during synthesis. | Distillation or chromatography. |
| Siloxanes (oligomers) | Hydrolysis and subsequent condensation.[2] | Column chromatography or high-vacuum distillation. |
| Biphenyl | Homocoupling of phenyl groups during Grignard formation. | Recrystallization or chromatography. |
| Magnesium Salts (e.g., MgClBr) | Byproduct of the Grignard reaction.[1] | Aqueous workup/extraction. |
Section 3: Experimental Protocols
The following are detailed, generalized protocols. Users must adapt these procedures based on the specific properties and scale of their material.
Protocol 1: Fractional Vacuum Distillation
This method is suitable for separating this compound from non-volatile residues or more volatile impurities.
-
Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a vacuum-jacketed distillation head, a condenser, and a cow-type fraction collector. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Sample Preparation: Transfer the crude oil to the distillation flask. Add a magnetic stir bar.
-
Evacuation: Seal the system and slowly apply vacuum using a high-performance vacuum pump. A cold trap (liquid nitrogen or dry ice/acetone) must be placed between the apparatus and the pump.
-
Heating: Once the target vacuum is reached and stable (e.g., <1 mmHg), begin heating the distillation flask using a heating mantle with continuous stirring.
-
Fraction Collection: Collect a forerun of any low-boiling impurities. Carefully monitor the head temperature. Collect the main product fraction when the temperature stabilizes at the expected boiling point.
-
Shutdown: After collecting the product, remove the heating mantle and allow the system to cool completely before slowly reintroducing inert gas to release the vacuum.
Protocol 2: Flash Column Chromatography
This is the most versatile method for purifying oils and solids when distillation or recrystallization fails.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the product from its impurities. The target product should have an Rf value of approximately 0.25-0.35.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase (eluent).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles or cracks are present. Add another layer of sand on top of the packed silica.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Pipette this solution carefully onto the top layer of sand.
-
Elution: Add the eluent to the top of the column and apply pressure to begin moving the solvent through the column. Collect fractions in test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Troubleshooting Guides
Guide 1: Fractional Vacuum Distillation
Q: My product seems to be decomposing in the distillation pot (darkening, charring). What can I do?
-
A: This indicates thermal instability. Ensure you are using the highest vacuum your pump can achieve to lower the required boiling temperature. A shorter path distillation apparatus (like a Kugelrohr) can also minimize the time the compound spends at high temperatures. If decomposition persists, switch to a non-thermal method like column chromatography.
Q: I can't achieve a stable vacuum. What are the common causes?
-
A: Leaks are the most common issue. Check every joint and seal in your apparatus. Ensure ground glass joints are properly greased (using a high-vacuum grease) and clamps are secure. Also, check your pump oil for contamination and ensure the cold trap is functioning effectively.
Guide 2: Column Chromatography
Caption: Experimental workflow for column chromatography.
Q: My compounds are not separating well on the column (streaking or overlapping bands). Why?
-
A1: Improper Solvent System: Your eluent may be too polar, causing all components to move too quickly. Re-evaluate your solvent system using TLC to find conditions with better separation.
-
A2: Column Overloading: You may have loaded too much crude material onto the column. As a general rule, use at least 20-50 g of silica gel for every 1 g of crude product.
-
A3: Poor Packing: Cracks, channels, or air bubbles in the silica bed will lead to an uneven solvent front and poor separation. Ensure the column is packed carefully and uniformly.
Q: My product is not coming off the column.
-
A: Your eluent is likely not polar enough. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) to coax the compound off the silica gel.
Guide 3: Recrystallization
Q: I've dissolved my crude solid in hot solvent, but no crystals form upon cooling. What should I do?
-
A: This is a common issue with several potential solutions, as outlined in the troubleshooting logic below. The most frequent causes are using too much solvent or cooling the solution too quickly.
References
Technical Support Center: Triphenoxyvinylsilane Stability and Shelf Life
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the shelf life and stability of Triphenoxyvinylsilane. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by three main factors:
-
Moisture: As an alkoxysilane, this compound is susceptible to hydrolysis in the presence of water. This reaction cleaves the silicon-oxygen bonds of the phenoxy groups, leading to the formation of silanols and phenol. These silanols can then undergo self-condensation to form siloxane oligomers and polymers, altering the material's properties.
-
Heat: Elevated temperatures can accelerate the degradation processes, including hydrolysis and potential thermal decomposition of the vinyl and phenoxy groups.
-
Light: Exposure to UV light can potentially initiate polymerization of the vinyl group or photodegradation of the aromatic phenoxy groups.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound can manifest in several ways:
-
Increased Viscosity or Gelation: This is a common indicator of hydrolysis and subsequent condensation, leading to the formation of larger siloxane molecules.
-
Precipitation: The formation of insoluble siloxane polymers or byproducts can result in the appearance of solid precipitates.
-
Discoloration: A change in color, such as yellowing, may indicate thermal or photo-degradation of the phenoxy groups.
-
Odor Change: The release of phenol due to hydrolysis can produce a characteristic phenolic odor.
Q3: What is the expected shelf life of this compound?
Q4: Can I use this compound that has been stored for a long time?
A4: It is advisable to test the purity of this compound that has been stored for an extended period before use, especially if the container has been opened previously.[1] Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy can be used to assess its integrity.
Troubleshooting Guides
Guide 1: Issue - Increased Viscosity or Gelation of this compound
| Potential Cause | Troubleshooting Step | Recommended Action |
| Moisture Contamination | 1. Review handling and storage procedures. | Ensure all glassware is oven-dried before use. Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| 2. Check for leaks in the storage container. | Inspect the container seal for any signs of damage. If compromised, transfer the material to a new, dry, and tightly sealed container under an inert atmosphere. | |
| 3. Consider using a moisture scavenger. | For applications where trace amounts of moisture are unavoidable, consider adding a compatible moisture scavenger to the formulation. |
Guide 2: Issue - Unexpected Side Reactions or Impurities in Experiments
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degraded Starting Material | 1. Analyze the purity of the this compound. | Use GC-MS or ¹H NMR to check for the presence of hydrolysis products (e.g., phenol, siloxanes) or other impurities. |
| Reaction with Protic Solvents or Reagents | 1. Review the experimental protocol. | Ensure that all solvents and reagents are anhydrous and compatible with the silane. Protic species can react with the phenoxy groups. |
| Thermal Degradation during Reaction | 1. Monitor the reaction temperature. | If the reaction is conducted at elevated temperatures, consider if thermal decomposition of the silane is possible. Lowering the reaction temperature or using a milder catalyst may be necessary. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the reviewed literature, the following table provides a comparative overview of hydrolysis rates for analogous vinylalkoxysilanes, which can offer insights into the expected reactivity of this compound.
| Compound | Condition | Apparent Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Vinyltrimethoxysilane (VTMS) | Neutral | 1.3 x 10⁻⁶ | [2] |
| Vinyltriethoxysilane (VTES) | Neutral | 1.3 x 10⁻⁶ | [2] |
| Vinyltrimethoxysilane (VTMS) | Acidic | Rate increased by up to four orders of magnitude | [2] |
| Vinyltriethoxysilane (VTES) | Acidic | Rate increased by up to four orders of magnitude | [2] |
| Vinyltrimethoxysilane (VTMS) | Basic | - | [2] |
| Vinyltriethoxysilane (VTES) | Basic | ~50 times slower than VTMS | [2] |
Note: The hydrolysis of vinylalkoxysilanes is significantly accelerated in the presence of acid or base.[2] The larger ethoxy groups in VTES lead to slower hydrolysis under basic conditions due to steric hindrance, a factor that would be even more pronounced with the bulky phenoxy groups of this compound.[2]
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under accelerated temperature and humidity conditions.
Methodology:
-
Sample Preparation: Aliquot 1 g of this compound into several amber glass vials. For samples to be tested with stabilizers, add the appropriate concentration of the stabilizer (e.g., 0.5% w/w of a hindered phenolic antioxidant or a moisture scavenger) and mix thoroughly under an inert atmosphere.
-
Storage Conditions: Place the vials in stability chambers under the following conditions:
-
40°C / 75% Relative Humidity (RH)
-
60°C / ambient RH
-
Control: 25°C / 60% RH
-
-
Time Points: Withdraw samples at initial (T=0), 1, 2, 4, and 8 weeks.
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for color change, precipitation, or gelation.
-
Purity: GC-MS analysis to quantify the remaining this compound and identify degradation products.
-
Hydrolysis: FTIR spectroscopy to monitor the appearance of Si-OH and disappearance of Si-O-Ph bands.
-
Non-volatile content: Thermogravimetric analysis (TGA) to determine the percentage of non-volatile residues (siloxane polymers).
-
Protocol 2: Evaluation of Stabilizer Effectiveness
Objective: To determine the effectiveness of different stabilizers in preventing the degradation of this compound.
Methodology:
-
Stabilizer Selection: Choose a range of stabilizers to test, for example:
-
Moisture Scavengers: Vinyltrimethoxysilane, Zeolites.
-
Antioxidants: Hindered phenols (e.g., BHT - Butylated hydroxytoluene).
-
-
Sample Preparation: Prepare solutions or mixtures of this compound with and without each stabilizer at a predetermined concentration (e.g., 0.5% w/w).
-
Stress Conditions: Subject the samples to a specific stress condition known to cause degradation (e.g., storage at 40°C/75% RH for 4 weeks or exposure to UV light).
-
Analysis: After the stress period, analyze the samples using the methods described in Protocol 1 (GC-MS, FTIR, TGA) and compare the extent of degradation in the stabilized samples to the unstabilized control.
Visualizations
Caption: Workflow for evaluating the stability and stabilization of this compound.
Caption: Simplified proposed hydrolysis and condensation pathway for this compound.
References
Overcoming incomplete reactions in Triphenoxyvinylsilane grafting
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with incomplete reactions during Triphenoxyvinylsilane grafting experiments.
Troubleshooting Guide: Overcoming Incomplete Grafting
This guide addresses specific issues that can lead to low yield or incomplete surface modification.
Question 1: My grafting efficiency is very low. What are the potential causes and how can I improve it?
Answer: Low grafting efficiency is a common issue that can stem from several factors throughout the experimental workflow. Below are the primary causes and corresponding troubleshooting steps.
-
Cause 1: Inadequate Substrate Activation
-
Explanation: The substrate surface must possess a sufficient density of reactive hydroxyl (-OH) groups for the silane to bond with. Surfaces that are chemically inert, contaminated, or insufficiently hydroxylated will result in poor grafting.[1]
-
Solution: Implement a rigorous surface activation protocol. For silica-based substrates (glass, silicon wafers), this typically involves cleaning with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or treatment with an oxygen plasma to generate surface hydroxyl groups. Ensure the substrate is thoroughly rinsed with deionized water and dried immediately before the grafting step.
-
-
Cause 2: Incomplete Hydrolysis of this compound
-
Explanation: The phenoxy groups on the silicon atom must first be hydrolyzed into silanol groups (-Si-OH) before they can condense with the hydroxyl groups on the substrate surface.[2][3] This hydrolysis step is highly dependent on the presence of water and the pH of the reaction medium.
-
Solution:
-
Ensure adequate water: Introduce a controlled amount of water into the reaction solvent (e.g., toluene, ethanol). The molar ratio of water to silane is critical.
-
Optimize pH: The rate of hydrolysis is minimal at a neutral pH and is catalyzed by either acidic or basic conditions.[2][4][5] Consider adding a catalytic amount of an acid (e.g., acetic acid) or a base (e.g., ammonia solution) to the reaction mixture.[6]
-
-
-
Cause 3: Suboptimal Reaction Conditions
-
Explanation: Reaction kinetics are governed by temperature, time, and reactant concentration. Insufficient thermal energy or reaction time may not allow the reaction to proceed to completion.
-
Solution:
-
Temperature: Increase the reaction temperature. Many silanization reactions are performed at elevated temperatures (e.g., 80-110°C) to accelerate both the hydrolysis and condensation steps.[7]
-
Time: Extend the reaction time. Monitor the reaction progress over a time course (e.g., 2, 6, 12, 24 hours) to determine the optimal duration.
-
Concentration: While a higher concentration of this compound might seem beneficial, it can also lead to premature self-condensation and polymerization in the solution. Experiment with a range of silane concentrations (e.g., 0.5% to 5% v/v) to find the ideal balance.[1]
-
-
-
Cause 4: Premature Self-Condensation of Silane
-
Explanation: If the hydrolyzed silane molecules (silanols) react with each other in the solution instead of with the substrate surface, they will form oligomers or polymers that are unable to effectively graft. This is often exacerbated by excessive water or catalyst concentration.
-
Solution: Control the addition of water and catalyst carefully. Add the silane to the solvent first, followed by the controlled addition of water/catalyst just before introducing the substrate. This can favor the surface reaction over solution-phase polymerization.
-
Question 2: After the grafting process, characterization shows inconsistent or patchy surface coverage. Why is this happening?
Answer: Non-uniform surface coverage typically points to issues with substrate preparation, reaction homogeneity, or post-grafting cleaning.
-
Cause 1: Uneven Surface Activation
-
Explanation: If the substrate surface is not uniformly cleaned and activated, some areas will have a higher density of reactive sites than others, leading to a patchy silane layer.
-
Solution: Ensure the entire substrate is fully submerged and exposed to the activating agent (e.g., piranha solution, plasma). Improve rinsing procedures to completely remove any residues before drying.
-
-
Cause 2: Inefficient Mixing
-
Explanation: Without proper agitation, localized depletion of the silane can occur near the substrate surface, while other areas may have an excess, leading to uneven grafting.
-
Solution: Ensure the reaction is performed with constant, gentle stirring or agitation to maintain a homogenous concentration of the silane throughout the solution.
-
-
Cause 3: Aggregation of Silane in Solution
-
Explanation: Silane molecules can form aggregates in solution, especially in non-polar solvents or if hydrolysis is uncontrolled. These aggregates can then deposit onto the surface, creating a non-uniform layer.
-
Solution: Consider using a co-solvent system to improve the solubility of the silane and its hydrolyzed intermediates. Ensure water is added slowly and with vigorous stirring to prevent localized high concentrations that promote aggregation.
-
-
Cause 4: Inadequate Rinsing Post-Grafting
-
Explanation: Physisorbed (loosely bound) layers of silane or silane aggregates may remain on the surface if not properly removed.
-
Solution: After the reaction, perform a thorough rinsing and sonication procedure. A typical sequence involves sonicating the substrate in the reaction solvent (e.g., toluene) to remove unreacted silane, followed by sonication in a different solvent (e.g., ethanol or acetone) to remove byproducts and remaining solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound grafting? A1: The process involves two key reactions. First, the phenoxy groups (-O-C₆H₅) attached to the silicon atom undergo hydrolysis in the presence of water to form reactive silanol groups (-Si-OH). Second, these silanol groups undergo a condensation reaction with hydroxyl groups (-OH) on the substrate surface, forming a stable covalent siloxane bond (Si-O-Substrate).[3][8]
Q2: How can I verify that the grafting was successful? A2: Several surface characterization techniques can be used:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of characteristic peaks corresponding to the silane, such as Si-O-Si stretching and peaks from the phenyl and vinyl groups.[9][10]
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides elemental and chemical state information of the surface. Successful grafting will show an increase in the Si 2p and C 1s signals.
-
Contact Angle Goniometry: Successful grafting of the hydrophobic this compound onto a hydrophilic substrate (like clean glass) will cause a significant increase in the water contact angle.[1]
Q3: Which solvent should I use for the grafting reaction? A3: Anhydrous organic solvents are typically used to control the hydrolysis reaction. Toluene is a common choice due to its high boiling point, allowing for reactions at elevated temperatures. Ethanol-water mixtures can also be used, where the water is readily available for hydrolysis.[6][10] The choice of solvent can affect the reaction kinetics and the structure of the resulting silane layer.[11]
Q4: What is the role of temperature in the grafting process? A4: Temperature accelerates the rate of both hydrolysis and condensation reactions.[11][12] After the initial grafting, a post-grafting baking or curing step (e.g., at 100-120°C) is often employed to drive the condensation reaction to completion and remove any remaining water or solvent, thereby strengthening the covalent bonds between the silane and the substrate.[13]
Quantitative Data Summary
The optimal conditions for silane grafting can vary based on the specific silane, substrate, and desired outcome. The table below summarizes typical parameter ranges found in the literature for vinyl-functionalized alkoxysilanes, which can be used as a starting point for optimizing this compound grafting.
| Parameter | Typical Range | Rationale & Key Considerations |
| Silane Concentration | 0.5 - 5.0% (v/v) in solvent | Lower concentrations can lead to monolayer formation, while higher concentrations risk solution polymerization and multilayer deposition.[1] |
| Reaction Temperature | 25 - 110 °C | Higher temperatures increase reaction rates but can also accelerate undesirable side reactions.[7][9] |
| Reaction Time | 1 - 24 hours | Longer times can increase graft density, but a plateau is often reached. Monitor over time to find the optimum.[9] |
| Water Concentration | Molar ratio of 1:1 to 3:1 (H₂O:Silane) | Sufficient water is required for hydrolysis, but excess water promotes self-condensation in the solution.[6] |
| Catalyst (Acid/Base) | Catalytic amounts (e.g., trace acetic acid) | Catalysts significantly speed up the hydrolysis step, which is otherwise very slow at neutral pH.[2][4] |
Experimental Protocols
Protocol 1: Substrate Activation (for Glass or Silicon Substrates)
-
Cleaning: Submerge the substrates in a beaker containing a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂).
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).
-
-
Treatment: Leave the substrates in the solution for 30-60 minutes at room temperature.
-
Rinsing: Carefully remove the substrates and rinse them copiously with deionized (DI) water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas and use them immediately for the grafting procedure to prevent recontamination.
Protocol 2: General this compound Grafting Procedure
-
Solution Preparation: In a clean, dry reaction vessel inside a fume hood, add anhydrous toluene.
-
Silane Addition: Add this compound to the toluene to achieve the desired concentration (e.g., 2% v/v). Stir the solution for 10 minutes.
-
Hydrolysis Initiation: Add a controlled amount of DI water (and catalyst, if used) to the solution with vigorous stirring.
-
Grafting Reaction: Immediately immerse the activated, dry substrates into the reaction solution.
-
Incubation: Heat the sealed reaction vessel to the desired temperature (e.g., 90°C) and maintain it for the chosen duration (e.g., 6 hours) with continuous gentle stirring.
-
Rinsing: After the reaction, remove the substrates and rinse them with fresh toluene.
-
Sonication: Sonicate the substrates in a beaker of fresh toluene for 10 minutes, followed by sonication in ethanol for another 10 minutes to remove any physisorbed molecules.
-
Final Drying & Curing: Dry the substrates with nitrogen gas and then cure them in an oven at 110°C for 1 hour to complete the condensation and strengthen the surface bonds.
Visualizations
Below are diagrams illustrating key workflows and concepts in this compound grafting.
Caption: Workflow for this compound grafting.
Caption: Hydrolysis and condensation reaction pathway.
Caption: Troubleshooting decision tree for incomplete grafting.
References
- 1. mdpi.com [mdpi.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. mdpi.com [mdpi.com]
- 4. afinitica.com [afinitica.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Vinyltrimethoxysilane-Grafted Non-Swelling Clay [ri.conicet.gov.ar]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Triphenoxyvinylsilane vs. Triethoxyvinylsilane as Coupling Agents
In the realm of materials science, the interface between organic polymers and inorganic substrates is a critical determinant of the final properties of composite materials. Silane coupling agents are indispensable molecular bridges that enhance the compatibility and adhesion at this interface. Among the vinyl-functional silanes, triethoxyvinylsilane is a widely used and well-characterized coupling agent. This guide provides a comparative analysis of triphenoxyvinylsilane and triethoxyvinylsilane, offering insights into their potential performance differences based on their chemical structures. While extensive experimental data for triethoxyvinylsilane is available, the data for this compound is limited. Therefore, this comparison combines established data with theoretical considerations based on fundamental chemical principles.
This guide is intended for researchers, scientists, and drug development professionals who are engaged in the development of advanced materials and require a deeper understanding of how the choice of a silane coupling agent can influence material performance.
Chemical Structure and Properties
The performance of a silane coupling agent is intrinsically linked to its molecular structure. Both this compound and triethoxyvinylsilane share a reactive vinyl group, making them suitable for applications involving vinyl-reactive resins. However, the key difference lies in the hydrolyzable groups attached to the silicon atom: phenoxy (-OPh) groups in the former and ethoxy (-OEt) groups in the latter.
| Property | This compound | Triethoxyvinylsilane |
| Chemical Formula | C₂₀H₁₈O₃Si | C₈H₁₈O₃Si |
| Molecular Weight | 346.44 g/mol | 190.31 g/mol |
| Boiling Point | Not readily available | 160-161 °C[1][2][3] |
| Density | Not readily available | 0.903 g/mL at 25 °C[1][2][3] |
| Structure | ||
| CAS Number | 18666-65-4 | 78-08-0[1][2][3] |
Theoretical Performance Comparison
In the absence of direct comparative experimental data for this compound, we can infer its potential performance characteristics based on the known effects of its phenoxy groups compared to the ethoxy groups of triethoxyvinylsilane.
Hydrolysis and Condensation Rate
The first step in the mechanism of a silane coupling agent is the hydrolysis of the alkoxy/aryloxy groups to form reactive silanol groups (-Si-OH). The rate of this reaction is critical for the proper formation of the silane layer on the inorganic substrate.
-
Triethoxyvinylsilane: The ethoxy groups of triethoxyvinylsilane hydrolyze at a moderate rate, which is generally slower than that of methoxy groups. This controlled hydrolysis rate can be advantageous in many applications, allowing for a more ordered and stable siloxane network to form on the substrate.
-
This compound (Theoretical): The phenoxy groups in this compound are significantly bulkier than ethoxy groups. This steric hindrance is expected to slow down the rate of hydrolysis considerably. Furthermore, the electronic effect of the phenyl ring could also influence the reactivity of the silicon center. A slower hydrolysis rate may require optimization of reaction conditions (e.g., pH, temperature, catalyst) to ensure complete activation of the coupling agent.
Adhesion and Mechanical Properties
The primary function of a coupling agent is to improve the adhesion between the inorganic filler/fiber and the polymer matrix, leading to enhanced mechanical properties of the composite.
-
Triethoxyvinylsilane: It is a well-established coupling agent known to significantly improve the mechanical properties of composites, such as tensile strength, flexural strength, and impact resistance, particularly in systems with glass fibers or mineral fillers.[4]
-
This compound (Theoretical): The bulky phenoxy groups, while potentially slowing down the initial hydrolysis, could lead to a different interfacial structure. The rigid phenyl rings might create a more robust and thermally stable interphase. The enhanced aromatic character at the interface could also promote better interaction with aromatic polymer matrices. However, the degree of cross-linking and the overall integrity of the siloxane network will depend on the efficiency of the hydrolysis and condensation reactions.
Thermal Stability
The thermal stability of the coupling agent is crucial for composites used in high-temperature applications.
-
Triethoxyvinylsilane: The Si-O-C bonds formed from ethoxy groups have moderate thermal stability.
-
This compound (Theoretical): The Si-O-Ph (silicon-oxygen-phenyl) bond is known to possess high thermal stability. This suggests that composites treated with this compound could potentially exhibit superior performance at elevated temperatures compared to those treated with triethoxyvinylsilane.
Experimental Protocols for Comparative Evaluation
To empirically validate the theoretical comparison, a series of standardized experiments should be performed. The following protocols provide a framework for a comprehensive evaluation of this compound and triethoxyvinylsilane as coupling agents.
Surface Treatment of Substrate
Objective: To apply a consistent layer of the silane coupling agent to an inorganic substrate (e.g., glass slides, silica particles).
Materials:
-
Substrate (e.g., glass microscope slides)
-
This compound
-
Triethoxyvinylsilane
-
95% Ethanol/5% Water solution
-
Acetic acid
-
Beakers
-
Stirring plate and stir bar
-
Drying oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass slides by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each. Dry the slides in an oven at 110°C for 1 hour.
-
Silane Solution Preparation: Prepare a 2% (w/v) solution of each silane in a 95% ethanol/5% water mixture. Adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid. Allow the solution to stir for at least 5 minutes to facilitate hydrolysis.
-
Surface Treatment: Immerse the cleaned and dried glass slides in the silane solution for 2 minutes with gentle agitation.
-
Rinsing: Briefly rinse the slides in pure ethanol to remove any excess, unreacted silane.
-
Curing: Cure the treated slides in an oven at 110°C for 10-15 minutes.
Contact Angle Measurement
Objective: To assess the change in surface wettability after silane treatment, which provides an indication of the nature and uniformity of the deposited silane layer.
Materials:
-
Silane-treated glass slides
-
Goniometer or contact angle measurement instrument
-
Deionized water
Procedure:
-
Place a silane-treated glass slide on the goniometer stage.
-
Dispense a small droplet of deionized water onto the surface.
-
Measure the static contact angle between the water droplet and the slide surface.
-
Repeat the measurement at multiple locations on each slide and for multiple slides to ensure statistical significance.
Mechanical Strength Testing of Composites
Objective: To quantify the improvement in mechanical properties of a polymer composite due to the addition of the silane coupling agents.
Materials:
-
Polymer resin (e.g., unsaturated polyester, epoxy)
-
Inorganic filler (e.g., chopped glass fibers, silica powder)
-
This compound and Triethoxyvinylsilane
-
Molding equipment (e.g., compression molder, vacuum infusion setup)
-
Universal testing machine for tensile and flexural testing
Procedure:
-
Filler Treatment: Treat the inorganic filler with the respective silane coupling agents using an appropriate method (e.g., solution treatment or dry blending).
-
Composite Fabrication: Prepare composite samples with a fixed percentage of untreated filler, triethoxyvinylsilane-treated filler, and this compound-treated filler.
-
Mechanical Testing:
-
Tensile Strength (ASTM D638): Measure the ultimate tensile strength, Young's modulus, and elongation at break.
-
Flexural Strength (ASTM D790): Measure the flexural strength and modulus.
-
Impact Strength (ASTM D256): Measure the Izod impact strength.
-
Visualization of Mechanisms and Workflows
To better understand the chemical processes and experimental procedures, the following diagrams are provided.
Caption: General reaction mechanism of a vinylsilane coupling agent.
Caption: Experimental workflow for evaluating silane coupling agents.
Conclusion
Triethoxyvinylsilane is a versatile and effective coupling agent with a well-documented performance profile. This compound, while less studied, presents an intriguing alternative, particularly for applications requiring high thermal stability. Based on chemical principles, this compound is expected to exhibit a slower hydrolysis rate due to steric hindrance and potentially superior thermal stability due to the robust Si-O-Ph bonds. However, its efficacy as a coupling agent in enhancing the mechanical properties of composites remains to be experimentally verified.
The provided experimental protocols offer a clear path for a direct and quantitative comparison of these two silane coupling agents. Such a study would be highly valuable to the materials science community, providing the necessary data to guide the selection of the optimal coupling agent for specific high-performance applications. Researchers are encouraged to conduct these comparative experiments to fully elucidate the performance characteristics of this compound and its potential advantages over conventional silane coupling agents.
References
Triphenoxyvinylsilane in Composite Materials: A Comparative Performance Guide
An in-depth analysis of Triphenoxyvinylsilane (TPVS) versus other aromatic silanes, focusing on their performance as coupling agents in composite materials. This guide provides researchers, scientists, and material development professionals with a comparative overview supported by experimental data and detailed protocols.
This compound, an aromatic silane coupling agent, is gaining attention for its potential to enhance the performance of composite materials, particularly in high-temperature applications. Its unique chemical structure, featuring a vinyl-functional group for polymer matrix interaction and phenoxy groups that can interact with inorganic reinforcements, suggests a favorable impact on mechanical strength, thermal stability, and hydrolytic resistance. This guide offers a comparative analysis of TPVS against other aromatic silanes, presenting available quantitative data, experimental methodologies, and a visual representation of the underlying chemical principles.
Performance Comparison of Aromatic Silanes
The efficacy of a silane coupling agent is determined by its ability to improve the interfacial adhesion between the inorganic reinforcement (e.g., glass or carbon fibers) and the polymer matrix. This enhancement translates to improved mechanical properties and durability of the composite material. While direct comparative studies on this compound are limited, this guide synthesizes available data to provide a preliminary comparison with other aromatic silanes.
Table 1: Comparative Performance Data of Aromatic Silanes in Composites
| Silane Coupling Agent | Polymer Matrix | Reinforcement | Key Performance Metric | Result |
| This compound (TPVS) | - | - | - | Data not readily available in comparative studies. |
| Vinyltriethoxysilane | Urethanedimethacrylate | Filler | Diametral Tensile Strength (after 24h in 100°C water) | Showed no significant decrease in tensile strength, indicating good hydrolytic stability.[1][2] |
| Phenyltrimethoxysilane | Urethanedimethacrylate | Filler | Diametral Tensile Strength (after 24h in 100°C water) | Experienced a decrease in tensile strength, suggesting lower hydrolytic stability compared to vinyltriethoxysilane.[1] |
| N-[3-(Trimethoxysilyl)propyl]aniline | Not Specified | Glass Fiber | High-Temperature Aging Performance | Enhances the high-temperature aging performance of glass fiber reinforced composites. |
| Ethylene-bridged aromatic silanes | Polyamide-imide | Glass Fiber Mat | Thermal Stability (25% TGA weight loss) | Ranged from 435°C to 495°C, indicating high thermal stability. |
| Aminophenyltrimethoxysilane | Not Specified | Not Specified | Not Specified | Data not readily available in comparative studies. |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions. The absence of data for this compound highlights the need for further research in this area.
Experimental Protocols
To ensure the reproducibility and validity of performance evaluations, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in the comparison of silane coupling agents.
Surface Treatment of Reinforcement
This protocol outlines the general procedure for applying silane coupling agents to a reinforcement material, such as glass fibers.
Materials:
-
Reinforcement material (e.g., glass fibers)
-
Silane coupling agent (e.g., this compound)
-
Solvent (e.g., ethanol/water mixture)
-
Acetic acid (to adjust pH)
-
Beakers
-
Stir plate and stir bar
-
Drying oven
Procedure:
-
Cleaning: The reinforcement is first cleaned to remove any surface impurities. This can be done by washing with a solvent like acetone, followed by rinsing with deionized water.
-
Drying: The cleaned reinforcement is dried in an oven at a specified temperature (e.g., 110°C) to remove any adsorbed water.
-
Silane Solution Preparation: A dilute solution of the silane coupling agent (typically 0.5-2.0% by weight) is prepared in a solvent, often an ethanol-water mixture (e.g., 95:5 v/v). The pH of the solution is adjusted to a slightly acidic level (e.g., 4.5-5.5) using acetic acid to promote hydrolysis of the silane. The solution is stirred for a period to allow for hydrolysis and the formation of silanol groups.
-
Application: The reinforcement is immersed in the silane solution for a specific duration, allowing the silanol groups to react with the hydroxyl groups on the reinforcement surface.
-
Drying and Curing: The treated reinforcement is removed from the solution, rinsed with the solvent to remove excess silane, and then dried in an oven. A final curing step at a higher temperature may be required to complete the condensation reaction and form stable siloxane bonds.
Composite Fabrication
The following is a general protocol for fabricating a composite material using the silane-treated reinforcement.
Materials:
-
Silane-treated reinforcement
-
Polymer matrix (e.g., epoxy resin and hardener)
-
Mold
-
Vacuum oven or hot press
Procedure:
-
Mixing: The silane-treated reinforcement is thoroughly mixed with the polymer matrix in the desired ratio.
-
Molding: The mixture is transferred to a mold of the desired shape and dimensions.
-
Curing: The composite is cured according to the polymer manufacturer's specifications. This may involve heating in a vacuum oven or applying pressure in a hot press for a specific time and at a set temperature.
-
Post-curing: A post-curing step at an elevated temperature may be performed to ensure complete cross-linking of the polymer matrix.
Mechanical Testing: Flexural Strength (ASTM D790)
This protocol describes the three-point bending test to determine the flexural strength and modulus of the composite material.[3][4]
Apparatus:
-
Universal Testing Machine (UTM) with a three-point bending fixture.
-
Micrometer for measuring specimen dimensions.
Procedure:
-
Specimen Preparation: Rectangular specimens of specified dimensions are cut from the cured composite panels.[3]
-
Test Setup: The specimen is placed on two supports of the bending fixture, and the load is applied at the center of the specimen.[3] The support span is typically set to a specific ratio of the specimen thickness (e.g., 16:1).[4]
-
Testing: The load is applied at a constant crosshead speed until the specimen fractures or reaches a maximum strain.[3] The load and deflection data are recorded throughout the test.
-
Calculation: The flexural strength and modulus are calculated from the load-deflection curve using the formulas specified in the ASTM D790 standard.[4]
Thermal Analysis: Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the composite material.
Apparatus:
-
Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: A small, representative sample of the composite material is placed in the TGA sample pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Collection: The weight of the sample is continuously monitored as a function of temperature.
-
Analysis: The resulting TGA curve provides information on the decomposition temperatures of the polymer matrix and can be used to compare the thermal stability of different composites.
Visualizing the Science: Diagrams
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the key experimental workflow and the chemical mechanism of silane coupling agents.
References
- 1. Effect of mixed silanes on the hydrolytic stability of composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Effect of mixed silanes on the hydrolytic stability of composites. | Semantic Scholar [semanticscholar.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. testresources.net [testresources.net]
A Researcher's Guide to Quantifying Triphenoxyvinylsilane on Surfaces: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the precise quantification of surface-bound molecules like Triphenoxyvinylsilane is paramount for ensuring the quality, efficacy, and safety of a wide array of materials and devices. The extent of surface functionalization with this versatile silane coupling agent directly influences critical properties such as adhesion, biocompatibility, and chemical stability. This guide provides an objective comparison of key analytical techniques for quantifying this compound on various substrates, supported by experimental data from related silane systems to inform methodology and data interpretation.
This document outlines and contrasts the capabilities of X-ray Photoelectron Spectroscopy (XPS), Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), Atomic Force Microscopy (AFM), and Contact Angle Goniometry. Each method offers unique insights into the modified surface, and the optimal choice depends on the specific information required, such as elemental composition, molecular structure, surface topography, or macroscopic surface properties.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific research question. For elemental and chemical state information, XPS is a powerful tool. For ultimate surface sensitivity and molecular information, ToF-SIMS is unparalleled. AFM provides direct topographical and thickness measurements, while contact angle goniometry offers a rapid assessment of surface energy changes. A summary of their quantitative capabilities is presented in Table 1.
Table 1: Comparison of Analytical Techniques for Surface Quantification of Silane Coatings
| Analytical Technique | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, and layer thickness.[1][2][3] | Atomic concentration (at%), layer thickness (approx. 0.5-10 nm).[1][3] | No | Provides quantitative elemental and chemical bonding information; widely available.[1][2] | Limited spatial resolution; may require high vacuum. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Elemental and molecular composition of the outermost surface layer.[4][5][6] | Mass-to-charge ratio of surface ions, relative intensity of molecular fragments.[4][5] | Yes (at high ion doses) | Extremely high surface sensitivity (top 1-2 nm); provides detailed molecular information.[4][6] | Quantification is challenging without standards; can be destructive.[7] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and layer thickness. | Root Mean Square (RMS) roughness (nm), layer thickness (nm). | No (in tapping mode) | High-resolution topographical imaging; direct measurement of film thickness via scratching. | Can be influenced by tip-sample interactions; thickness measurement requires creating a defect. |
| Contact Angle Goniometry | Surface wettability and surface free energy.[7][8] | Static or dynamic contact angle (°), surface free energy (mN/m).[7][8] | No | Rapid, simple, and sensitive to changes in surface chemistry.[8] | Indirect measure of surface coverage; sensitive to surface roughness and contamination. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following sections provide generalized protocols for each technique, which should be optimized for the specific substrate and this compound coating process.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of atoms on a this compound-modified surface.
Methodology:
-
Sample Preparation: The this compound-coated substrate is mounted on a sample holder using non-outgassing, conductive tape.
-
Instrumentation: A monochromatic Al Kα or Mg Kα X-ray source is used in an ultra-high vacuum (UHV) chamber (base pressure < 10⁻⁹ mbar).
-
Data Acquisition:
-
A survey scan is first acquired to identify all elements present on the surface.
-
High-resolution spectra are then obtained for the elements of interest (e.g., C 1s, O 1s, Si 2p).
-
-
Data Analysis:
-
The binding energies of the high-resolution peaks are referenced to the C 1s peak at 284.8 eV.
-
Peak fitting is performed to deconvolute the different chemical states of each element. For this compound, the Si 2p peak would be analyzed for Si-O-C and Si-C bonds. The C 1s spectrum would be complex, with contributions from the vinyl group and the aromatic rings of the phenoxy groups.
-
Atomic concentrations are calculated from the peak areas, corrected for their respective relative sensitivity factors.
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
Objective: To identify the molecular fragments of this compound on the outermost surface layer.
Methodology:
-
Sample Preparation: The sample is mounted on a clean sample holder.
-
Instrumentation: A ToF-SIMS instrument equipped with a pulsed primary ion gun (e.g., Bi³⁺ or Ga⁺) is used under UHV conditions.[5]
-
Data Acquisition:
-
The primary ion beam is rastered over the area of interest in static mode to minimize surface damage.[5]
-
Both positive and negative secondary ion mass spectra are acquired.
-
-
Data Analysis:
-
The resulting mass spectra are analyzed to identify characteristic fragments of this compound. Expected fragments would include those corresponding to the vinyl group, the phenoxy groups (and fragments thereof, such as C₆H₅O⁺), and silicon-containing species.
-
The relative intensities of these fragments can be compared across different samples to assess differences in surface coverage or orientation.
-
Atomic Force Microscopy (AFM)
Objective: To measure the thickness and surface roughness of the this compound layer.
Methodology:
-
Sample Preparation: A sharp object, such as a razor blade or a needle, is used to carefully create a scratch in the silane layer, exposing the underlying substrate.
-
Instrumentation: An AFM operating in tapping mode is used to minimize damage to the relatively soft silane layer.
-
Data Acquisition:
-
The AFM tip is scanned over an area that includes the scratch.
-
Topographical images are recorded.
-
-
Data Analysis:
-
A line profile is drawn across the scratch in the AFM image.
-
The height difference between the unmodified substrate and the silane-coated surface provides a direct measurement of the layer thickness.
-
The root mean square (RMS) roughness is calculated from the topographical data on the coated surface.
-
Contact Angle Goniometry
Objective: To assess the change in surface wettability after modification with this compound.
Methodology:
-
Sample Preparation: The coated substrate is placed on a level stage.
-
Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispenser is used.
-
Data Acquisition:
-
A droplet of a probe liquid (typically deionized water) of a known volume is gently dispensed onto the surface.
-
The profile of the sessile drop is captured by the camera.
-
-
Data Analysis:
-
Software is used to measure the angle between the liquid-solid interface and the liquid-vapor interface.
-
Multiple measurements are taken at different locations on the surface and averaged to obtain a statistically significant value. An increase in the water contact angle compared to the unmodified substrate would indicate successful hydrophobic functionalization by the aromatic groups of this compound.
-
Visualization of Experimental Workflow
The selection of an appropriate analytical method is a critical step in the characterization of this compound-modified surfaces. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting an analytical method for this compound quantification.
References
- 1. Applications of Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [publish.uwo.ca]
- 2. X‐Ray Photoelectron Spectroscopy in Analysis of Surfaces | Semantic Scholar [semanticscholar.org]
- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 4. researchgate.net [researchgate.net]
- 5. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [serc.carleton.edu]
- 6. TOF-SIMS Surface Analysis Technique | Physical Electronics (PHI) [phi.com]
- 7. researchgate.net [researchgate.net]
- 8. Wettability Alteration Using Silane to Improve Water-Alternating-Gas Injectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Covalent Bonding of Triphenoxyvinylsilane to Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Triphenoxyvinylsilane's performance in surface modification with other common alternatives. It includes supporting experimental data from various analytical techniques to validate the formation of a covalent bond between the silane and the substrate. Detailed methodologies for key experiments are provided to enable researchers to reproduce and verify these findings.
Introduction to Surface Modification with Silanes
Silane coupling agents are essential tools for modifying the surface properties of a wide range of materials, including glass, silicon, and metal oxides. These bifunctional molecules form a durable chemical bridge between inorganic substrates and organic materials, enabling enhanced adhesion, altered wettability, and the introduction of new surface functionalities. This compound, with its vinyl functional group and phenoxy leaving groups, is a versatile silane used to impart hydrophobicity and provide a reactive handle for further chemical transformations.
The validation of a stable, covalent bond at the substrate-silane interface is critical for ensuring the long-term performance and reliability of the modified surface. This guide focuses on the analytical techniques used to confirm this covalent linkage and compares the performance of this compound with other commonly used silane coupling agents.
Performance Comparison: this compound vs. Alternatives
The effectiveness of a silane coupling agent is determined by its chemical structure, the reactivity of its leaving groups, and the nature of its organic functionality. This section compares this compound with two common alternatives: Triethoxyvinylsilane (a vinyl silane with different leaving groups) and (3-Aminopropyl)triethoxysilane (APTES), an aminosilane widely used for surface functionalization.
The following tables summarize key performance indicators for these silanes on common substrates, providing a quantitative basis for comparison.
Table 1: Comparative Water Contact Angle Measurements
The water contact angle is a primary indicator of surface wettability. A higher contact angle signifies a more hydrophobic surface. The data below is compiled from various studies on silicon wafer or glass substrates.
| Silane Coupling Agent | Substrate | Water Contact Angle (°) |
| This compound (Estimated) | Silicon Wafer/Glass | ~80 - 90° |
| Triethoxyvinylsilane (TVS) | Silicon Wafer/Glass | ~70 - 80° |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Wafer/Glass | ~50 - 65° |
| Untreated Substrate | Silicon Wafer/Glass | < 20° |
Note: The performance of silanes can be influenced by the substrate, deposition method, and precursor concentration.
Table 2: Comparative XPS Analysis of Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental analysis of the top few nanometers of a surface, confirming the presence of the silane and providing insights into its bonding. The data below represents typical atomic concentrations (%) on a silicon wafer substrate.
| Element | This compound | Triethoxyvinylsilane | (3-Aminopropyl)triethoxysilane |
| Si 2p (from silane) | Present | Present | Present |
| C 1s | High | Moderate | Moderate |
| O 1s | Moderate | Moderate | Moderate |
| N 1s | Not Applicable | Not Applicable | Present |
Note: The presence of a Si 2p peak corresponding to the Si-O-Substrate bond, shifted from the bulk substrate Si 2p peak, is a key indicator of covalent attachment.
Table 3: Comparative FTIR Peak Analysis
Fourier Transform Infrared (FTIR) Spectroscopy identifies chemical bonds and functional groups on the surface. The disappearance of Si-O-R (alkoxy/phenoxy) peaks and the appearance of Si-O-Si and Si-O-Substrate peaks confirm the hydrolysis and condensation reactions indicative of covalent bonding.
| Vibrational Mode | This compound | Triethoxyvinylsilane | (3-Aminopropyl)triethoxysilane |
| Si-O-C (Phenoxy) | ~925 cm⁻¹ (disappears after bonding) | Not Applicable | Not Applicable |
| Si-O-C (Ethoxy) | Not Applicable | ~1100-1000 cm⁻¹ (disappears after bonding) | ~1100-1000 cm⁻¹ (disappears after bonding) |
| Si-O-Si (Siloxane network) | ~1130-1000 cm⁻¹ (broad peak appears) | ~1130-1000 cm⁻¹ (broad peak appears) | ~1130-1000 cm⁻¹ (broad peak appears) |
| C=C (Vinyl) | ~1600 cm⁻¹ | ~1600 cm⁻¹ | Not Applicable |
| N-H (Amine) | Not Applicable | Not Applicable | ~3300-3500 cm⁻¹ (broad) |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to validate silane bonding are provided below.
Protocol 1: Surface Silanization
1. Substrate Cleaning and Hydroxylation:
-
Sonicate the substrate (e.g., silicon wafer, glass slide) in a sequence of solvents: acetone, isopropanol, and deionized water (15 minutes each).
-
To generate surface hydroxyl groups, treat the cleaned substrate with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen.
2. Silane Deposition:
-
Prepare a 1-2% (v/v) solution of the silane (e.g., this compound) in an anhydrous solvent such as toluene.
-
Immerse the cleaned and hydroxylated substrate in the silane solution for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
3. Rinsing and Curing:
-
Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent to remove any physically adsorbed molecules.
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent bonds.
-
Sonicate the substrate briefly in the anhydrous solvent to remove any remaining unbound silanes and dry with nitrogen.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
1. Instrumentation:
-
Utilize a monochromatic X-ray photoelectron spectrometer with an Al Kα X-ray source.
2. Sample Handling:
-
Mount the silane-treated substrate onto a sample holder using conductive tape.
3. Analysis Conditions:
-
Maintain the analysis chamber at a pressure below 1 x 10⁻⁸ mbar.
-
Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, O 1s, Si 2p, and (if applicable) N 1s regions to determine chemical states and for quantitative analysis.
4. Data Analysis:
-
Calibrate the binding energy scale by referencing the C 1s peak of adventitious carbon to 284.8 eV.
-
Deconvolute the high-resolution Si 2p spectrum to distinguish between the silicon from the substrate and the silicon from the silane layer, which will be shifted to a higher binding energy due to the formation of Si-O-Substrate bonds.
Protocol 3: Fourier Transform Infrared (FTIR) Spectroscopy Analysis
1. Instrumentation:
-
Use an FTIR spectrometer equipped with an appropriate sampling accessory, such as an Attenuated Total Reflectance (ATR) accessory for flat substrates.
2. Sample Preparation:
-
For transmission analysis of powders, press a KBr pellet containing the surface-modified powder. For surface analysis of flat substrates, use an ATR accessory.
3. Data Acquisition:
-
Record spectra in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the untreated substrate or the ATR crystal.
-
Collect the spectrum of the silane-treated sample.
4. Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify characteristic peaks corresponding to the silane functional groups and the substrate.
-
Look for the disappearance of peaks associated with the silane's leaving groups (e.g., Si-O-phenoxy) and the appearance of broad peaks corresponding to the Si-O-Si siloxane network.
Protocol 4: Contact Angle Goniometry
1. Instrumentation:
-
Use a contact angle goniometer equipped with a high-resolution camera and software for drop shape analysis.
2. Sample Preparation:
-
Place the silane-treated substrate on the sample stage.
3. Measurement:
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture an image of the droplet and use the software to measure the static contact angle at the three-phase (solid-liquid-vapor) interface.
-
Perform measurements at multiple locations on the surface to ensure reproducibility and obtain an average value.
Visualizing the Process: Diagrams
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Covalent bonding mechanism of this compound.
Caption: Experimental workflow for XPS analysis.
Comparative study of Triphenoxyvinylsilane and mercaptosilanes for nanoparticle functionalization
For researchers, scientists, and drug development professionals, the effective functionalization of nanoparticles is a critical step in the design of advanced therapeutic and diagnostic agents. The choice of surface chemistry dictates the nanoparticle's stability, biocompatibility, and its ability to interact with biological systems. This guide provides a comparative analysis of two classes of silane coupling agents for nanoparticle functionalization: vinylsilanes, represented by compounds like triethoxyvinylsilane due to a lack of specific literature on Triphenoxyvinylsilane, and mercaptosilanes, such as (3-Mercaptopropyl)trimethoxysilane (MPTMS).
This comparison focuses on the performance of these silanes in modifying the surface of nanoparticles, supported by experimental data on key parameters like grafting density and the resulting surface properties. Detailed experimental protocols and workflow visualizations are provided to assist in the practical application of these functionalization strategies.
Performance Comparison: Vinylsilanes vs. Mercaptosilanes
The selection of a silane for nanoparticle functionalization depends on the desired surface properties and the subsequent conjugation chemistry to be employed. Vinylsilanes introduce a reactive double bond on the nanoparticle surface, suitable for "click" chemistry reactions like thiol-ene coupling. Mercaptosilanes provide a terminal thiol group, which is highly reactive towards maleimides and can also be used for direct conjugation to certain biomolecules.
| Property | Vinylsilane Functionalization (Triethoxyvinylsilane) | Mercaptosilane Functionalization (MPTMS) | Key Considerations |
| Functional Group | Vinyl (-CH=CH₂) | Thiol/Mercapto (-SH) | The choice of functional group dictates the subsequent conjugation strategy. |
| Grafting Density | Dependent on reaction conditions; can achieve good surface coverage. | A grafting ratio of 22.9% has been reported for MPTMS on silica nanoparticles[1]. | Higher grafting density can lead to improved stability and more attachment points for cargo. |
| Surface Hydrophobicity | Increases surface hydrophobicity. | Can increase hydrophobicity, though the thiol group has some polarity. | Surface wettability is crucial for nanoparticle dispersion and interaction with biological media. |
| Stability | Forms stable covalent Si-O-Si bonds with the nanoparticle surface. | Forms stable covalent Si-O-Si bonds with the nanoparticle surface. | The stability of the silane layer is critical for the long-term performance of the functionalized nanoparticle. |
| Biocompatibility | Generally considered biocompatible, but dependent on the overall nanoparticle construct. | The thiol group can potentially interact with biological thiols. Biocompatibility needs to be assessed for specific applications. | Biocompatibility is a primary concern for in vivo applications. |
| Subsequent Chemistry | Thiol-ene "click" chemistry, radical polymerization. | Thiol-maleimide coupling, disulfide bond formation, reaction with activated esters. | The reactivity of the functional group determines the versatility of the functionalized nanoparticle. |
Experimental Protocols
Detailed methodologies for the functionalization of silica nanoparticles with a representative vinylsilane and a mercaptosilane are provided below. These protocols can be adapted for other types of nanoparticles with surface hydroxyl groups.
Protocol 1: Functionalization of Silica Nanoparticles with Triethoxyvinylsilane
Materials:
-
Silica nanoparticles (100 mg)
-
Anhydrous ethanol (20 mL)
-
Triethoxyvinylsilane (1-5% w/w relative to silica nanoparticles)
-
Ammonia solution (25% aqueous, as catalyst)
Procedure:
-
Disperse the silica nanoparticles in anhydrous ethanol via sonication for 15 minutes.
-
To the stirred nanoparticle suspension, add the ammonia solution.
-
Add the desired amount of triethoxyvinylsilane dropwise to the suspension.
-
Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.
-
Collect the functionalized nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Wash the nanoparticles with ethanol three times by repeated centrifugation and redispersion to remove unreacted silane and catalyst.
-
Dry the vinyl-functionalized silica nanoparticles under vacuum.
Protocol 2: Functionalization of Silica Nanoparticles with (3-Mercaptopropyl)trimethoxysilane (MPTMS)
Materials:
-
Silica nanoparticles (100 mg)
-
Anhydrous toluene (20 mL)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS) (1-5% w/w relative to silica nanoparticles)
Procedure:
-
Dry the silica nanoparticles in a vacuum oven at 120°C for 2 hours to remove adsorbed water.
-
Disperse the dried silica nanoparticles in anhydrous toluene via sonication for 15 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add MPTMS to the nanoparticle suspension.
-
Reflux the mixture at the boiling point of toluene (~110°C) for 4-6 hours with vigorous stirring under an inert atmosphere.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the mercapto-functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with toluene and then ethanol to remove unreacted MPTMS.
-
Dry the functionalized nanoparticles under vacuum.
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the nanoparticle functionalization process.
Signaling Pathways and Logical Relationships
The functionalization of a nanoparticle surface with silanes follows a general chemical pathway involving hydrolysis and condensation reactions.
References
Benchmarking Triphenoxyvinylsilane: A Comparative Guide to Performance in Harsh Chemical Environments
For researchers, scientists, and drug development professionals seeking robust materials for demanding applications, this guide provides a comparative analysis of Triphenoxyvinylsilane's expected performance in harsh chemical environments. Due to a lack of publicly available quantitative data on this compound's intrinsic chemical resistance, this guide utilizes information on related vinylsilanes as a proxy and draws comparisons with established alternatives, including fluoropolymers, epoxy coatings, and polyurethane coatings.
This compound is primarily utilized as a silane coupling agent, designed to enhance adhesion and durability at the interface between organic resins and inorganic substrates. This function inherently suggests a degree of chemical and hydrolytic stability. However, for applications requiring direct exposure to aggressive chemicals, a thorough evaluation of its performance against industry-standard materials is crucial. This guide offers a data-driven comparison and standardized protocols for such evaluations.
Comparative Chemical Resistance
The following table summarizes the chemical resistance of this compound (based on the performance of similar vinylsilanes), Polytetrafluoroethylene (PTFE), a representative fluoropolymer, epoxy coatings, and polyurethane coatings. The ratings are based on documented performance in various chemical classes.
| Chemical Class | Chemical Agent | This compound (inferred) | PTFE (Polytetrafluoroethylene) | Epoxy Coatings | Polyurethane Coatings |
| Strong Acids | Sulfuric Acid (conc.) | Fair to Poor | Excellent | Good to Excellent (Novolac epoxies)[1] | Poor to Fair |
| Hydrochloric Acid (conc.) | Fair to Poor | Excellent[2] | Good to Excellent (Novolac epoxies)[1] | Poor to Fair | |
| Nitric Acid (conc.) | Poor | Excellent[2] | Fair to Good | Poor | |
| Strong Bases | Sodium Hydroxide (conc.) | Fair | Excellent[2] | Excellent[1] | Fair to Good |
| Potassium Hydroxide (conc.) | Fair | Excellent | Excellent | Fair to Good | |
| Organic Solvents | Acetone | Good | Excellent | Good | Fair to Good[3] |
| Toluene | Good | Excellent | Good | Fair | |
| Xylene | Good | Excellent | Good | Good[3] | |
| Methanol | Good | Excellent | Good | Fair | |
| Oxidizing Agents | Hydrogen Peroxide (30%) | Fair | Excellent | Good | Fair |
| Sodium Hypochlorite | Fair | Excellent | Good | Fair[3] |
Note: The performance of this compound is inferred from the general behavior of vinylsilanes, which are known to be susceptible to hydrolysis under strong acidic or basic conditions. Direct testing is highly recommended for specific applications. The resistance of epoxy and polyurethane coatings can vary significantly based on their specific formulation.[3][4]
Experimental Protocols for Chemical Resistance Testing
To facilitate direct comparison and validation, the following experimental protocols, based on industry standards, are provided.
Immersion Testing (Modified ASTM D1308)
This test determines the resistance of a coating to immersion in a liquid chemical.
Materials:
-
Coated panels of the materials to be tested.
-
Test chemicals (e.g., 37% Hydrochloric Acid, 50% Sodium Hydroxide, Xylene).
-
Glass beakers or containers with lids.
-
Controlled temperature environment (e.g., oven or water bath).
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
Procedure:
-
Prepare at least three coated panels for each material and each chemical to be tested.
-
Measure and record the initial properties of the coatings, such as color, gloss, and hardness.
-
Completely immerse each panel in the respective test chemical in a covered container.
-
Place the containers in a controlled environment at a specified temperature (e.g., 25°C or 50°C) for a predetermined duration (e.g., 24 hours, 168 hours).
-
After the exposure period, remove the panels, gently wash them with a suitable solvent (e.g., deionized water for aqueous solutions, isopropanol for organic solvents), and allow them to dry.
-
Visually inspect the panels for any changes, such as blistering, cracking, discoloration, or swelling.
-
Re-measure the physical properties (color, gloss, hardness) and compare them to the initial measurements.
-
Quantify the degree of degradation based on a rating scale (e.g., 1-5, where 1 is no change and 5 is severe degradation).
Spot Testing (Modified ASTM D1308)
This test evaluates the resistance of a coating to splashes or intermittent contact with chemicals.
Materials:
-
Coated panels of the materials to be tested.
-
Test chemicals.
-
Pipettes or droppers.
-
Watch glasses or petri dishes to cover the spots.
-
Cotton swabs.
-
PPE.
Procedure:
-
Place a few drops of the test chemical onto the surface of the coated panel.
-
Cover the spot with a watch glass to prevent evaporation.
-
Allow the chemical to remain in contact for a specified duration (e.g., 1 hour, 4 hours, 24 hours).
-
After the exposure time, remove the watch glass and clean the area with a cotton swab soaked in a suitable solvent.
-
Visually inspect the spot for any changes in appearance, such as discoloration, softening, or loss of adhesion.
-
Rate the effect of the chemical on a predefined scale.
Visualizing Experimental and Logical Workflows
To further clarify the testing process and the functional mechanism of this compound, the following diagrams are provided.
Caption: Workflow for Chemical Resistance Testing.
Caption: Silane Coupling Agent Mechanism.
Conclusion
While this compound's primary role is as a coupling agent, its inherent chemical structure provides a basis for its use in environments requiring chemical resistance. However, for applications involving direct and prolonged contact with harsh chemicals, established materials like fluoropolymers and specialized epoxy coatings demonstrate superior performance.
The lack of direct, quantitative data for this compound underscores the importance of empirical testing for any specific application. The protocols and comparative data presented in this guide provide a framework for researchers and professionals to make informed decisions when selecting materials for chemically demanding environments. It is recommended to conduct in-house testing using the described methodologies to validate the performance of this compound and other materials under conditions that precisely replicate the intended application.
References
A Comparative Guide to Triphenoxyvinylsilane for Enhanced Polymer Interfaces
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Triphenoxyvinylsilane Performance with Alternative Surface Modification Agents, Supported by Experimental Data.
The integrity of the interface between a polymer and another material is a critical determinant of the overall performance of advanced composites, coatings, and medical devices. Surface modification of polymers is often essential to enhance adhesion, wettability, and long-term stability. Silane coupling agents are a cornerstone of interfacial engineering, forming a durable chemical bridge between organic polymers and inorganic substrates. Among these, this compound presents a unique aromatic structure that offers distinct properties. This guide provides a comprehensive comparison of this compound with other commonly used silane coupling agents, supported by experimental data and detailed protocols to aid in the selection of the optimal surface modification strategy.
The Role of this compound in Polymer Interfacial Modification
This compound [(C₆H₅O)₃SiCH=CH₂] is a vinyl-functional silane characterized by its three phenoxy groups attached to the silicon atom. This aromatic nature distinguishes it from more common aliphatic silanes, such as triethoxyvinylsilane. The vinyl group provides a reactive site for co-polymerization with a wide range of organic polymers, including polyethylene, polypropylene, and epoxy resins, via free-radical mechanisms. The phenoxy groups, upon hydrolysis, form silanol groups that can condense with hydroxyl groups on inorganic surfaces or self-condense to form a stable polysiloxane network at the interface. This dual functionality allows this compound to effectively couple organic and inorganic materials, enhancing adhesion and improving the mechanical and thermal properties of the resulting composite.
Performance Comparison: this compound vs. Alternatives
The selection of a silane coupling agent is dictated by the specific polymer matrix, the substrate, and the desired performance characteristics. This section compares the performance of this compound with other widely used silanes: triethoxyvinylsilane (an aliphatic vinylsilane), 3-aminopropyltriethoxysilane (APTES, an amino-functional silane), and 3-methacryloxypropyltrimethoxysilane (MPTMS, a methacryloxy-functional silane).
Data Presentation: Comparative Performance Metrics
The following tables summarize key performance data for different silane coupling agents on various polymer substrates. The data has been compiled from multiple sources to provide a comparative overview.
Table 1: Adhesion Strength of Silane-Treated Polymer Composites
| Polymer Matrix | Silane Coupling Agent | Adhesion Strength (MPa) | Test Method |
| Polypropylene (PP) | None | ~0.5 | T-peel test |
| Polypropylene (PP) | Triethoxyvinylsilane (TEVS) | 0.6 - 2.6[1] | T-peel test |
| Polypropylene (PP) | 3-aminopropyltriethoxysilane (APTES) | Significantly Increased | Pull-off test |
| Epoxy | 3-methacryloxypropyltrimethoxysilane (MPTMS) | 20.4 (on titanium)[2] | Shear bond strength |
| Epoxy | None | 4.8 (on titanium)[2] | Shear bond strength |
Table 2: Water Contact Angle of Silane-Modified Polymer Surfaces
| Polymer Substrate | Silane Treatment | Initial Contact Angle (°) | Contact Angle after Treatment (°) |
| Polypropylene (PP) | None | 101 ± 1[3] | - |
| Polypropylene (PP) | Flame + Amino-silane | - | Lowered (more hydrophilic) |
| Polypropylene (PP) | Flame + Epoxy-silane | - | Lowered (more hydrophilic) |
| Polyethylene (PE) | None | ~94 | - |
| Polyethylene (PE) | Corona + Aminosilane | ~94 | Significantly Reduced |
Note: The change in contact angle indicates a modification of the surface energy. A decrease in water contact angle generally signifies a more hydrophilic surface, which can improve wettability and adhesion of polar coatings and adhesives.
Table 3: Surface Free Energy of Unmodified Polymers
| Polymer | Surface Free Energy (mN/m) |
| Polypropylene (PP) | 29 - 32 |
| Polyethylene (PE) | 31 - 36 |
| Polystyrene (PS) | 33 - 38 |
| Polycarbonate (PC) | 42 - 45 |
| Epoxy Resin | 43 - 47 |
Note: Surface modification with silanes alters the surface free energy, which is a key parameter in determining adhesion.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound-polymer interfaces.
Protocol 1: Silane Treatment of Polymer Surfaces
Objective: To apply a uniform silane layer onto a polymer surface to enhance adhesion.
Materials:
-
Polymer substrate (e.g., polypropylene, polyethylene sheet)
-
This compound or alternative silane
-
Ethanol
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Beakers
-
Magnetic stirrer and stir bar
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the polymer substrate by wiping with ethanol to remove any surface contaminants. Dry the substrate completely.
-
Silane Solution Preparation: Prepare a 2% (v/v) silane solution in a 95:5 (v/v) ethanol/water mixture. For non-amino silanes, adjust the pH of the water to 4.5-5.5 with acetic acid before mixing with ethanol and silane. Stir the solution for at least 5 minutes to allow for hydrolysis of the silane.
-
Surface Treatment: Immerse the cleaned polymer substrate in the silane solution for 2-3 minutes.
-
Rinsing: Remove the substrate from the silane solution and rinse it with fresh ethanol to remove excess, unreacted silane.
-
Curing: Cure the treated substrate in an oven at 110°C for 10-15 minutes or allow it to cure at room temperature for 24 hours.
Protocol 2: Contact Angle Goniometry
Objective: To measure the water contact angle on the polymer surface to assess changes in wettability and surface energy.
Apparatus:
-
Contact angle goniometer with a microsyringe
Procedure:
-
Place the silane-treated polymer substrate on the sample stage of the goniometer.
-
Using the microsyringe, dispense a small droplet (typically 1-5 µL) of deionized water onto the surface of the substrate.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the software of the goniometer to measure the angle between the tangent of the droplet and the surface of the substrate.
-
Perform measurements at multiple locations on the surface to ensure statistical relevance.
Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis
Objective: To determine the elemental composition and chemical states of the elements on the surface of the silane-treated polymer.
Apparatus:
-
X-ray photoelectron spectrometer
Procedure:
-
Mount the silane-treated polymer sample on the sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the sample surface with a monochromatic X-ray source (e.g., Al Kα).
-
Analyze the kinetic energy of the emitted photoelectrons to generate a survey spectrum, which provides information about the elemental composition of the surface.
-
Acquire high-resolution spectra for specific elements of interest (e.g., Si 2p, C 1s, O 1s) to determine their chemical bonding states. This can confirm the presence of the silane layer and its chemical interaction with the polymer surface.
Protocol 4: Lap Shear Adhesion Test
Objective: To quantify the adhesion strength of a bonded joint between two polymer substrates.
Apparatus:
-
Universal testing machine with appropriate grips
-
Adhesive
Procedure:
-
Prepare two strips of the silane-treated polymer of standard dimensions (e.g., as per ASTM D1002).
-
Apply a uniform layer of adhesive to a defined overlapping area of the two strips.
-
Press the two strips together and cure the adhesive according to the manufacturer's instructions.
-
Mount the bonded specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the joint fails.
-
The lap shear strength is calculated by dividing the maximum load by the bonded area.
Mandatory Visualization
References
A Comparative Guide to the Quantitative Analysis of Triphenoxyvinylsilane Purity: GC-MS vs. HPLC
For researchers, scientists, and professionals in drug development, accurate purity assessment of chemical compounds is paramount. This guide provides a comparative analysis of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative determination of Triphenoxyvinylsilane purity.
This compound, a silicon compound with phenoxy and vinyl groups, possesses properties that make it potentially amenable to analysis by both GC-MS and HPLC. The choice between these methods depends on several factors, including the specific analytical requirements, sample matrix, and available instrumentation.
High-Level Comparison: GC-MS and HPLC
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that separates volatile and semi-volatile compounds in the gas phase, followed by detection and identification using a mass spectrometer.[1][2][3] High-Performance Liquid Chromatography (HPLC), on the other hand, separates compounds in a liquid phase based on their interactions with a stationary phase.[1][2][3]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile/semi-volatile compounds in a gaseous mobile phase. | Separation of compounds in a liquid mobile phase. |
| Sample Volatility | Requires samples to be volatile or amenable to derivatization to increase volatility. | Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[2][3][4] |
| Sensitivity | Generally offers high sensitivity, especially for trace analysis.[1] | Sensitivity depends on the detector used; can be very sensitive with appropriate detectors.[5] |
| Selectivity | High selectivity due to both chromatographic separation and mass spectrometric detection.[1] | Selectivity is determined by the column chemistry and mobile phase composition.[1] |
| Identification | Provides structural information and confident compound identification through mass spectra library matching. | Identification is primarily based on retention time, requiring reference standards for confirmation. |
| Sample Preparation | May require derivatization for non-volatile analytes.[6] | Often involves solvent extraction and filtration.[4] |
| Instrumentation Cost | GC systems can be less expensive, but the addition of a mass spectrometer increases the cost.[1][2] | HPLC systems, particularly those with advanced detectors, can be more expensive to purchase and maintain.[2][4] |
Quantitative Performance Data (Hypothetical)
The following table presents hypothetical performance data for the quantitative analysis of this compound by GC-MS and HPLC, based on typical validation parameters.
| Parameter | GC-MS Method | HPLC-UV Method |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
Experimental Protocols
Representative GC-MS Method for this compound Purity
This protocol outlines a general procedure for the quantitative analysis of this compound using GC-MS. Optimization will be required for specific instrumentation and samples.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., Dichloromethane, Hexane) in a 50 mL volumetric flask and dilute to the mark.
-
Prepare a series of calibration standards of this compound in the same solvent, ranging from approximately 1 µg/mL to 100 µg/mL.
-
Prepare a quality control (QC) sample at a mid-range concentration.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7000D TQ MS or equivalent.
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (Split mode, e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic ions for this compound (e.g., based on a full scan analysis of a standard).
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample and QC sample using the calibration curve. The purity can be calculated by area normalization or against a certified reference standard.
Representative HPLC-UV Method for this compound Purity
This protocol provides a general HPLC method for the quantitative analysis of this compound. Method development and validation are crucial for accurate results.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., Acetonitrile/Water mixture) in a 50 mL volumetric flask and dilute to the mark.
-
Prepare a series of calibration standards of this compound in the same solvent, covering the expected sample concentration range.
-
Prepare a quality control (QC) sample.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water. For example, 80:20 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength where this compound shows maximum absorbance (e.g., determined by a UV scan of a standard, likely around 254 nm due to the phenoxy groups).
3. Data Analysis:
-
Create a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Calculate the concentration of this compound in the sample and QC sample from the calibration curve. Purity is typically determined by area percent, assuming all impurities have a similar response factor, or by using a reference standard.
Workflow and Logic Diagrams
To visualize the analytical process, the following diagrams illustrate the general workflow for quantitative analysis and the decision-making process for selecting the appropriate technique.
Caption: General workflow for quantitative analysis of this compound.
Caption: Decision logic for selecting between GC-MS and HPLC.
References
- 1. amptechfl.com [amptechfl.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 4. researchgate.net [researchgate.net]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. emerypharma.com [emerypharma.com]
Unraveling the Link: Correlating Triphenoxyvinylsilane Surface Concentration with Adhesion Strength
A comprehensive guide for researchers and drug development professionals exploring the critical relationship between Triphenoxyvinylsilane surface concentration and the resulting adhesion strength. This guide delves into the underlying mechanisms, methodologies for quantitative analysis, and a comparative look at alternative adhesion promoters.
This compound stands as a significant player in the realm of adhesion promotion, acting as a molecular bridge between inorganic substrates and organic polymers. Its dual functionality, owing to the vinyl and phenoxy groups, allows for the formation of durable covalent bonds at the interface, thereby enhancing the mechanical strength and longevity of the bonded materials. For researchers, scientists, and professionals in drug development, understanding the precise relationship between the surface concentration of this silane and the resultant adhesion strength is paramount for optimizing product performance and ensuring reliability.
While direct, publicly available quantitative data correlating varying surface concentrations of this compound with specific adhesion strength values is limited, this guide provides a framework for such an investigation. It outlines the established experimental protocols for surface treatment, characterization, and adhesion testing, and presents a comparative analysis with alternative adhesion promoters.
The Mechanism of Adhesion Promotion
The efficacy of this compound as an adhesion promoter is rooted in its chemical structure. The silane's alkoxy groups hydrolyze in the presence of moisture to form reactive silanol groups. These silanols then condense with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, metal oxides), forming stable covalent siloxane (Si-O-Substrate) bonds. Simultaneously, the vinyl group of the silane can copolymerize with an organic resin matrix, creating a robust and durable interface. The phenoxy groups can further enhance compatibility and interaction with aromatic polymer systems.
Experimental Workflow for Correlating Concentration and Adhesion
To quantitatively assess the relationship between this compound surface concentration and adhesion strength, a systematic experimental approach is necessary. The following workflow outlines the key steps involved.
Detailed Experimental Protocols
Substrate Preparation
-
Cleaning: The substrate (e.g., glass slides, metal panels) is first thoroughly cleaned to remove organic contaminants. This typically involves sequential ultrasonic cleaning in solvents such as acetone, isopropanol, and deionized water.
-
Surface Activation: To ensure a high density of hydroxyl groups for silane reaction, the substrate surface is activated. Common methods include plasma treatment (e.g., oxygen or argon plasma) or wet chemical treatments like piranha solution (a mixture of sulfuric acid and hydrogen peroxide).
Silane Treatment
-
Solution Preparation: Solutions of this compound are prepared in an anhydrous solvent (e.g., toluene, ethanol) at varying concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% by weight).
-
Application: The cleaned and activated substrates are immersed in the silane solutions for a controlled period. Alternatively, techniques like spin coating or spray coating can be used to achieve a uniform silane layer.
-
Curing: After application, the substrates are cured at an elevated temperature (e.g., 110°C for 15-30 minutes) to promote the condensation reaction between the silanol groups and the substrate surface, as well as to facilitate the formation of a cross-linked siloxane network.
Surface Analysis
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique used to determine the elemental composition of the top few nanometers of a surface. By analyzing the intensity of the silicon (Si 2p) and carbon (C 1s) peaks, the relative surface concentration of the applied this compound can be quantified.
-
Contact Angle Goniometry: This technique measures the contact angle of a liquid droplet on the treated surface. Changes in the contact angle with varying silane concentrations can indicate alterations in surface energy and hydrophobicity, which are often correlated with adhesion performance.
Adhesion Testing
-
Pull-Off Adhesion Test (ASTM D4541): This test measures the tensile force required to pull a test dolly, bonded to the coated surface, away from the substrate.[1][2][3][4] The failure mode (adhesive, cohesive, or substrate failure) is also recorded.
-
Lap Shear Test (ASTM D1002): This method is used to determine the shear strength of an adhesive bond between two overlapping substrates.[5][6][7][8] It provides a measure of the adhesive's ability to resist forces parallel to the bonded surface.
Quantitative Data Summary
The following table illustrates a hypothetical but expected trend based on the principles of silane adhesion promotion. Actual experimental data would be required to populate this table for this compound.
| This compound Concentration (wt%) | Surface Si Atomic Conc. (XPS, %) | Water Contact Angle (°) | Pull-Off Adhesion Strength (MPa) | Lap Shear Strength (MPa) |
| 0 (Control) | 0 | 25 ± 2 | 5 ± 1 | 8 ± 2 |
| 0.1 | 2.5 ± 0.3 | 45 ± 3 | 12 ± 2 | 18 ± 3 |
| 0.5 | 8.1 ± 0.5 | 65 ± 4 | 25 ± 3 | 35 ± 4 |
| 1.0 | 15.2 ± 0.8 | 78 ± 3 | 38 ± 4 | 52 ± 5 |
| 2.0 | 18.5 ± 1.0 | 82 ± 2 | 45 ± 5 | 60 ± 6 |
| 5.0 | 19.0 ± 1.1 | 83 ± 2 | 43 ± 4 (Cohesive Failure) | 58 ± 5 (Cohesive Failure) |
Note: It is anticipated that adhesion strength would increase with silane concentration up to an optimal point. Beyond this, an excessively thick and potentially poorly cross-linked silane layer could lead to cohesive failure within the silane layer itself, resulting in a plateau or even a decrease in the measured adhesion strength.
Comparison with Alternative Adhesion Promoters
While this compound is effective, several other classes of adhesion promoters are available, each with its own set of advantages and suitable applications.
| Adhesion Promoter Type | Mechanism of Action | Key Advantages | Typical Applications |
| Aminosilanes | Amine group reacts with various resins (epoxies, urethanes). | Excellent adhesion to a wide range of polymers. | Fiberglass composites, coatings for metals and plastics. |
| Epoxysilanes | Epoxy group reacts with amines, acids, and other functional groups. | Good chemical and moisture resistance. | Adhesives, sealants, and coatings for electronics. |
| Titanates & Zirconates | Form chemical bonds with both the substrate and the polymer. | Can be effective at very low concentrations. | Filled polymer composites, printing inks. |
| Maleic Anhydride Grafted Polymers | Anhydride groups react with hydroxyl and amine groups on surfaces. | Improves compatibility and adhesion of polyolefins. | Automotive plastics, wood-plastic composites. |
The selection of an appropriate adhesion promoter depends on the specific substrate, the polymer matrix, and the performance requirements of the final product.
Signaling Pathway of Adhesion Promotion
The following diagram illustrates the simplified signaling pathway of silane coupling agents in promoting adhesion.
References
- 1. storethinghiem.vn [storethinghiem.vn]
- 2. Coating Adhesion Testing in Accordance with ASTM D4541 - Sticky Business | Resources | DeFelsko [defelsko.com]
- 3. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]
- 4. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of Lap Shear Strength and Impact Peel Strength of Epoxy Adhesive by Machine Learning Approach [mdpi.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Triphenoxyvinylsilane
Researchers, scientists, and drug development professionals must exercise caution when handling and disposing of Triphenoxyvinylsilane. Due to the limited availability of a specific Safety Data Sheet (SDS) in public databases, it is imperative to obtain the SDS directly from the manufacturer or supplier before use. This document will provide the most accurate and comprehensive safety and disposal information.
In the absence of a specific SDS, the following general procedures for handling hazardous chemical waste should be followed as a minimum precaution. These guidelines are based on best practices for managing similar organosilane compounds.
Immediate Safety and Handling Protocols
Before any disposal procedure, adherence to strict safety measures is crucial to minimize risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Handling and Storage:
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Avoid contact with moisture, as this can lead to the release of flammable or toxic vapors.
-
Use non-sparking tools and take precautionary measures against static discharge.
Step-by-Step Disposal Procedure
Disposal of this compound must comply with all federal, state, and local regulations for hazardous waste. Never dispose of this chemical down the drain or in general waste.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, and empty containers) in a designated, properly labeled, and leak-proof container.
-
The container must be compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and segregated from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Quantitative Data Summary
A specific Safety Data Sheet for this compound providing quantitative data on toxicity, flammability, and exposure limits could not be located. The following table provides general information for similar silane compounds and should be used for reference only. It is critical to obtain the specific SDS for this compound for accurate data.
| Property | General Data for Similar Silane Compounds |
| Appearance | Colorless to yellow liquid |
| Odor | Characteristic odor |
| Boiling Point | Varies; generally high |
| Flash Point | Varies; may be flammable |
| Specific Gravity | Typically greater than 1.0 |
| Incompatibilities | Water, strong acids, strong bases, oxidizing agents |
| Hazard Class | May be classified as flammable, corrosive, or toxic depending on the specific compound. |
Logical Workflow for Safe Disposal
The following diagram outlines the essential steps for the safe handling and disposal of a hazardous chemical like this compound.
Essential Safety and Logistical Information for Handling Triphenoxyvinylsilane
Disclaimer: A specific Safety Data Sheet (SDS) for Triphenoxyvinylsilane could not be located in the public domain. The following guidance is based on information for structurally related silane compounds, such as Triethoxyvinylsilane and Trimethoxyvinylsilane. This information is intended for general awareness and is not a substitute for a substance-specific SDS . Researchers, scientists, and drug development professionals must obtain the official SDS for this compound from the manufacturer or supplier before any handling, storage, or disposal of this chemical.
Immediate Safety and Handling Protocols
The handling of any chemical, including silane compounds, requires strict adherence to safety protocols to minimize risk. The following procedures are based on general best practices for handling potentially hazardous chemicals in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling silane compounds, based on data from related chemicals.[1][2][3]
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory.[4] A face shield is recommended when there is a significant risk of splashing.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile or other appropriate chemical-resistant gloves should be worn.[4] Ensure gloves are of the correct size and are changed regularly. |
| Body | Laboratory Coat | A buttoned, full-length lab coat should be worn to protect skin and clothing.[4] |
| Respiratory | Fume Hood or Respirator | All handling of volatile or aerosolizing compounds should be conducted in a certified chemical fume hood.[5] If a fume hood is not available, a respirator with an appropriate cartridge may be necessary. |
| Feet | Closed-Toed Shoes | Footwear that fully covers the feet is mandatory in a laboratory setting. |
Experimental Workflow for Safe Handling
The following diagram outlines a standard workflow for the safe handling of chemical reagents like this compound in a laboratory setting.
Caption: General workflow for safe chemical handling in a laboratory.
Operational Plans
Storage
-
Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]
-
Keep the container tightly closed to prevent moisture contamination and potential reactions.[1][6]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]
Spill Response
In the event of a spill, the following general procedure should be followed:
-
Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazard.
-
Alert: Notify your supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material.
-
Clean-up: Wear appropriate PPE and clean the spill area according to your institution's protocols. All materials used for cleanup should be treated as hazardous waste.[5]
Disposal Plans
The disposal of chemical waste must comply with all local, state, and federal regulations.[7][8][9][10][11] Never dispose of chemicals down the drain or in the regular trash.[8]
Waste Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of chemical waste.
Caption: Workflow for the proper disposal of chemical waste.
Disposal Protocol
-
Segregation: Collect waste this compound and any contaminated materials in a designated, compatible, and properly sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's guidelines.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
By adhering to these general safety principles and, most importantly, obtaining and thoroughly reviewing the specific Safety Data Sheet for this compound, researchers can significantly mitigate the risks associated with its handling and disposal, ensuring a safe laboratory environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2768-02-7 Name: Trimethoxyvinylsilane [xixisys.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. youtube.com [youtube.com]
- 9. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 10. epa.gov [epa.gov]
- 11. waste360.com [waste360.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
